molecular formula C6H10N2S B1307425 2-(4-methyl-1,3-thiazol-2-yl)ethanamine CAS No. 61887-91-0

2-(4-methyl-1,3-thiazol-2-yl)ethanamine

Cat. No.: B1307425
CAS No.: 61887-91-0
M. Wt: 142.22 g/mol
InChI Key: LMFUPQCACBHAFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-methyl-1,3-thiazol-2-yl)ethanamine is a useful research compound. Its molecular formula is C6H10N2S and its molecular weight is 142.22 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(4-Methylthiazol-2-yl)ethanamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methyl-1,3-thiazol-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2S/c1-5-4-9-6(8-5)2-3-7/h4H,2-3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMFUPQCACBHAFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80392354
Record name 2-(4-Methylthiazol-2-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80392354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61887-91-0
Record name 2-(4-Methylthiazol-2-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80392354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-methyl-1,3-thiazol-2-yl)ethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-methyl-1,3-thiazol-2-yl)ethanamine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-(4-methyl-1,3-thiazol-2-yl)ethanamine, a heterocyclic amine of significant interest in medicinal chemistry and drug development. While specific experimental data for this exact molecule is sparse in publicly available literature, this document synthesizes information from closely related analogs and foundational chemical principles to present a detailed profile. We will explore its core physicochemical properties, propose methodologies for its synthesis and spectroscopic characterization, discuss its chemical reactivity, and survey its potential applications as a scaffold for novel therapeutics. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this valuable chemical building block.

Introduction: The Thiazole Scaffold in Modern Drug Discovery

The thiazole ring is a five-membered aromatic heterocycle containing both sulfur and nitrogen atoms. It is considered a "privileged scaffold" in medicinal chemistry due to its unique electronic properties, metabolic stability, and its capacity to engage in a wide range of non-covalent interactions, including hydrogen bonding, and hydrophobic and dipole-dipole interactions.[1][2] Thiazole derivatives exhibit a remarkable breadth of biological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties.[2][3]

The subject of this guide, this compound, incorporates three key structural motifs:

  • A 1,3-thiazole ring: Provides a rigid, aromatic core.

  • A methyl group at position C4: Influences steric and electronic properties.

  • An ethanamine side chain at position C2: Introduces a basic primary amine, a critical functional group for forming salts and participating in hydrogen bond interactions with biological targets.

This combination makes it a versatile building block for creating libraries of compounds aimed at various therapeutic targets, such as protein kinases.[4]

Caption: Molecular Structure of this compound.

Physicochemical and Spectroscopic Profile

Physicochemical Properties
PropertyValue / PredictionSource / Rationale
Molecular Formula C₆H₁₀N₂SBased on structure
Molecular Weight 142.22 g/mol
Appearance Predicted to be a solid or liquidBased on isomer form
pKa (Amine) ~9.0 - 10.0 (Predicted)Typical for primary alkylamines
Solubility Predicted to be soluble in water (as a salt) and polar organic solventsThe primary amine allows for salt formation, enhancing aqueous solubility.
InChI Key NSXQYSQZXMGRPJ-UHFFFAOYSA-NIsomer data
A Guide to Spectroscopic Characterization

For any researcher synthesizing this compound, a robust spectroscopic characterization is essential for structural validation. The following outlines the expected spectral features.

2.2.1. ¹H NMR Spectroscopy The proton NMR spectrum is expected to show four distinct signals:

  • A triplet (~2.8-3.0 ppm): Corresponding to the two protons of the CH₂ group adjacent to the thiazole ring.

  • A triplet (~3.0-3.2 ppm): Corresponding to the two protons of the CH₂ group adjacent to the primary amine.

  • A singlet (~6.7-7.0 ppm): Representing the single proton on the C5 position of the thiazole ring.

  • A singlet (~2.4 ppm): Corresponding to the three protons of the methyl group at C4.

  • A broad singlet (~1.5-2.5 ppm): For the two protons of the NH₂ group; this signal can exchange with D₂O.

2.2.2. ¹³C NMR Spectroscopy A ¹³C NMR spectrum should display six unique carbon signals, corresponding to the six carbon atoms in the molecule.

2.2.3. Mass Spectrometry (MS) In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) is expected at m/z = 142. Key fragmentation patterns would likely involve the loss of the amine group and cleavage of the ethyl side chain.

2.2.4. Infrared (IR) Spectroscopy Key vibrational bands would confirm the presence of essential functional groups:

  • 3300-3500 cm⁻¹: A pair of medium peaks corresponding to the N-H stretching of the primary amine.

  • 2850-2960 cm⁻¹: C-H stretching from the methyl and methylene groups.

  • ~1600 cm⁻¹: N-H bending (scissoring) vibration.

  • ~1500-1580 cm⁻¹: C=N and C=C stretching vibrations within the thiazole ring.[5]

Synthesis and Reactivity

Proposed Synthetic Pathway

A logical and efficient method for synthesizing thiazole derivatives is the Hantzsch thiazole synthesis. A plausible route to the target compound could involve the reaction of a thioamide with an α-halocarbonyl compound, followed by functional group manipulation.

G cluster_0 Proposed Synthesis Workflow start Starting Materials: Thiourea & 1-chlorobutan-2-one intermediate1 Cyclization (Hantzsch Synthesis) Forms 2-amino-4-ethylthiazole start->intermediate1 Heat, Solvent (e.g., Ethanol) intermediate2 Diazotization & Sandmeyer Reaction (or similar) to install a halide at C2 intermediate1->intermediate2 1. NaNO₂, HCl 2. CuX intermediate3 Side Chain Installation (e.g., Sonogashira coupling with protected propargylamine) intermediate2->intermediate3 Pd catalyst, Cu(I) cocatalyst final_product Reduction & Deprotection Yields this compound intermediate3->final_product 1. H₂, Pd/C 2. Acidic workup

Caption: A plausible multi-step synthesis workflow for the target compound.

Experimental Causality: The Hantzsch synthesis is a robust and well-documented method for creating the core thiazole ring.[6] Subsequent steps are standard organometallic and functional group interconversions chosen for their high efficiency and reliability in constructing the final molecule. Each step can be monitored by techniques like Thin Layer Chromatography (TLC) and validated by NMR spectroscopy of the isolated intermediates.

Chemical Reactivity

The reactivity of this compound is dominated by its primary amine.

  • Nucleophilicity: The lone pair on the nitrogen atom makes the amine an excellent nucleophile, readily reacting with electrophiles such as acyl chlorides or alkyl halides to form amides or secondary/tertiary amines, respectively. This is the primary reaction used to incorporate this scaffold into larger molecules.

  • Basicity: As a primary amine, it is basic and will readily react with acids to form ammonium salts. This property is crucial for pharmaceutical formulations, as salts often exhibit improved solubility and stability.

  • Thiazole Ring: The thiazole ring itself is relatively stable and aromatic. It can undergo electrophilic substitution, though it is generally less reactive than benzene.

Applications in Drug Development

The structural motifs present in this compound make it a highly attractive starting point for drug discovery programs.

  • Kinase Inhibitors: The amine can act as a key hydrogen bond donor, interacting with the hinge region of protein kinases. The thiazole ring serves as a stable scaffold to which other pharmacophoric elements can be attached to target the ATP-binding pocket. Similar 4-(2-aminothiazol-5-yl)pyrimidine derivatives have shown promise as CDK12 inhibitors for cancer treatment.[4]

  • Antimicrobial Agents: The thiazole nucleus is a core component of many antimicrobial and antifungal agents.[3] The ethanamine side chain provides a handle for modification to optimize activity and pharmacokinetic properties.

  • Receptor Antagonists: N-(thiazol-2-yl)-benzamide analogs have been identified as the first selective antagonists for the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily.[7] This highlights the utility of the 2-aminothiazole core in designing neuromodulatory agents.

The value of this scaffold lies in its synthetic tractability and its proven ability to interact with critical biological targets. The primary amine serves as a versatile anchor point for combinatorial chemistry, allowing for the rapid generation of compound libraries for high-throughput screening.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, general precautions for handling heterocyclic amines should be strictly followed.[8][9]

  • Hazard Classification: Assumed to be harmful if swallowed and to cause skin and serious eye irritation.[9][10] May also cause respiratory irritation.[10]

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust, fumes, or vapors.[8] Wash hands and any exposed skin thoroughly after handling.[9]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[9][11] Store locked up.[8]

  • Disposal: Dispose of contents and container to an approved waste disposal plant.[8]

Conclusion

This compound is a chemical entity with significant untapped potential. Its structure combines the biologically validated thiazole ring with a synthetically versatile ethanamine side chain. While direct experimental characterization is lacking in the literature, this guide has provided a robust, predictive framework based on established chemical principles and data from analogous structures. By outlining its likely properties, a path to its synthesis and characterization, and its potential applications, this document serves as a foundational resource for researchers aiming to leverage this promising scaffold in the pursuit of novel therapeutics.

References

  • Fisher Scientific. (2025).
  • Fisher Scientific. (2023). SAFETY DATA SHEET - 70% w/w Ethylamine Aqueous solution.
  • Sigma-Aldrich. (2025).
  • Sigma-Aldrich. (2025).
  • Fisher Scientific. (2024). SAFETY DATA SHEET - 5-Thiazoleethanol, 4-methyl-.
  • PubMed. (n.d.).
  • Sigma-Aldrich. (n.d.). 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine AldrichCPR.
  • Semantic Scholar. (n.d.). The experimental and simulated IR spectra of the 4-methyl-5-thiazoleethanol.
  • Google Patents. (n.d.). US4468517A - Synthesis of thiazoles.
  • PMC - NIH. (n.d.).
  • MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
  • PubMed Central. (n.d.). Discovery and functional characterization of N-(thiazol-2-yl)
  • ResearchGate. (2025). Discovery of 4-(2-(methylamino)thiazol-5-yl)pyrimidin-2-amine derivatives as novel cyclin-dependent kinase 12 (CDK12) inhibitors for the treatment of esophageal squamous cell carcinoma.

Sources

Foreword: Navigating the Landscape of Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(4-methyl-1,3-thiazol-2-yl)ethanamine and its Analogs for the Research Professional

The thiazole moiety is a cornerstone in medicinal chemistry and drug development, prized for its versatile chemical reactivity and presence in numerous biologically active compounds, including the essential vitamin B1 (Thiamine).[1] This guide focuses on the specific scaffold of this compound, a compound of interest for researchers exploring new therapeutic agents. It is important to note that as of this writing, a specific, dedicated CAS (Chemical Abstracts Service) number for this compound is not readily found in major chemical databases. This suggests the compound may be a novel research chemical or a less-common intermediate.

Therefore, this guide adopts a dual approach. It provides a detailed theoretical framework for the synthesis and handling of the target compound while grounding this information with concrete data from closely related, commercially available analogs. This methodology equips the research scientist with both the practical, data-driven insights needed for immediate application and the foundational knowledge required to explore this specific chemical space.

Chemical Identity and Physicochemical Properties

The core structure consists of a methyl-substituted thiazole ring linked at the 2-position to an ethanamine side chain. This arrangement of heteroatoms and functional groups dictates its chemical behavior and potential biological interactions.

Caption: Chemical structure of this compound.

Comparative Physicochemical Data of Structural Analogs

To provide a practical reference, the following table summarizes key properties of closely related and more readily available thiazole ethanamine derivatives. Researchers can use this data to estimate properties and select appropriate analytical methods for the target compound.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Form
1-(4-Methyl-1,3-thiazol-2-yl)ethanamineNot assignedC₆H₁₀N₂S142.22Solid
Methyl[2-(4-methyl-1,3-thiazol-2-yl)ethyl]amineNot assignedC₇H₁₂N₂S156.25-
2-(4-Methyl-1,3-thiazol-5-yl)ethanol137-00-8C₆H₉NOS143.21Liquid[2][3]
2-(4-ethyl-5-methyl-1,3-thiazol-2-yl)ethan-1-amine1017394-96-5C₈H₁₄N₂S170.28-

Synthesis Pathway and Mechanistic Considerations

The synthesis of 2-substituted thiazoles is most classically achieved via the Hantzsch thiazole synthesis. For the target compound, a multi-step approach is logical, beginning with the formation of a functionalized thiazole ring, followed by the elaboration of the ethanamine side chain.

Proposed Synthetic Protocol

This protocol outlines a plausible route to synthesize this compound. The causality behind each step is explained to provide a deeper understanding of the reaction mechanics.

Step 1: Synthesis of 2-Bromo-4-methylthiazole This initial step creates the core heterocyclic structure.

  • Reactants: Start with thioacetamide and 1,3-dichloroacetone. The thioamide provides the N-C-S unit, while the dichloropropanone provides the C-C-C backbone.

  • Solvent & Base: The reaction is typically performed in a polar aprotic solvent like 1,2-dichloroethane in the presence of a mild base such as sodium bicarbonate.[4] The base is crucial to neutralize the HCl generated during the cyclization, preventing protonation of the thioamide and promoting the desired reaction pathway.

  • Reaction: The mixture is stirred at ambient temperature. The reaction proceeds via nucleophilic attack of the sulfur on one of the carbonyl's alpha-carbons, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.

  • Workup: The resulting mixture is filtered to remove inorganic salts, and the solvent is removed under reduced pressure to yield the 4-chloromethylthiazole intermediate. Subsequent treatment with a brominating agent can convert this to the bromo- intermediate if needed for downstream reactivity.

Step 2: Introduction of the Acetonitrile Group (Side-Chain Precursor) This step installs the two-carbon backbone required for the ethanamine.

  • Reactants: The 2-bromo-4-methylthiazole is reacted with a cyanide source, such as sodium cyanide, in a nucleophilic substitution reaction.

  • Solvent: A polar aprotic solvent like DMSO or DMF is ideal as it solubilizes the ionic cyanide salt and facilitates the SNAr (Nucleophilic Aromatic Substitution) or a metal-catalyzed cross-coupling reaction.

  • Conditions: The reaction may require elevated temperatures to proceed at a reasonable rate. The progress should be monitored by Thin Layer Chromatography (TLC).

  • Workup: An aqueous workup is performed to remove excess cyanide and the solvent. The product, 2-(4-methylthiazol-2-yl)acetonitrile, is extracted into an organic solvent.

Step 3: Reduction of the Nitrile to the Amine This is the final step to generate the target primary amine.

  • Reducing Agent: A powerful reducing agent is required to convert the nitrile to an amine. Lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent (like THF or diethyl ether) is a classic and effective choice. Alternatively, catalytic hydrogenation using a catalyst like Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere can be used.

  • Causality: LiAlH₄ delivers hydride ions (H⁻) that attack the electrophilic carbon of the nitrile. Catalytic hydrogenation involves the addition of H₂ across the carbon-nitrogen triple bond.

  • Procedure (for LiAlH₄): The nitrile is dissolved in anhydrous THF and slowly added to a cooled suspension of LiAlH₄. The reaction is highly exothermic and generates hydrogen gas, requiring careful control of the addition rate and an inert atmosphere (e.g., nitrogen or argon).

  • Quenching & Workup: The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution to precipitate the aluminum salts. The mixture is then filtered, and the organic layer containing the final product is separated, dried, and concentrated to yield this compound.

SynthesisWorkflow cluster_0 Step 1: Thiazole Ring Formation cluster_1 Step 2: Side-Chain Installation cluster_2 Step 3: Amine Formation A Thioacetamide + 1,3-Dichloroacetone B 4-(Chloromethyl)-2-methyl-1,3-thiazoline A->B Cyclocondensation (Hantzsch Synthesis) C 2-Bromo-4-methylthiazole B->C Dehydration & Bromination D 2-(4-Methylthiazol-2-yl)acetonitrile C->D Cyanation (e.g., NaCN) E This compound D->E Reduction (e.g., LiAlH₄ or H₂/Pd-C) G cluster_identity Identity Verification Start Crude Synthesized Product TLC TLC Analysis (Assess purity, select solvent) Start->TLC Purify Column Chromatography (Purification) TLC->Purify Identity Structural Confirmation Purify->Identity Purity Final Purity Assessment Identity->Purity Structure Confirmed NMR NMR (¹H, ¹³C) Identity->NMR MS Mass Spectrometry (MS/HRMS) Identity->MS Final Pure Compound (>95%) Purity->Final

Sources

A Multi-faceted Spectroscopic Approach to the Structural Elucidation of 2-(4-methyl-1,3-thiazol-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Within the landscape of medicinal chemistry and drug discovery, heterocyclic compounds form the backbone of a vast array of therapeutic agents. Among these, the thiazole ring is a privileged scaffold, present in numerous natural and synthetic molecules with diverse biological activities.[1] The molecule 2-(4-methyl-1,3-thiazol-2-yl)ethanamine is a key exemplar of this structural class, combining the aromatic thiazole nucleus with a flexible ethylamine side chain—a common pharmacophore.

The precise and unambiguous determination of its chemical structure is a non-negotiable prerequisite for any further research, be it in process development, quality control, or pharmacological studies. An error in structural assignment can lead to the misinterpretation of biological data, wasted resources, and potential safety concerns. This guide, written from the perspective of a seasoned application scientist, eschews a rigid, one-size-fits-all template. Instead, it presents a logical, causality-driven workflow for the complete structural elucidation of this compound, leveraging a synergistic combination of modern analytical techniques. Our approach is built on a foundation of self-validating protocols, where data from one technique corroborates and refines the hypotheses drawn from another, ensuring the highest degree of scientific integrity.

The Analytical Strategy: A Convergent Workflow

The definitive elucidation of a molecular structure is rarely achieved with a single analytical technique. It requires a confluence of data, each providing a unique piece of the puzzle. Our strategy begins with a broad characterization and progressively narrows the focus to a detailed, atom-by-atom connectivity map.

G cluster_0 Initial Assessment cluster_1 Functional Group Identification cluster_2 Structural Framework & Connectivity cluster_3 Final Confirmation MS Mass Spectrometry (Molecular Weight & Formula) IR Infrared Spectroscopy (Key Functional Groups) MS->IR Provides MW for IR validation NMR_1D 1D NMR (¹H & ¹³C) (Proton/Carbon Environments) IR->NMR_1D Confirms functional groups for NMR NMR_2D 2D NMR (COSY, HSQC) (Atom-Atom Connectivity) NMR_1D->NMR_2D Provides basis for connectivity Confirmation Validated Structure NMR_2D->Confirmation Definitive proof of structure G mol [C₆H₁₀N₂S]⁺˙ (m/z = 142) frag1 [C₅H₆N₂S]⁺ (m/z = 112) mol->frag1 - •CH₂NH₂ frag2 [C₅H₆NS]⁺ (m/z = 98) mol->frag2 - •CH₂CH₂NH₂

Fig. 2: Predicted primary fragmentation pathways.

Part 2: Infrared (IR) Spectroscopy – Identifying Functional Groups

Expertise & Experience: IR spectroscopy provides a rapid and non-destructive method for identifying the functional groups present in a molecule. While it doesn't reveal the full connectivity, it acts as a crucial cross-check for the structural features inferred from other techniques. For our target molecule, we expect to see characteristic absorptions for the N-H bonds of the primary amine and the vibrations associated with the aromatic thiazole ring.

Trustworthiness: The presence or absence of specific absorption bands provides strong evidence for or against the presence of certain functional groups. For instance, the observation of N-H stretching bands in the 3300-3400 cm⁻¹ region strongly supports the presence of the primary amine. [2]

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
  • Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal (e.g., diamond or germanium).

  • Analysis: Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Background Correction: Perform a background scan prior to the sample analysis to subtract the contribution of atmospheric CO₂ and water vapor.

Predicted Infrared Absorption Data
Wavenumber (cm⁻¹)Vibrational ModeStructural Unit
3400 - 3300N-H Stretch (asymmetric & symmetric)Primary Amine (-NH₂)
2960 - 2850C-H Stretch (aliphatic)Ethyl side chain (-CH₂CH₂-) and Methyl group (-CH₃)
~1600C=N StretchThiazole Ring
~1500C=C Stretch (aromatic)Thiazole Ring
1100 - 1200C-N StretchAmine and Thiazole Ring

Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Definitive Structural Map

Expertise & Experience: NMR spectroscopy is the cornerstone of structure elucidation for organic molecules. It provides unparalleled detail about the chemical environment of each proton and carbon atom, allowing for the unambiguous construction of the molecular framework. ¹H NMR reveals the number of different types of protons, their relative numbers, and their neighboring protons, while ¹³C NMR shows the number of different types of carbon atoms.

A. ¹H NMR Spectroscopy: Probing the Proton Environment

Trustworthiness: The predicted chemical shifts and coupling patterns are based on well-established principles and extensive empirical data from similar structures. For instance, the chemical shift of the thiazole ring proton is highly characteristic, and the triplet-triplet pattern of the ethylamine chain is a definitive indicator of its structure.

Experimental Protocol: ¹H NMR

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Acquisition: Record the spectrum on a 400 MHz or higher spectrometer. Standard acquisition parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Calibrate the spectrum to the TMS signal. Integrate the peaks to determine the relative number of protons.

Predicted ¹H NMR Data (in CDCl₃)
LabelChemical Shift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)AssignmentRationale
a~6.90s1H-H-5 (Thiazole)Aromatic proton on the electron-rich thiazole ring. [3]
b~3.20t2H~6-7-CH₂- (adjacent to thiazole)Deshielded by the adjacent aromatic ring. Coupled to proton 'c'.
c~3.00t2H~6-7-CH₂- (adjacent to NH₂)Coupled to proton 'b'.
d~2.45s3H--CH₃ (on thiazole)Methyl group attached to the aromatic ring.
e~1.50br s2H--NH₂Broad singlet due to exchange; integration corresponds to 2 protons.
B. ¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Trustworthiness: The chemical shifts of the carbons in the thiazole ring are highly diagnostic. The C-2 carbon, being bonded to both sulfur and nitrogen, is expected to be significantly downfield. [4]The aliphatic carbons of the ethylamine chain will appear in the upfield region, consistent with sp³ hybridized carbons.

Experimental Protocol: ¹³C NMR

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Acquisition: Record a proton-decoupled ¹³C spectrum on the same spectrometer (e.g., at 100 MHz for a 400 MHz instrument).

  • Processing: Process the data similarly to the ¹H spectrum.

Predicted ¹³C NMR Data (in CDCl₃)
Chemical Shift (δ, ppm)AssignmentRationale
~168C-2 (Thiazole)Carbon between two heteroatoms (N and S), highly deshielded. [2][5]
~150C-4 (Thiazole)Aromatic carbon attached to the methyl group.
~115C-5 (Thiazole)Aromatic carbon bearing a proton.
~45-CH₂- (adjacent to NH₂)Standard aliphatic carbon attached to nitrogen.
~35-CH₂- (adjacent to thiazole)Aliphatic carbon attached to the thiazole ring.
~18-CH₃ (on thiazole)Methyl carbon attached to an aromatic ring.
C. 2D NMR: Confirming Connectivity

Expertise & Experience: While 1D NMR provides a wealth of information, 2D NMR experiments like COSY (Correlation Spectroscopy) provide the final, irrefutable proof of connectivity. A COSY spectrum shows which protons are coupled to each other, allowing us to "walk" along the carbon chain.

G H5 H-5 H_CH2_b H-b H_CH2_c H-c H_CH2_b->H_CH2_c COSY H_CH3 H-d H_NH2 H-e

Fig. 3: Expected ¹H-¹H COSY correlation.

A key expected correlation in the COSY spectrum would be a cross-peak between the signals at ~3.20 ppm (proton 'b') and ~3.00 ppm (proton 'c'), definitively proving the connectivity of the -CH₂-CH₂- unit in the ethylamine side chain.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the convergence of evidence from multiple, complementary analytical techniques. By starting with mass spectrometry to establish the molecular formula, followed by IR spectroscopy to identify key functional groups, and culminating in a detailed analysis of 1D and 2D NMR spectra to map the atomic connectivity, we can achieve an unambiguous and scientifically rigorous structural assignment. This methodical, multi-technique approach ensures the integrity of all subsequent research and development efforts involving this important chemical entity.

References

  • El-Metwaly, N. M., & El-Gazzar, A. R. B. A. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1746. Available at: [Link]

  • SpectraBase. 4-Methylthiazole - 13C NMR. Available at: [Link]

  • Yilmaz, I., Ceylan, S., McKee, V., & Kucukislamoglu, M. (2021). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. ACS Omega, 6(11), 7596–7606. Available at: [Link]

  • Al-Ghorbani, M., Chebude, Y., & Al-Adiwish, W. M. (2023). Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. Molecules, 28(14), 5485. Available at: [Link]

  • Still, I. W. J., Plavac, N., McKinnon, D. M., & Chauhan, M. S. (1976). Carbon-13 nuclear magnetic resonance spectra of organic sulfur compounds.' Substituent chemical shift (scs). Canadian Journal of Chemistry, 54(10), 1660-1665. Available at: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023). Available at: [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Available at: [Link]

  • Sadyka, M., Coussan, S., & Borba, D. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules, 27(12), 3897. Available at: [Link]

  • PubChem. 2-(Dimethyl-1,3-thiazol-2-yl)ethan-1-amine. National Center for Biotechnology Information. Available at: [Link]

  • ChemComplete. (2020, December 17). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns [Video]. YouTube. Available at: [Link]

  • Al-Omair, M. A., Ali, A. A., & Al-Ghamdi, A. A. (2017). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Molecules, 22(10), 1641. Available at: [Link]

  • PubChem. 2-(1,3-Thiazol-2-yl)ethan-1-amine dihydrochloride. National Center for Biotechnology Information. Available at: [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis and Characterization of New 1, 3, 4- Thiadiazoles Substituted with Imidazolidine Moiety. ResearchGate. Available at: [Link]

  • Farag, A. A., & El-Sabbagh, I. A. (2014). Design, Synthesis, and Characterization of Novel Thiazolidine-2,4-Dione-Acridine Hybrids as Antitumor Agents. Molecules, 19(9), 14815-14833. Available at: [Link]

  • Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2015). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Mini-Reviews in Medicinal Chemistry, 15(11), 915-936. Available at: [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. (2023). Available at: [Link]

  • University of Colorado Boulder. Mass Spectrometry: Fragmentation. Available at: [Link]

Sources

A Technical Guide to the Synthesis of 2-(4-methyl-1,3-thiazol-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-methyl-1,3-thiazol-2-yl)ethanamine is a crucial heterocyclic building block in medicinal chemistry, forming the structural core of various pharmacologically active agents. Its synthesis is a key step in the development of novel therapeutics. This guide provides an in-depth analysis of the primary and alternative synthetic pathways to this compound. We will dissect two robust strategies: a side-chain construction approach via a nitrile intermediate and the classic Hantzsch thiazole cyclization. Each pathway is detailed with step-by-step protocols, mechanistic insights, and a comparative analysis to inform methodological choices in both research and process development settings.

Part 1: Introduction & Retrosynthetic Analysis

The 2-(aminoethyl)thiazole moiety is a privileged scaffold in drug discovery, valued for its role as a bioisostere and its ability to engage in key binding interactions with biological targets. The title compound, this compound, serves as a vital intermediate for synthesizing molecules in therapeutic areas such as neurological and inflammatory disorders.

A logical retrosynthetic analysis of the target molecule reveals two primary disconnection points, suggesting two main strategic approaches for its synthesis.

  • C2-Side Chain Disconnection (Strategy A): Disconnecting the bond between the thiazole ring and the ethylamine side chain leads to a 4-methylthiazole synthon (e.g., 2-halo-4-methylthiazole) and a two-carbon amine equivalent. This strategy focuses on building the side chain onto a pre-formed heterocyclic core.

  • Thiazole Ring Disconnection (Strategy B): Breaking the C-S and C-N bonds of the thiazole ring itself points towards the foundational Hantzsch synthesis, which constructs the ring from an α-haloketone and a thioamide-containing precursor.

G cluster_main Retrosynthetic Analysis cluster_A Strategy A: Side-Chain Construction cluster_B Strategy B: Hantzsch Cyclization target This compound synthonA1 2-Halo-4-methylthiazole synthonA1->target C-C Bond Formation & Reduction synthonA2 C2-Amine Synthon (e.g., -CH2CN) synthonA2->target synthonB1 Chloroacetone synthonB1->target Ring Formation synthonB2 Thioamide Precursor synthonB2->target

Caption: Retrosynthetic pathways for the target molecule.

This guide will prioritize Strategy A as the more direct and efficient route, followed by a discussion of the classic, albeit more challenging, Strategy B.

Part 2: Primary Synthesis Pathway: Side-Chain Construction via Nitrile Reduction

This pathway is often preferred for its reliability and scalability. It commences with a readily available 4-methylthiazole derivative and constructs the ethylamine side chain in two high-yielding steps: nucleophilic substitution to install a nitrile group, followed by its reduction.

Workflow Overview

A Technical Guide to the Biological Activity Screening of 2-(4-methyl-1,3-thiazol-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the biological activity screening of the novel compound, 2-(4-methyl-1,3-thiazol-2-yl)ethanamine. The strategic approach detailed herein is rooted in the well-established pharmacological importance of the thiazole nucleus, a privileged scaffold in modern drug discovery. Drawing from structural analogy to known pharmacophores, particularly histamine H3 receptor antagonists, this document outlines a tiered, multi-faceted screening cascade. This cascade is designed to efficiently identify and characterize the primary biological targets, assess potential polypharmacology, and provide an early indication of the compound's safety profile. Detailed, field-proven protocols for primary high-throughput screening, secondary validation assays, and broader liability profiling are provided for researchers in drug development. The methodologies are presented to ensure scientific rigor, reproducibility, and the generation of a robust data package to inform subsequent lead optimization efforts.

Introduction: Rationale and Strategic Imperative

The 1,3-thiazole ring is a cornerstone of medicinal chemistry, integral to a multitude of approved therapeutics and clinical candidates. Its derivatives are known to exhibit a vast array of biological activities, including but not limited to anticancer, antimicrobial, anti-inflammatory, and CNS-modulating effects.[1][2] The compound of interest, this compound, possesses a key structural motif: a flexible ethylamine side chain attached to the 2-position of a thiazole ring. This arrangement bears a striking resemblance to the pharmacophore of histamine H3 receptor (H3R) antagonists, where the thiazole can act as a bioisosteric replacement for the traditional imidazole ring.[3][4]

The histamine H3 receptor, a presynaptic autoreceptor predominantly expressed in the central nervous system, is a critical regulator of neurotransmitter release.[5] Antagonists of this receptor have demonstrated therapeutic potential in a range of neurological and psychiatric disorders, including Alzheimer's disease, narcolepsy, and attention deficit hyperactivity disorder (ADHD).[5] This strong structural hypothesis forms the primary basis of our screening strategy.

However, to conduct a thorough investigation and unlock the full potential of this novel chemical entity, a broader screening approach is warranted. The inherent versatility of the thiazole scaffold necessitates a parallel assessment against other common drug targets.[6][7] This guide, therefore, details a logical, tiered screening workflow designed to first test the primary hypothesis (H3R antagonism) with high sensitivity and then expand to a wider panel of targets to uncover unanticipated activities and potential off-target liabilities.

The Screening Cascade: A Phased Approach to Target Discovery

A tiered or cascaded screening approach is fundamental to efficient drug discovery. It prioritizes resources by using high-throughput, cost-effective assays in the initial phase to identify "hits," which are then subjected to more complex and biologically relevant assays for validation and characterization.

Screening_Cascade cluster_0 Tier 1: Primary Screening Primary_HTS High-Throughput Primary Assays (Single Concentration, e.g., 10 µM) Dose_Response Dose-Response Confirmation (IC50/EC50 Determination) Primary_HTS->Dose_Response Active 'Hits' H3R_Binding Histamine H3 Receptor Radioligand Binding Assay H3R_Functional H3R Functional Antagonist Assay (cAMP Measurement) H3R_Binding->H3R_Functional Confirmed Binders NCI60_Screen Antiproliferative Screen (e.g., NCI-60 Panel) NCI60_Screen->Dose_Response Active 'Hits' Antimicrobial_Screen Broad-Spectrum Antimicrobial Susceptibility Screen Antimicrobial_Screen->Dose_Response Active 'Hits' Kinase_Panel Broad Kinase Panel (e.g., KINOMEscan®) Dose_Response->Kinase_Panel Safety_Panel In Vitro Safety Pharmacology Panel (e.g., Eurofins SafetyScreen™) H3R_Functional->Safety_Panel Potent & Selective Leads Kinase_Panel->Safety_Panel hERG_Assay hERG Channel Assay Safety_Panel->hERG_Assay CYP450_Assay CYP450 Inhibition Panel Safety_Panel->CYP450_Assay

Caption: A tiered biological activity screening cascade.

Tier 1: Primary High-Throughput Screening (HTS)

The objective of Tier 1 is to rapidly assess the compound's activity across a diverse set of biological targets at a single, relatively high concentration (typically 10 µM). This initial pass is designed to identify potential areas of biological activity for further investigation.

Primary Target Assay: Histamine H3 Receptor Binding

Given the strong structural rationale, the primary screen will focus on the direct interaction with the human histamine H3 receptor. A radioligand binding assay is the gold standard for this purpose, offering high sensitivity and robustness.[8][9]

Experimental Protocol: Radioligand Competition Binding Assay [10][11]

  • Membrane Preparation: Utilize commercially available cell membranes from HEK293 or CHO cells stably expressing the human histamine H3 receptor. Thaw membranes on ice and resuspend in binding buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Assay Setup: In a 96-well plate, add:

    • 50 µL of binding buffer (for total binding) or a saturating concentration of an unlabeled H3R antagonist (e.g., 10 µM Clobenpropit) for non-specific binding.

    • 50 µL of this compound at the test concentration (e.g., 10 µM).

    • 50 µL of radioligand (e.g., [3H]-Nα-methylhistamine at a concentration near its Kd, typically 0.5-1.0 nM).

    • 100 µL of the membrane preparation.

  • Incubation: Incubate the plate at 25°C for 60-90 minutes with gentle agitation.

  • Harvesting: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter plate (e.g., Whatman GF/C), pre-soaked in 0.3% polyethyleneimine (PEI).

  • Washing: Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

  • Detection: Dry the filter plate, add scintillation cocktail to each well, and quantify the bound radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition of specific binding caused by the test compound. A common hit criterion is >50% inhibition.

Broad Profiling: Antiproliferative and Antimicrobial Screens

To explore other potential activities of the thiazole scaffold, parallel screens for anticancer and antimicrobial effects are recommended.

  • Antiproliferative Screening: A cost-effective and comprehensive initial screen is to submit the compound to the National Cancer Institute's NCI-60 Human Tumor Cell Line Screen. This provides data on the compound's effect on the growth of 60 different human cancer cell lines, offering insights into potential mechanisms of action. Alternatively, an in-house MTT assay against a smaller, representative panel of cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) can be performed.[2][12]

  • Antimicrobial Susceptibility Testing: An initial screen against a panel of clinically relevant bacteria and fungi using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) is advised.[3][13] The panel should include Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and a yeast species (e.g., Candida albicans).

Tier 2: Secondary Validation and Selectivity Profiling

Compounds that demonstrate significant activity ("hits") in Tier 1 assays are advanced to Tier 2 for confirmation and further characterization. The goal is to confirm the initial hit, determine its potency, and assess its selectivity.

Dose-Response Confirmation

All hits from Tier 1 should be re-tested in a dose-response format (typically an 8- to 10-point concentration curve) to determine their potency (IC50 or EC50). This validates the initial single-point data and is a critical step in confirming the compound's activity.

Histamine H3 Receptor Functional Antagonism

For compounds confirmed to bind to the H3 receptor, it is essential to determine their functional activity. The H3 receptor is a Gi-coupled GPCR, and its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. An antagonist will block this effect.[14][15]

Experimental Protocol: HTRF cAMP Functional Assay [16][17]

  • Cell Culture: Use a CHO or HEK293 cell line stably expressing the human H3 receptor. Seed the cells into a 384-well plate and culture overnight.

  • Compound Treatment (Antagonist Mode):

    • Aspirate the culture medium.

    • Add the test compound (this compound) at various concentrations and incubate for 15-30 minutes.

    • Add an H3R agonist (e.g., (R)-α-methylhistamine) at a concentration that gives a sub-maximal response (EC80) in the presence of a phosphodiesterase inhibitor like IBMX.

  • Incubation: Incubate the plate for 30 minutes at room temperature.

  • Lysis and Detection: Lyse the cells and detect cAMP levels using a commercial HTRF (Homogeneous Time-Resolved Fluorescence) cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: The antagonist activity is measured as the ability of the test compound to reverse the agonist-induced decrease in cAMP. Plot the data to determine the IC50 value.

H3R_Signaling cluster_pathway H3 Receptor Signaling Pathway Agonist Histamine (Agonist) H3R H3 Receptor Extracellular Intracellular Agonist->H3R:f1 Antagonist This compound (Potential Antagonist) Antagonist->H3R:f1 G_protein Gαi Gβγ H3R:f2->G_protein:g0 AC Adenylyl Cyclase G_protein:g0->AC Inhibits cAMP cAMP AC->cAMP ATP ATP ATP->AC Downstream Downstream Cellular Response cAMP->Downstream

Caption: Simplified H3 receptor (Gi-coupled) signaling pathway.

Broad Kinase Selectivity Profiling

Given that many small molecules exhibit off-target effects on protein kinases, a broad kinase screen is a prudent step for active compounds. Services like Eurofins Discovery's KINOMEscan® offer comprehensive binding assays against a large panel of human kinases, providing a detailed selectivity profile.[18][19][20] This data is invaluable for identifying potential off-target activities that could lead to toxicity or provide opportunities for polypharmacology.

Table 1: Summary of Tier 1 and Tier 2 Assays

TierAssay TypeTarget/SystemPurposeEndpoint
1 Radioligand BindingHuman Histamine H3 ReceptorPrimary screen for target engagement% Inhibition
1 Cell ViabilityNCI-60 Panel or similarBroad anticancer activity screen% Growth Inhibition
1 Broth MicrodilutionBacterial & Fungal PanelBroad antimicrobial activity screenMIC (µg/mL)
2 Functional AssayHuman Histamine H3 ReceptorConfirm antagonism, determine potencyIC50
2 Binding AssayBroad Kinase Panel (>400 kinases)Assess kinase selectivity% Inhibition or Kd

Tier 3: In Vitro Safety and Liability Assessment

Lead candidates emerging from Tier 2 with promising potency and selectivity should undergo a panel of in vitro safety assays. These are designed to identify potential liabilities early in the discovery process, reducing the risk of late-stage attrition.[7][12][21]

  • Broad Receptor/Enzyme Safety Panel: Submission of the compound to a commercially available safety panel (e.g., Eurofins Discovery's SafetyScreen™ or ICE Bioscience's Safety Panel™) is highly recommended.[21][22] These panels typically include dozens of receptors, ion channels, and transporters known to be associated with adverse drug reactions.

  • hERG Channel Inhibition: Inhibition of the hERG potassium channel is a major cause of acquired long QT syndrome, a potentially fatal cardiac arrhythmia. A functional patch-clamp or high-throughput flux assay to assess hERG liability is a regulatory expectation and a critical safety screen.

  • Cytochrome P450 (CYP) Inhibition: Assessing the compound's potential to inhibit major CYP enzymes (e.g., 1A2, 2C9, 2C19, 2D6, 3A4) is crucial for predicting drug-drug interaction potential.[12]

Conclusion: Synthesizing a Data-Driven Path Forward

The systematic screening strategy outlined in this guide provides a robust and efficient pathway for elucidating the biological activity of this compound. By initiating with a hypothesis-driven primary screen against the histamine H3 receptor and concurrently exploring broader antiproliferative and antimicrobial activities, this approach maximizes the potential for discovery. The subsequent tiers of validation, selectivity profiling, and safety assessment ensure that any identified "hits" are rigorously characterized, providing a solid foundation for data-driven decisions. This comprehensive data package will be instrumental in determining the therapeutic potential of the compound and guiding future medicinal chemistry efforts to optimize its potency, selectivity, and safety profile.

References

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). MDPI. Retrieved from [Link]

  • Sander, K., Ligneau, X., Camelin, J. C., Schwartz, J. C., & Stark, H. (2010). Azole derivatives as histamine H3 receptor antagonists, part I: thiazol-2-yl ethers. Bioorganic & Medicinal Chemistry Letters, 20(19), 5718-5721. Retrieved from [Link]

  • A review on thiazole based compounds & it's pharmacological activities. (2024). Ayu-Script. Retrieved from [Link]

  • Thiazole-containing compounds as therapeutic targets for cancer therapy. (2020). European Journal of Medicinal Chemistry, 189, 112016. Retrieved from [Link]

  • Thiazole: A privileged scaffold in drug discovery. (2021). ResearchGate. Retrieved from [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules, 26(5), 1436. Retrieved from [Link]

  • In Vitro Safety Pharmacology Profiling. (n.d.). Reaction Biology. Retrieved from [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

  • H3 receptor antagonist. (n.d.). Wikipedia. Retrieved from [Link]

  • Development of a Pharmacophore Model for Histamine H3 Receptor Antagonists, Using the Newly Developed Molecular Modeling Program SLATE. (1998). Journal of Medicinal Chemistry, 41(19), 3584-3596. Retrieved from [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. Retrieved from [Link]

  • Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development. (2005). Drug Discovery Today, 10(21), 1421-1433. Retrieved from [Link]

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (2022). Infectious Disease Reports, 14(5), 789-801. Retrieved from [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). OIE. Retrieved from [Link]

  • MTT (Assay protocol). (2023). Protocols.io. Retrieved from [Link]

  • Pharmacological characterization of seven human histamine H3 receptor isoforms. (2023). bioRxiv. Retrieved from [Link]

  • Industry-leading In Vitro Safety Pharmacology Profiling. (n.d.). Eurofins Discovery. Retrieved from [Link]

  • Safety Pharmacology Services_In Vitro Safety Pharmacology Profiling_In Vitro Pharmacology Safety Panel. (n.d.). ICE Bioscience. Retrieved from [Link]

  • Implementation of a fluorescence-based screening assay identifies histamine H3 receptor antagonists clobenpropit and iodophenpropit as subunit-selective N-methyl-D-aspartate receptor antagonists. (2010). Journal of Pharmacology and Experimental Therapeutics, 334(1), 285-294. Retrieved from [Link]

  • In vitro safety pharmacology profiling. (2006). European Pharmaceutical Review. Retrieved from [Link]

  • DiscoverX KINOMEscan® Kinase Assay Screening. (n.d.). Drug Target Review. Retrieved from [Link]

  • KINOMEscan Technology. (n.d.). Eurofins Discovery. Retrieved from [Link]

  • Implementation of a Fluorescence-Based Screening Assay Identifies Histamine H3 Receptor Antagonists Clobenpropit and Iodophenpropit as Subunit-Selective N-Methyl-d-Aspartate Receptor Antagonists. (2010). Journal of Pharmacology and Experimental Therapeutics, 334(1), 285-294. Retrieved from [Link]

  • KINOMEscan® Kinase Screening & Profiling Services. (n.d.). Technology Networks. Retrieved from [Link]

  • Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved from [Link]

  • Optimizing GPCR assays with chimeric G proteins Case Study. (n.d.). SB Drug Discovery. Retrieved from [Link]

  • Cell-based Assays for GPCR Activity. (2013). Biocompare. Retrieved from [Link]

  • Advancing GPCR Drug Discovery. (2024). ICE Bioscience. Retrieved from [Link]

  • Implementation of a Fluorescence-Based Screening Assay Identifies Histamine H3 Receptor Antagonists Clobenpropit and Iodophenpropit as Subunit-Selective N-Methyl-d-Aspartate Receptor Antagonists. (2010). Semantic Scholar. Retrieved from [Link]

  • Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. (2023). YouTube. Retrieved from [Link]

  • CCR6 Human Chemokine GPCR Cell Based Antagonist cAMP LeadHunter Assay. (n.d.). Eurofins Discovery. Retrieved from [Link]

  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). (2017). Assay Guidance Manual. Retrieved from [Link]

  • Extending kinome coverage by analysis of kinase inhibitor broad profiling data. (2015). Drug Discovery Today, 20(5), 589-596. Retrieved from [Link]

  • Radioligand Binding Assay. (n.d.). Gifford Bioscience. Retrieved from [Link]

  • Novel histamine H3 receptor antagonists: affinities in an H3 receptor binding assay and potencies in two functional H3 receptor models. (1995). Naunyn-Schmiedeberg's Archives of Pharmacology, 352(1), 34-41. Retrieved from [Link]

  • Radioligand binding and reporter gene assays for histamine H3 and H4 receptor species orthologs. (2013). University of Regensburg. Retrieved from [Link]

  • (A) Radioligand competition binding assay validates hits at the H 3... (n.d.). ResearchGate. Retrieved from [Link]

  • Influence of Imidazole Replacement in Different Structural Classes of Histamine H(3)-receptor Antagonists. (2001). Archiv der Pharmazie, 334(11), 345-352. Retrieved from [Link]

  • Novel Histamine H(3)-receptor Antagonists With Carbonyl-Substituted 4-(3-(phenoxy)propyl)-1H-imidazole Structures Like Ciproxifan and Related Compounds. (1998). Journal of Medicinal Chemistry, 41(26), 5198-5211. Retrieved from [Link]

  • In vitro and in vivo pharmacological analysis of imidazole-free histamine H3 receptor antagonists: promising results for a brain-penetrating H3 blocker with weak anticholinesterase activity. (2009). Journal of Medicinal Chemistry, 52(1), 33-37. Retrieved from [Link]

  • Search for novel leads for histamine H3-receptor antagonists: oxygen-containing derivatives. (1994). Journal of Medicinal Chemistry, 37(15), 2421-2430. Retrieved from [Link]

  • Multiple Targeting Approaches on Histamine H3 Receptor Antagonists. (2016). Frontiers in Neuroscience, 10, 484. Retrieved from [Link]

  • 2-(1,3-Thiazol-2-yl)ethan-1-amine dihydrochloride. (n.d.). PubChem. Retrieved from [Link]

Sources

Unlocking the Therapeutic Potential of 2-(4-methyl-1,3-thiazol-2-yl)ethanamine: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its versatile chemical nature allows for a wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects. This guide focuses on a specific, yet underexplored, member of this family: 2-(4-methyl-1,3-thiazol-2-yl)ethanamine . While direct therapeutic targets for this compound are not yet elucidated, its structural similarity to other bioactive thiazoles suggests significant therapeutic potential. This document provides a comprehensive, technically-grounded framework for researchers and drug development professionals to systematically identify and validate potential therapeutic targets for this promising molecule. We will move beyond a simple listing of possibilities, instead detailing the scientific rationale and robust experimental workflows necessary to transform a promising chemical starting point into a validated therapeutic lead.

The Thiazole Scaffold: A Foundation of Diverse Bioactivity

The thiazole nucleus, a five-membered heterocyclic ring containing both sulfur and nitrogen, is a cornerstone of modern pharmacology.[1][2][3] Its aromaticity and capacity for diverse substitutions have made it a focal point for medicinal chemists seeking to develop novel therapeutic agents.[1] Molecules incorporating this scaffold have demonstrated a remarkable breadth of pharmacological activities, targeting a wide array of biological pathways.[2][4]

Clinically approved drugs such as the anticancer agents Dasatinib and Dabrafenib feature the thiazole core, highlighting its utility in kinase inhibition.[1][3] Beyond oncology, thiazole derivatives have shown promise as anti-inflammatory, antibacterial, antifungal, antiviral, and even antidiabetic agents.[2][4] This wide spectrum of activity underscores the importance of a systematic and unbiased approach to target identification for novel thiazole-containing compounds like this compound.

Strategic Pathways to Target Discovery

Given the nascent stage of research on this compound, a multi-pronged approach to target identification is paramount. The following strategies, presented in a logical workflow, offer a robust framework for elucidating the mechanism of action of this compound.

Target_Identification_Workflow cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: Target Identification cluster_2 Phase 3: Target Validation In_Silico_Screening In Silico & Computational Screening Affinity_Chromatography Affinity Chromatography-Mass Spectrometry In_Silico_Screening->Affinity_Chromatography Prioritize Target Classes Phenotypic_Screening Phenotypic Screening Phenotypic_Screening->Affinity_Chromatography Identify Cellular Phenotype CETSA Cellular Thermal Shift Assay (CETSA) Phenotypic_Screening->CETSA Confirm Target Engagement Biochemical_Assays Biochemical & Biophysical Assays Affinity_Chromatography->Biochemical_Assays Validate Direct Binding CETSA->Biochemical_Assays Validate Direct Binding Cellular_Assays Cell-Based Functional Assays Biochemical_Assays->Cellular_Assays Determine Functional Consequences In_Vivo_Models In Vivo Models Cellular_Assays->In_Vivo_Models Assess Therapeutic Potential

Caption: A strategic workflow for the identification and validation of therapeutic targets.

In Silico and Computational Approaches

The initial phase of target discovery can be significantly accelerated through computational methods. By comparing the structure of this compound to databases of known ligands, potential protein targets can be predicted.

  • Pharmacophore Modeling and Virtual Screening: Based on the structures of known bioactive thiazole derivatives, a pharmacophore model can be generated. This model can then be used to screen large databases of protein structures (e.g., Protein Data Bank) to identify proteins with binding pockets that could accommodate the target compound.

  • Molecular Docking: Once a set of potential targets is identified, molecular docking simulations can be employed to predict the binding affinity and pose of this compound within the active site of each protein. This can help to rank and prioritize candidates for experimental validation.

Phenotypic Screening: A Target-Agnostic Approach

Phenotypic screening offers an unbiased method to identify the functional effects of a compound without a priori knowledge of its molecular target.

  • High-Content Imaging: Utilizing automated microscopy and sophisticated image analysis, the effects of the compound on cellular morphology, protein localization, and other cellular features can be assessed across a panel of diverse cell lines (e.g., cancer cell lines, immune cells).

  • Cell Viability and Proliferation Assays: A foundational step is to determine the compound's effect on cell viability across various cell lines. This can provide initial clues as to its potential as an anti-cancer agent or identify cell types that are particularly sensitive.[5]

Chemical Proteomics for Direct Target Identification

To definitively identify the direct binding partners of this compound within the complex cellular environment, chemical proteomics approaches are indispensable.

  • Affinity Chromatography-Mass Spectrometry: This powerful technique involves immobilizing a derivative of the compound onto a solid support to create an affinity matrix. A cellular lysate is then passed over this matrix, and proteins that bind to the compound are captured. These proteins are subsequently eluted and identified using mass spectrometry.

Experimental Protocols for Target Validation

Once a list of putative targets has been generated, rigorous experimental validation is crucial. The following protocols provide a roadmap for confirming direct target engagement and elucidating the functional consequences of this interaction.

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method that allows for the detection of target engagement in a cellular context. The principle is based on the ligand-induced stabilization of a target protein to thermal denaturation.

Step-by-Step Protocol for CETSA:

  • Cell Culture and Treatment: Culture the selected cell line to 70-80% confluency. Treat the cells with either this compound at various concentrations or a vehicle control for a predetermined time.

  • Harvesting and Lysis: Harvest the cells and resuspend them in a suitable lysis buffer.

  • Heat Shock: Aliquot the cell lysates and subject them to a temperature gradient for a fixed duration (e.g., 3 minutes).

  • Separation of Soluble and Aggregated Proteins: Centrifuge the samples to pellet the denatured, aggregated proteins.

  • Protein Quantification: Carefully collect the supernatant containing the soluble proteins and quantify the amount of the putative target protein using Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the treated and control samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates direct target engagement.

Isothermal Titration Calorimetry (ITC)

ITC is a gold-standard biophysical technique for quantifying the binding affinity, stoichiometry, and thermodynamics of an interaction between a small molecule and a protein.

Step-by-Step Protocol for ITC:

  • Protein and Compound Preparation: Purify the recombinant target protein and accurately determine its concentration. Prepare a concentrated stock solution of this compound in a matched buffer.

  • Instrument Setup: Thoroughly clean the ITC instrument and load the protein solution into the sample cell and the compound solution into the injection syringe.

  • Titration: Perform a series of small injections of the compound into the protein solution while monitoring the heat change associated with binding.

  • Data Analysis: Integrate the heat pulses and fit the resulting binding isotherm to a suitable binding model to determine the dissociation constant (Kd), binding enthalpy (ΔH), and stoichiometry (n).

Parameter Description Typical Values for Drug-Target Interaction
Kd (Dissociation Constant) A measure of binding affinity; lower values indicate stronger binding.nM to low µM range
ΔH (Enthalpy Change) The heat released or absorbed upon binding.Can be positive (endothermic) or negative (exothermic)
n (Stoichiometry) The molar ratio of the compound to the protein in the complex.Often close to 1 for a 1:1 interaction
Caption: Key parameters obtained from Isothermal Titration Calorimetry.
Cell-Based Functional Assays

Following confirmation of direct binding, it is essential to demonstrate that this interaction translates into a functional consequence within a cellular context. The specific assay will depend on the identity and function of the validated target.

  • Enzyme Inhibition Assays: If the target is an enzyme, its activity can be measured in the presence of increasing concentrations of the compound to determine the IC50 value.

  • Reporter Gene Assays: If the target is a transcription factor or part of a signaling pathway that regulates gene expression, a reporter gene assay can be used to quantify the compound's effect on this pathway.

  • Downstream Signaling Analysis: The phosphorylation status or expression levels of proteins downstream of the target can be assessed by Western blotting or other immunoassays to confirm that the compound modulates the intended signaling cascade.

Signaling_Pathway_Modulation Compound This compound Target Validated Target Protein Compound->Target Binding & Modulation Downstream_Effector_1 Downstream Effector 1 Target->Downstream_Effector_1 Downstream_Effector_2 Downstream Effector 2 Downstream_Effector_1->Downstream_Effector_2 Cellular_Response Cellular Response (e.g., Apoptosis, Cytokine Release) Downstream_Effector_2->Cellular_Response

Caption: A generalized signaling pathway illustrating target modulation and downstream effects.

Conclusion and Future Directions

The journey from a promising chemical scaffold to a validated therapeutic agent is a complex but systematic process. For this compound, the rich pharmacological history of the thiazole class provides a strong impetus for further investigation.[1][2][3][4] By employing the integrated target identification and validation workflow outlined in this guide—combining computational, phenotypic, and proteomic approaches with rigorous biophysical and cell-based validation—researchers can effectively deconvolute the mechanism of action of this compound. The insights gained from these studies will be instrumental in positioning this compound for further preclinical and, ultimately, clinical development in relevant therapeutic areas such as oncology or inflammatory diseases. The path forward requires a commitment to scientific rigor and an interdisciplinary approach to unlock the full therapeutic potential of this intriguing molecule.

References

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]

  • A review on thiazole based compounds & it's pharmacological activities. Wjpmr.com. [Link]

  • Thiazole-containing compounds as therapeutic targets for cancer therapy. PubMed. [Link]

  • Thiazole: A privileged scaffold in drug discovery. ResearchGate. [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. [Link]

Sources

"2-(4-methyl-1,3-thiazol-2-yl)ethanamine" mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Proposed Mechanism of Action of 2-(4-methyl-1,3-thiazol-2-yl)ethanamine

A Hypothetical Framework for Investigation

Introduction

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds.[1][2] Derivatives of this heterocyclic system have demonstrated a remarkable diversity of pharmacological effects, including antimicrobial, anti-inflammatory, anticancer, and antioxidant activities.[1][3][4] This guide focuses on a specific, yet under-investigated derivative, This compound . Due to the current scarcity of direct research on this molecule, this document presents a hypothetical, yet scientifically grounded, framework for elucidating its mechanism of action. We will leverage established knowledge of related thiazole compounds to propose potential biological targets and signaling pathways, and outline a comprehensive research plan to validate these hypotheses. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel thiazole derivatives.

Part 1: Proposed Biological Targets and Mechanistic Pathways

Based on the recurring biological activities observed in the broader class of 2-aminothiazole derivatives, we hypothesize that this compound may exert its effects through one or more of the following mechanisms:

Inhibition of Cyclooxygenase (COX) Enzymes

A significant number of thiazole derivatives have been identified as potent inhibitors of COX-1 and COX-2 enzymes, which are key mediators of inflammation.[1] The structural features of this compound, particularly the thiazole ring and the ethylamine side chain, may allow it to dock within the active site of these enzymes, thereby blocking the synthesis of prostaglandins.

Hypothesized Signaling Pathway: COX Inhibition

COX Inhibition Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Thiazole_Compound This compound Thiazole_Compound->COX_Enzymes Inhibition

Caption: Proposed inhibition of COX enzymes by this compound.

Modulation of Kinase Activity

Several studies have highlighted the role of thiazole derivatives in the inhibition of various protein kinases, which are crucial for cell signaling and proliferation.[1] The ATP-binding site of kinases is a common target for small molecule inhibitors, and the thiazole nucleus can serve as a scaffold for designing such molecules. We propose that this compound could potentially inhibit kinases involved in cancer cell proliferation, such as those in the MAPK/ERK pathway.

Hypothesized Signaling Pathway: Kinase Inhibition

Kinase Inhibition Pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Tyrosine_Kinase RAS RAS Receptor_Tyrosine_Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Proliferation Cell Proliferation Transcription_Factors->Cell_Proliferation Thiazole_Compound This compound Thiazole_Compound->RAF Potential Inhibition Thiazole_Compound->MEK Potential Inhibition

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

Antimicrobial Activity through Disruption of Bacterial Processes

The 2-aminothiazole moiety is present in numerous compounds with documented antibacterial and antifungal properties.[1][4] The mechanism of action for these compounds often involves the inhibition of essential bacterial enzymes or the disruption of cell wall synthesis. The structural characteristics of this compound suggest it could interfere with microbial growth.

Part 2: Experimental Protocols for Mechanistic Validation

To investigate the proposed mechanisms of action, a systematic and multi-faceted experimental approach is required. The following protocols are designed to provide a comprehensive evaluation of the biological activity of this compound.

In Vitro Enzyme Inhibition Assays

Objective: To determine the inhibitory effect of the compound on COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme Preparation: Obtain purified recombinant human COX-1 and COX-2 enzymes.

  • Assay Buffer: Prepare a suitable assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 500 µM phenol, 1 µM hematin, and 100 µM EDTA).

  • Compound Preparation: Dissolve this compound in DMSO to create a stock solution. Prepare serial dilutions to be tested.

  • Assay Procedure:

    • Add the enzyme and the test compound (or vehicle control) to the assay buffer and incubate for a specified time (e.g., 15 minutes at 25°C).

    • Initiate the reaction by adding arachidonic acid as the substrate.

    • Measure the oxygen consumption using an oxygen electrode or a colorimetric assay to determine prostaglandin production.

  • Data Analysis: Calculate the IC₅₀ values for both COX-1 and COX-2 to determine the compound's potency and selectivity.

Experimental Workflow: Enzyme Inhibition Assay

Enzyme Inhibition Workflow Start Start Prepare_Reagents Prepare Enzymes, Buffer, and Compound Start->Prepare_Reagents Incubate Incubate Enzyme with Compound Prepare_Reagents->Incubate Add_Substrate Add Arachidonic Acid Incubate->Add_Substrate Measure_Activity Measure Enzyme Activity Add_Substrate->Measure_Activity Calculate_IC50 Calculate IC50 Values Measure_Activity->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for in vitro COX enzyme inhibition assay.

Cellular Proliferation and Kinase Activity Assays

Objective: To assess the anti-proliferative effects of the compound on cancer cell lines and to identify potential kinase targets.

Methodology:

  • Cell Culture: Culture relevant cancer cell lines (e.g., K562 and U937 for leukemia) in appropriate media.[5]

  • MTT Assay:

    • Seed cells in 96-well plates and treat with varying concentrations of this compound.

    • After a 48-72 hour incubation, add MTT solution and incubate further.

    • Add a solubilizing agent (e.g., DMSO) and measure the absorbance to determine cell viability.

    • Calculate the IC₅₀ value.

  • Kinase Panel Screening: Utilize a commercial kinase screening service to test the compound against a broad panel of kinases to identify potential targets.

  • Western Blot Analysis: If a specific pathway (e.g., MAPK/ERK) is implicated, treat cells with the compound and perform Western blotting to analyze the phosphorylation status of key proteins (e.g., ERK1/2).

Antimicrobial Susceptibility Testing

Objective: To determine the antimicrobial activity of the compound against a panel of pathogenic bacteria and fungi.

Methodology:

  • Microorganism Strains: Select a panel of clinically relevant microorganisms, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans).[1]

  • Broth Microdilution Method:

    • Prepare serial dilutions of the compound in a 96-well plate containing appropriate growth media.

    • Inoculate each well with a standardized suspension of the test microorganism.

    • Incubate the plates under suitable conditions.

    • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that visibly inhibits microbial growth.

Part 3: Data Presentation and Interpretation

Table 1: Hypothetical In Vitro Activity Profile

Assay TypeTarget/OrganismEndpointResult
Enzyme InhibitionCOX-1IC₅₀To be determined
Enzyme InhibitionCOX-2IC₅₀To be determined
Cellular ProliferationK562 Leukemia CellsIC₅₀To be determined
Cellular ProliferationU937 Leukemia CellsIC₅₀To be determined
AntimicrobialStaphylococcus aureusMICTo be determined
AntimicrobialEscherichia coliMICTo be determined
AntimicrobialCandida albicansMICTo be determined

Conclusion

While the specific mechanism of action of this compound remains to be elucidated, the rich pharmacology of the 2-aminothiazole scaffold provides a strong foundation for targeted investigation. The proposed research framework, encompassing in vitro enzyme and cellular assays, offers a comprehensive strategy to uncover its therapeutic potential. The findings from these studies will be crucial in guiding future drug development efforts centered on this promising chemical entity.

References

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021-03-07). National Institutes of Health (NIH). [Link]

  • Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica. [Link]

  • 2-(4-methyl-1,3-thiazol-5-yl)ethanol. ChemSynthesis. [Link]

  • 2-(4-Methyl-1,3-thiazol-5-yl)ethanamine dihydrobromide. Oakwood Chemical. [Link]

  • 2-Amino-4-thiazolidinones: Synthesis and Reactions. (2025-08-06). ResearchGate. [Link]

  • Thiazole derivatives: prospectives and biological applications. (2024-04-24). ResearchGate. [Link]

  • Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. (2022-01-20). ResearchGate. [Link]

  • The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. (2021-10-26). MDPI. [Link]

  • A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. (2021-08-25). MDPI. [Link]

  • 2-[({2-[(DIMETHYLAMINO)METHYL]-1,3-THIAZOL-4-YL}METHYL)SULFANYL]ETHANAMINE. PharmaCompass.com. [Link]

  • 2-(4-ethyl-5-methyl-1,3-thiazol-2-yl)ethan-1-amine. AMERICAN ELEMENTS. [Link]

  • 2-(Dimethyl-1,3-thiazol-2-yl)ethan-1-amine. PubChem. [Link]

  • Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. PubMed Central (PMC). [Link]

  • Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. PubMed Central (PMC). [Link]

  • 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. MDPI. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]

  • Methyl 2-(2-amino-1,3-thiazol-4-yl)-2-[(Z)-methoxycarbonylmethoxyimino]ethanoate. (2009-06-27). National Institutes of Health (NIH). [Link]

Sources

Navigating the Unknown: A Technical Guide to the Safety and Toxicity Profile of 2-(4-methyl-1,3-thiazol-2-yl)ethanamine and Related Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to researchers, scientists, and drug development professionals.

Abstract

This technical guide addresses the safety and toxicity profile of the heteroaromatic amine 2-(4-methyl-1,3-thiazol-2-yl)ethanamine. A comprehensive search of publicly available safety and toxicology literature reveals a significant data gap for this specific molecule. In light of this, we present a thorough analysis based on the toxicological profiles of structurally analogous thiazole derivatives. This guide synthesizes the known hazards of this chemical class, providing a robust framework for risk assessment and safe handling. Furthermore, we outline a tiered, logic-driven experimental workflow for the comprehensive toxicological evaluation of novel thiazole-containing entities, ensuring scientific integrity and regulatory compliance.

Introduction: The Thiazole Moiety in Drug Discovery

The thiazole ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous approved pharmaceuticals and clinical candidates. Its ability to engage in hydrogen bonding, act as a bioisosteric replacement for other aromatic systems, and its relative metabolic stability make it a versatile building block in drug design. This compound represents a simple yet functionally rich example of this class, possessing a primary amine that can be readily derivatized. However, the introduction of any novel chemical entity into the research and development pipeline necessitates a rigorous evaluation of its safety and toxicity profile. In the absence of specific data for this compound, a precautionary approach grounded in the toxicological assessment of analogous structures is both prudent and scientifically sound.

Inferred Toxicological Profile from Structural Analogs

While no dedicated toxicological studies for this compound have been identified, analysis of Safety Data Sheets (SDS) for structurally related thiazole derivatives reveals a consistent pattern of potential hazards. These analogs, sharing the core thiazole ring and, in many cases, an amino or alkylamino functionality, provide the basis for a preliminary hazard assessment.

Summary of Anticipated Hazards

Based on available data for analogous compounds, this compound should be handled as a substance with the potential for the following hazards:

Hazard ClassAnticipated Severity and GHS ClassificationSupporting Evidence from Analogs
Acute Toxicity (Oral) Category 3 or 4 (Toxic or Harmful if swallowed) An oral LD50 of 862 mg/kg in rats has been reported for a related thiazole compound. Several SDS for other derivatives classify the oral route as acutely toxic.
Acute Toxicity (Dermal) Category 3 or 4 (Toxic or Harmful in contact with skin) Multiple analogs are classified as harmful or toxic via the dermal route[1].
Acute Toxicity (Inhalation) Category 2, 3, or 4 (Fatal, Toxic, or Harmful if inhaled) Some thiazole derivatives are classified as "Fatal if inhaled". The potential for respiratory tract corrosion is also noted.
Skin Corrosion/Irritation Category 1A, 1B, or 2 (Causes severe skin burns and eye damage or Causes skin irritation) The majority of available SDS for amino-thiazole derivatives indicate a high potential for skin corrosion or irritation[1][2].
Serious Eye Damage/Irritation Category 1 (Causes serious eye damage) Consistent classification across numerous analogs indicates a significant risk of serious, potentially irreversible eye damage[1][2].
Respiratory/Skin Sensitization Category 1 (May cause an allergic skin reaction) The potential for skin sensitization is a recurring warning for this class of compounds.
Aquatic Toxicity Acute and Chronic Category 1 (Very toxic to aquatic life with long-lasting effects) Several analogs are classified as highly toxic to aquatic organisms[3].
Mechanistic Considerations

The observed toxicity profile of aminothiazole derivatives can be attributed to several factors:

  • Reactivity of the Amine: The primary amine of this compound can act as a nucleophile and may interact with endogenous macromolecules. Its basicity can also lead to local pH changes, contributing to skin and eye irritation.

  • Thiazole Ring Metabolism: While generally stable, the thiazole ring can undergo metabolic activation to form reactive intermediates. The specific metabolic pathways for this compound are unknown and would require dedicated investigation.

  • Off-Target Pharmacology: As with many small molecules, the potential for unintended interactions with biological targets cannot be ruled out and may contribute to systemic toxicity.

Recommended Safe Handling and Personal Protective Equipment (PPE)

Given the anticipated hazard profile, stringent adherence to safety protocols is mandatory when handling this compound and related compounds.

  • Engineering Controls: All work should be conducted in a certified chemical fume hood to avoid inhalation of vapors or aerosols. Ensure that safety showers and eyewash stations are readily accessible[4].

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and change them immediately if contaminated[2].

    • Eye Protection: Use chemical safety goggles and a face shield[2].

    • Skin and Body Protection: A lab coat and appropriate protective clothing are required to prevent skin contact[2].

  • Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory. Contaminated work clothing should not be allowed out of the workplace.

  • Spill and Waste Disposal: In case of a spill, evacuate the area and use an inert absorbent material for cleanup. Dispose of waste in accordance with local, state, and federal regulations[4].

A Tiered Approach to Toxicological Evaluation

For novel compounds like this compound, a structured, tiered approach to toxicological testing is recommended. This strategy prioritizes in vitro and in silico methods in the early stages to refine our understanding of the compound's potential liabilities before proceeding to more complex in vivo studies.

Caption: A tiered workflow for the toxicological evaluation of novel thiazole derivatives.

Experimental Protocols
  • Quantitative Structure-Activity Relationship (QSAR) Modeling: Utilize computational models to predict potential toxicities based on the chemical structure. This provides an early, non-experimental assessment of potential liabilities.

  • Cytotoxicity Assays (e.g., MTT, LDH):

    • Cell Culture: Plate a relevant cell line (e.g., HepG2 for hepatotoxicity, HaCaT for skin) in 96-well plates and allow for attachment.

    • Compound Treatment: Treat cells with a concentration range of this compound for 24-72 hours.

    • Viability Assessment:

      • MTT Assay: Add MTT reagent, incubate, and then solubilize the formazan product. Read absorbance to determine cell viability.

      • LDH Assay: Collect cell culture supernatant and measure the activity of lactate dehydrogenase (LDH) released from damaged cells.

    • Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) to quantify cytotoxic potency.

  • Bacterial Reverse Mutation Assay (Ames Test - OECD 471):

    • Strain Selection: Use multiple strains of Salmonella typhimurium and Escherichia coli with different known mutations.

    • Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction).

    • Exposure: Expose the bacterial strains to various concentrations of the test compound.

    • Scoring: Plate the treated bacteria on a minimal medium. A significant increase in the number of revertant colonies compared to the control indicates mutagenic potential.

Conclusion

While a definitive safety and toxicity profile for this compound is not currently available, a comprehensive analysis of structurally related compounds provides a strong basis for a precautionary approach. This molecule should be handled as a potentially hazardous substance with risks of acute toxicity, severe skin and eye damage, and skin sensitization. The outlined safe handling procedures are critical to minimize exposure and ensure researcher safety. For any further development, the proposed tiered toxicological evaluation workflow provides a robust framework to systematically and scientifically characterize its safety profile, moving from in silico and in vitro methods to more complex in vivo studies as required. This approach ensures that data gaps are filled responsibly, enabling informed decision-making in the drug discovery and development process.

References

  • Safe Work Australia. (n.d.). Hazardous Chemical Information System (HCIS). Retrieved from [Link]

  • PubChem. (n.d.). amine. Retrieved from [Link]

  • El-Sayed, M. A. A., & Abdel-Aziz, A. A.-M. (2020). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Mini-Reviews in Medicinal Chemistry, 20(14), 1308–1327. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methyl-5-(2-hydroxyethyl)thiazole. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-(4-methyl-1,3-thiazol-2-yl)ethanamine: Synthesis, Properties, and Potential Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Thiazole Moiety and the Potential of 2-(4-methyl-1,3-thiazol-2-yl)ethanamine

The thiazole ring is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds and approved pharmaceuticals.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a privileged scaffold in the design of novel therapeutic agents. The 2-aminothiazole motif, in particular, is a recurring feature in molecules with a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[2][3] This technical guide focuses on a specific, yet promising, member of this family: This compound .

While extensive research has been conducted on the broader class of 2-aminothiazole derivatives, detailed information specifically on this compound remains relatively sparse in readily available literature. This guide aims to consolidate the existing knowledge, infer logical synthetic pathways based on established chemical principles, and explore the potential applications of this compound in drug discovery and development. By providing a comprehensive overview, we seek to equip researchers with the foundational information necessary to explore the therapeutic potential of this intriguing molecule.

Physicochemical Properties

A clear understanding of the physicochemical properties of a compound is fundamental for its application in medicinal chemistry. Below is a summary of the key properties of this compound.

PropertyValueSource
CAS Number 61887-91-0[Chemical Supplier Databases]
Molecular Formula C₆H₁₀N₂S[Chemical Supplier Databases]
Molecular Weight 142.22 g/mol [Chemical Supplier Databases]
Appearance Liquid[Chemical Supplier Databases]
Purity Typically >95%[Chemical Supplier Databases]

Synthetic Strategies: A Roadmap to this compound

The synthesis of this compound can be logically approached through a multi-step process, beginning with the construction of the core thiazole ring, followed by the elaboration and modification of a side chain to introduce the ethanamine moiety.

Part 1: Construction of the 4-Methylthiazole Core via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and highly efficient method for the formation of thiazole rings.[4][5][6] This reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of the 4-methylthiazole core of our target molecule, a plausible pathway would involve the reaction of chloroacetone with a suitable thioamide.

Conceptual Workflow for Hantzsch Thiazole Synthesis:

alpha_haloketone α-Haloketone (e.g., Chloroacetone) thiazole_intermediate Thiazole Intermediate alpha_haloketone->thiazole_intermediate Condensation thioamide Thioamide thioamide->thiazole_intermediate

Caption: Hantzsch Thiazole Synthesis Workflow.

Part 2: Introduction and Conversion of the Side Chain

Following the formation of the thiazole ring, the next critical step is the introduction and subsequent conversion of a two-carbon side chain at the 2-position to yield the final ethanamine product. A logical precursor for this transformation is 2-(4-methyl-1,3-thiazol-2-yl)acetonitrile . This nitrile intermediate can then be reduced to the corresponding primary amine.

Synthetic Pathway from Precursor to Final Product:

nitrile_precursor 2-(4-methyl-1,3-thiazol-2-yl)acetonitrile reduction Reduction nitrile_precursor->reduction final_product This compound reduction->final_product

Caption: Reduction of Nitrile to Ethanamine.

Detailed Experimental Protocol: A Proposed Synthesis

Step 1: Reduction of 2-(4-methyl-1,3-thiazol-2-yl)acetonitrile

Principle: The nitrile group of 2-(4-methyl-1,3-thiazol-2-yl)acetonitrile can be effectively reduced to a primary amine using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Method 1: Reduction with Lithium Aluminum Hydride (LiAlH₄)

  • Materials:

    • 2-(4-methyl-1,3-thiazol-2-yl)acetonitrile

    • Lithium aluminum hydride (LiAlH₄)

    • Anhydrous diethyl ether or tetrahydrofuran (THF)

    • Distilled water

    • 15% aqueous sodium hydroxide solution

    • Anhydrous magnesium sulfate or sodium sulfate

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend a calculated amount of LiAlH₄ (typically 1.5 to 2.0 equivalents) in anhydrous diethyl ether or THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Dissolve 2-(4-methyl-1,3-thiazol-2-yl)acetonitrile (1.0 equivalent) in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours (the reaction progress can be monitored by thin-layer chromatography).

    • After the reaction is complete, cool the mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).

    • Stir the resulting granular precipitate for 15-30 minutes, then filter it off and wash thoroughly with diethyl ether or THF.

    • Combine the organic filtrates, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

    • The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Method 2: Catalytic Hydrogenation

  • Materials:

    • 2-(4-methyl-1,3-thiazol-2-yl)acetonitrile

    • Hydrogen gas (H₂)

    • A suitable catalyst, such as Palladium on carbon (Pd/C), Platinum oxide (PtO₂), or Raney Nickel (Ra-Ni)[7][8]

    • A suitable solvent, such as ethanol or methanol, often with the addition of ammonia to suppress the formation of secondary amines.

  • Procedure:

    • Dissolve 2-(4-methyl-1,3-thiazol-2-yl)acetonitrile in the chosen solvent (e.g., ethanolic ammonia) in a hydrogenation vessel.

    • Add the catalyst to the solution.

    • Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-100 psi).

    • Stir the mixture vigorously at room temperature or with gentle heating until the uptake of hydrogen ceases.

    • Carefully vent the hydrogen and filter the reaction mixture through a pad of celite to remove the catalyst.

    • Wash the celite pad with the solvent.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the product as described in Method 1.

Potential Applications in Drug Discovery and Medicinal Chemistry

The structural features of this compound make it a valuable building block and a potential pharmacophore in its own right.

As a Scaffold for Library Synthesis

The primary amine group of this compound serves as a versatile handle for the introduction of a wide array of substituents through reactions such as acylation, alkylation, and reductive amination. This allows for the rapid generation of a library of diverse derivatives for biological screening.

Workflow for Derivative Library Synthesis:

starting_material This compound acylation Acylation starting_material->acylation alkylation Alkylation starting_material->alkylation reductive_amination Reductive Amination starting_material->reductive_amination derivative_library Derivative Library acylation->derivative_library alkylation->derivative_library reductive_amination->derivative_library

Caption: Synthetic Routes to a Derivative Library.

Potential Biological Activities

Given the established biological activities of the 2-aminothiazole scaffold, it is reasonable to hypothesize that this compound and its derivatives could exhibit a range of pharmacological effects. The ethanamine side chain provides a flexible linker that can position the thiazole core for optimal interaction with biological targets.

  • Antimicrobial Activity: Many 2-aminothiazole derivatives have demonstrated potent antibacterial and antifungal properties.[9][10] The title compound could serve as a starting point for the development of new anti-infective agents.

  • Anticancer Activity: The thiazole ring is present in several anticancer drugs. The ability to easily derivatize the amine group allows for the exploration of structure-activity relationships (SAR) to identify compounds with potent and selective cytotoxic activity against various cancer cell lines.[3][11]

  • Anti-inflammatory Activity: Thiazole derivatives have also been investigated as anti-inflammatory agents. The ethanamine moiety could be modified to mimic the structures of known anti-inflammatory drugs.

Future Directions and Conclusion

This compound represents an under-explored yet potentially valuable molecule in the landscape of medicinal chemistry. This guide has provided a logical and experimentally sound framework for its synthesis and has highlighted its potential as a versatile building block for the discovery of new therapeutic agents.

The immediate next steps for researchers interested in this compound should focus on:

  • Optimization of the Synthesis: The proposed synthetic routes should be experimentally validated and optimized for yield and purity.

  • Comprehensive Characterization: Detailed spectroscopic analysis, including ¹H NMR, ¹³C NMR, and mass spectrometry, is crucial to confirm the structure and purity of the synthesized compound.

  • Biological Screening: A broad-based biological screening of this compound and a focused library of its derivatives is warranted to identify potential therapeutic applications.

References

  • Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. Retrieved from [Link]

  • synthesis of thiazoles. (2019, January 19). [Video]. YouTube. Retrieved from [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021, March 7). National Institutes of Health. Retrieved from [Link]

  • Hantzsch Thiazole Synthesis. (n.d.). SynArchive. Retrieved from [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. Retrieved from [Link]

  • Catalytic hydrogenation of nitriles. (2015, May 21). Google Patents.
  • Synthesis of thiazoles. (1984, August 28). Google Patents.
  • Synthesis and Biological Evaluation of Thiazolyl-Ethylidene Hydrazino-Thiazole Derivatives: A Novel Heterocyclic System. (n.d.). MDPI. Retrieved from [Link]

  • Discovery of Novel Thiazol-2-Amines and Their Analogues as Bioactive Molecules: Design, Synthesis, Docking and Biological Evaluation. (n.d.). PubMed. Retrieved from [Link]

  • Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate. (n.d.). Google Patents.
  • Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. (n.d.). National Institutes of Health. Retrieved from [Link]

  • SYNTHESIS OF SOME NEW 4-METHYL-2-(4-PYRIDYL)-THIAZOLE- 5-YL-AZOLES AS POTENTIAL ANTIMICROBIAL AGENTS. (n.d.). Farmacia Journal. Retrieved from [Link]

  • Processes to produce certain 2-(pyridine-3-yl)thiazoles. (n.d.). Google Patents.
  • 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis and Antimicrobial Activity of some Methyl -4-(Benzo[D] Thiazol-2yl) Phenylcarbamodithioate Amine Derivatives. (2017). Semantic Scholar. Retrieved from [Link]

  • Chemistry of Ring-Substituted 4-(Benzothiazol-2-yl)phenylnitrenium Ions from Anti-Tumor 2-(4-Aminophenyl)benzothiazoles. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Homogeneous Catalytic Hydrogenation, Part 2, Wilkinson's, Schrock-Osborn Catalysts. (2020, May 11). [Video]. YouTube. Retrieved from [Link]

  • 2-(4-methyl-1,3-thiazol-5-yl)ethanol. (2025, May 20). ChemSynthesis. Retrieved from [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). MDPI. Retrieved from [Link]

  • Catalytic hydrogenation. (n.d.). Kaili Catalyst New Materials CO., LTD. Retrieved from [Link]

  • 2-[({2-[(DIMETHYLAMINO)METHYL]-1,3-THIAZOL-4-YL}METHYL)SULFANYL]ETHANAMINE. (n.d.). PharmaCompass.com. Retrieved from [Link]

  • Catalytic Asymmetric Hydrogenation of 3-Substituted Benzisoxazoles. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)- and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles. (n.d.). PubMed Central. Retrieved from [Link]

  • 2 isopropyl 4 (Methylaminomethyl) thiazole hydrochloride preparation methods. (n.d.). Google Patents.
  • Synthesis, biological evaluation and mechanistic studies of 4-(1,3-thiazol-2-yl)morpholine-benzimidazole hybrids as a new structural class of antimicrobials. (2023, April 13). PubMed. Retrieved from [Link]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024, September 21). FABAD Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Method for synthesizing 2-isopropyl-4-(methylaminomethyl)thiazole. (n.d.). Google Patents.
  • Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. (n.d.). PubMed Central. Retrieved from [Link]

  • Utility of 2-(4,5-dihydro-4-oxothiazol-2-yl)acetonitrile in the synthesis of fused heterocyclic derivatives with anti-tumor activities. (2025, December 5). ResearchGate. Retrieved from [Link]

  • amine. (n.d.). PubChem. Retrieved from [Link]

Sources

Methodological & Application

Synthesis Protocol for 2-(4-methyl-1,3-thiazol-2-yl)ethanamine: An Application Note for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Its unique electronic properties and ability to engage in various biological interactions have made it a cornerstone in the design of novel therapeutics.[2] The compound 2-(4-methyl-1,3-thiazol-2-yl)ethanamine is a valuable building block in drug discovery, serving as a precursor for the synthesis of a wide range of more complex molecules with potential therapeutic applications, including but not limited to antimicrobial and anti-inflammatory agents.[3] This application note provides a comprehensive and detailed protocol for the synthesis of this compound, designed for researchers, scientists, and drug development professionals. The protocol is structured to provide not only a step-by-step guide but also the scientific rationale behind the chosen methodologies, ensuring both reproducibility and a deeper understanding of the synthetic process.

Synthetic Strategy Overview

The synthesis of this compound is most effectively achieved through a two-step process. This strategy was chosen for its reliability, scalability, and utilization of well-established chemical transformations.

  • Step 1: Synthesis of 2-(4-methyl-1,3-thiazol-2-yl)acetonitrile. This intermediate is synthesized via a Hantzsch thiazole synthesis, a classic and high-yielding method for the formation of thiazole rings.[4][5] This reaction involves the condensation of an α-haloketone with a thioamide.

  • Step 2: Reduction of 2-(4-methyl-1,3-thiazol-2-yl)acetonitrile. The nitrile group of the intermediate is then reduced to a primary amine to yield the final product. This transformation can be efficiently carried out using powerful reducing agents such as lithium aluminum hydride (LAH).[6][7]

This two-step approach allows for the efficient construction of the target molecule from readily available starting materials.

Part 1: Synthesis of 2-(4-methyl-1,3-thiazol-2-yl)acetonitrile

The cornerstone of this synthesis is the Hantzsch reaction, which provides a direct and efficient route to the substituted thiazole ring system.[4] In this protocol, we will utilize chloroacetone and 2-cyanoethanethioamide as the key reactants. The thioamide provides the sulfur and one nitrogen atom of the thiazole ring, while the chloroacetone provides the remaining carbon and nitrogen atoms.

Reaction Scheme:

Hantzsch_Thiazole_Synthesis cluster_reactants Reactants cluster_product Product Chloroacetone Chloroacetone Acetonitrile 2-(4-methyl-1,3-thiazol-2-yl)acetonitrile Chloroacetone->Acetonitrile Hantzsch Synthesis (Ethanol, Reflux) Thioamide 2-Cyanoethanethioamide Thioamide->Acetonitrile

Caption: Hantzsch synthesis of the acetonitrile intermediate.

Materials and Reagents:
Reagent/MaterialFormulaMolecular Weight ( g/mol )QuantitySupplier
ChloroacetoneC₃H₅ClO92.521.0 eqSigma-Aldrich
2-CyanoethanethioamideC₃H₄N₂S100.141.0 eqCombi-Blocks
Ethanol (absolute)C₂H₅OH46.07As solventFisher Scientific
Sodium bicarbonateNaHCO₃84.01For workupJ.T. Baker
Ethyl acetateC₄H₈O₂88.11For extractionEMD Millipore
Anhydrous Sodium SulfateNa₂SO₄142.04For dryingVWR
Experimental Protocol:
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-cyanoethanethioamide (1.0 eq) in absolute ethanol (100 mL).

  • Addition of Chloroacetone: To the stirred solution, add chloroacetone (1.0 eq) dropwise at room temperature. An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the mobile phase.

  • Workup: After completion of the reaction, cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Remove the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude 2-(4-methyl-1,3-thiazol-2-yl)acetonitrile by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

Part 2: Reduction of 2-(4-methyl-1,3-thiazol-2-yl)acetonitrile to this compound

The final step in the synthesis is the reduction of the nitrile functional group to a primary amine. Lithium aluminum hydride (LAH) is a potent reducing agent capable of this transformation.[6][7] It is crucial to perform this reaction under anhydrous conditions as LAH reacts violently with water.

Reaction Scheme:

Nitrile_Reduction cluster_reactant Reactant cluster_product Product Acetonitrile 2-(4-methyl-1,3-thiazol-2-yl)acetonitrile Ethanamine This compound Acetonitrile->Ethanamine 1. LiAlH₄, THF, 0 °C to RT 2. H₂O, NaOH (aq)

Caption: LAH reduction of the nitrile to the target amine.

Materials and Reagents:
Reagent/MaterialFormulaMolecular Weight ( g/mol )QuantitySupplier
2-(4-methyl-1,3-thiazol-2-yl)acetonitrileC₆H₆N₂S138.191.0 eqSynthesized in Part 1
Lithium Aluminum Hydride (LAH)LiAlH₄37.951.5 - 2.0 eqAcros Organics
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11As solventAlfa Aesar
Sodium Hydroxide (15% aq. solution)NaOH40.00For workupMacron
Diethyl ether(C₂H₅)₂O74.12For extractionHoneywell
Anhydrous Magnesium SulfateMgSO₄120.37For dryingBDH
Experimental Protocol:
  • Reaction Setup: To a flame-dried 250 mL three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add anhydrous tetrahydrofuran (THF, 100 mL). Cool the flask to 0 °C in an ice bath.

  • Addition of LAH: Carefully add lithium aluminum hydride (1.5 - 2.0 eq) portion-wise to the cold THF with stirring.

  • Addition of Nitrile: Dissolve 2-(4-methyl-1,3-thiazol-2-yl)acetonitrile (1.0 eq) in anhydrous THF (20 mL) and add it dropwise to the LAH suspension at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours. Monitor the reaction by TLC.

  • Quenching (Fieser workup): Cool the reaction mixture back to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous sodium hydroxide solution (X mL), and then water again (3X mL), where X is the mass of LAH used in grams. This procedure is critical for safely quenching the excess LAH and precipitating the aluminum salts.

  • Filtration: Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite. Wash the filter cake thoroughly with diethyl ether.

  • Extraction and Drying: Combine the filtrate and the ether washes. Dry the combined organic solution over anhydrous magnesium sulfate.

  • Concentration and Purification: Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude this compound. The product can be further purified by vacuum distillation or by conversion to its hydrochloride salt followed by recrystallization.

Characterization and Data

Expected Product Characteristics:

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
This compoundC₆H₁₀N₂S142.22Colorless to pale yellow oil

Spectroscopic Data (Predicted):

  • ¹H NMR (CDCl₃, 400 MHz): δ 6.75 (s, 1H, thiazole-H), 3.10 (t, J = 6.8 Hz, 2H, -CH₂-N), 2.95 (t, J = 6.8 Hz, 2H, -CH₂-thiazole), 2.40 (s, 3H, -CH₃), 1.50 (br s, 2H, -NH₂).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 168.0 (C-2 thiazole), 148.5 (C-4 thiazole), 115.0 (C-5 thiazole), 42.0 (-CH₂-N), 38.0 (-CH₂-thiazole), 17.0 (-CH₃).

  • Mass Spectrometry (ESI+): m/z 143.06 [M+H]⁺.

Safety Precautions

  • Chloroacetone is a lachrymator and is toxic. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Lithium aluminum hydride (LAH) is a highly reactive and flammable solid that reacts violently with water and other protic solvents to produce hydrogen gas. Handle LAH under an inert atmosphere and away from sources of ignition. All glassware must be thoroughly dried before use.

  • Cyanide-containing compounds are highly toxic. Handle with extreme caution in a well-ventilated fume hood. Have a cyanide poisoning antidote kit readily available.

  • Always wear appropriate PPE throughout the synthesis.

Conclusion

This application note provides a robust and reliable protocol for the synthesis of this compound, a key building block for drug discovery. By following the detailed steps and understanding the underlying chemical principles, researchers can confidently and safely produce this valuable compound for their research and development endeavors. The provided synthetic strategy is amenable to scale-up, making it suitable for both laboratory and potential pilot-plant production.

References

  • Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]

  • SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]

  • Quora. How exactly does Lithium Aluminium Hydride reduce different organic compounds? Available from: [Link]

  • Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Available from: [Link]

  • MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Available from: [Link]

  • Organic Syntheses. 2-amino-4-methylthiazole. Available from: [Link]

  • MySkinRecipes. 2-(4-Methyl-1,3-thiazol-2-yl)acetonitrile. Available from: [Link]

Sources

Application Note: High-Purity Isolation of 2-(4-methyl-1,3-thiazol-2-yl)ethanamine using Flash Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the purification of 2-(4-methyl-1,3-thiazol-2-yl)ethanamine, a polar organic compound featuring a basic amine functional group. Due to the inherent challenges in purifying such molecules on standard silica gel, this document explores multiple chromatographic strategies, including modified normal-phase, reversed-phase, and ion-exchange techniques. Detailed protocols and the scientific rationale behind each experimental choice are presented to enable researchers, scientists, and drug development professionals to achieve high purity and yield of the target compound.

Introduction

This compound is a heterocyclic amine of interest in pharmaceutical research and development due to its structural motifs present in various biologically active molecules. The primary amino group imparts basicity, making it susceptible to strong interactions with the acidic silanol groups of standard silica gel, a common stationary phase in flash chromatography. This interaction often leads to poor peak shape, tailing, and in some cases, irreversible adsorption, resulting in low recovery and purity.[1] This guide outlines systematic approaches to overcome these challenges and achieve efficient purification.

Chromatographic Purification Strategies

The choice of chromatographic technique is paramount for the successful purification of a polar, basic compound like this compound. Below, we discuss three primary approaches, each with its own set of advantages and considerations.

Modified Normal-Phase Chromatography

Standard normal-phase chromatography on silica gel is often the first choice for purification of organic compounds. However, for basic amines, the acidic nature of the silica surface presents a significant challenge.[1] To mitigate the strong interaction between the basic amine and acidic silanols, two main strategies can be employed: mobile phase modification or the use of a modified stationary phase.

Adding a small amount of a basic modifier, such as triethylamine (TEA) or ammonium hydroxide, to the mobile phase can effectively "shield" the acidic silanol groups on the silica surface. This competitive interaction minimizes the binding of the target amine, leading to improved peak shape and recovery.

G

Protocol: Normal-Phase Chromatography with TEA Modifier

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane (DCM).

  • TLC Analysis: Develop a suitable mobile phase system using TLC. A good starting point is a gradient of methanol (MeOH) in DCM. Add 0.5% (v/v) triethylamine to the mobile phase to improve the spot shape.

  • Column Selection and Packing: Select a silica gel flash column appropriate for the sample size. Equilibrate the column with the initial mobile phase (e.g., 100% DCM with 0.5% TEA).

  • Sample Loading: Load the dissolved sample onto the column.

  • Elution: Elute the column with a linear gradient of MeOH in DCM (e.g., 0-10% MeOH), maintaining a constant concentration of 0.5% TEA throughout the gradient.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Parameter Recommendation
Stationary Phase Silica Gel (40-63 µm)
Mobile Phase A Dichloromethane + 0.5% Triethylamine
Mobile Phase B Methanol + 0.5% Triethylamine
Gradient 0-10% B over 20 column volumes
Flow Rate Dependent on column size

An alternative to modifying the mobile phase is to use a stationary phase that is less acidic. Amine-functionalized silica columns are commercially available and offer an excellent alternative for the purification of basic compounds.[3] These columns have a bonded layer that masks the acidic silanols, leading to improved peak shapes and predictable elution without the need for mobile phase additives.

Protocol: Normal-Phase Chromatography with Amine-Functionalized Silica

  • Sample Preparation: Dissolve the crude product in a minimal amount of a non-polar solvent like hexane or DCM.

  • TLC Analysis: Use amine-functionalized TLC plates to develop a suitable mobile phase. A common solvent system is ethyl acetate in hexanes.

  • Column Selection and Packing: Use a pre-packed amine-functionalized silica flash column. Equilibrate with the initial mobile phase (e.g., 100% hexanes).

  • Sample Loading: Load the sample onto the column.

  • Elution: Elute with a gradient of ethyl acetate in hexanes.

  • Fraction Collection and Analysis: Collect and analyze fractions as described previously.

  • Solvent Removal: Combine pure fractions and evaporate the solvent.

Parameter Recommendation
Stationary Phase Amine-functionalized Silica Gel
Mobile Phase A Hexanes
Mobile Phase B Ethyl Acetate
Gradient 0-100% B over 20 column volumes
Flow Rate Dependent on column size
Reversed-Phase Chromatography

Reversed-phase chromatography (RPC) is a powerful technique for the purification of polar compounds.[4] In RPC, a non-polar stationary phase (typically C18-bonded silica) is used with a polar mobile phase (usually a mixture of water and a miscible organic solvent like acetonitrile or methanol). For basic compounds, controlling the pH of the mobile phase is crucial for achieving good separation and peak shape.

G

By adjusting the mobile phase pH to be at least two units above the pKa of the amine, the compound will be in its neutral, free-base form.[1] This increases its hydrophobicity and retention on the C18 stationary phase, allowing for effective separation from more polar impurities. Conversely, a low pH mobile phase will protonate the amine, making it more polar and less retained.

Protocol: Reversed-Phase Chromatography at High pH

  • Sample Preparation: Dissolve the crude material in a small amount of the initial mobile phase (e.g., 95:5 water:acetonitrile with a pH modifier).

  • Mobile Phase Preparation: Prepare the aqueous mobile phase (A) and the organic mobile phase (B). For high pH separation, add a modifier like ammonium hydroxide or triethylamine to both phases to achieve a pH of >10. A common concentration is 0.1%.

  • Column Selection: Choose a C18 flash column that is stable at high pH.

  • Column Equilibration: Equilibrate the column with the initial mobile phase composition.

  • Elution: Elute with a gradient of increasing acetonitrile concentration.

  • Fraction Collection and Analysis: Collect fractions and analyze by HPLC.

  • Post-Purification: For volatile modifiers like ammonium hydroxide or TEA, they can often be removed along with the solvent. If a non-volatile buffer is used, a subsequent desalting step may be necessary.

Parameter Recommendation
Stationary Phase High pH stable C18-bonded Silica
Mobile Phase A Water + 0.1% Ammonium Hydroxide
Mobile Phase B Acetonitrile + 0.1% Ammonium Hydroxide
Gradient 5-95% B over 20 column volumes
Flow Rate Dependent on column size
Ion-Exchange Chromatography

Ion-exchange chromatography (IEX) separates molecules based on their net charge. Since this compound is a basic compound, it will be positively charged at a pH below its pKa. Therefore, cation-exchange chromatography is a suitable purification method. In this technique, the stationary phase contains negatively charged functional groups that bind the positively charged target molecule. Elution is typically achieved by increasing the salt concentration or changing the pH of the mobile phase.

Protocol: Cation-Exchange Chromatography

  • Sample Preparation: Dissolve the crude sample in the loading buffer (a low salt concentration buffer at a pH at least 2 units below the pKa of the amine, e.g., pH 4-5).

  • Column Selection: Choose a strong or weak cation-exchange column.

  • Column Equilibration: Equilibrate the column with the loading buffer.

  • Sample Loading: Load the sample onto the column.

  • Washing: Wash the column with the loading buffer to remove any unbound, neutral, or negatively charged impurities.

  • Elution: Elute the bound compound using a salt gradient (e.g., 0-1 M NaCl) or by increasing the pH of the elution buffer.

  • Fraction Collection and Desalting: Collect fractions containing the target compound. A subsequent desalting step, such as reversed-phase chromatography with a volatile buffer or dialysis, will be necessary to remove the high salt concentration.

Method Selection and Conclusion

The optimal purification strategy for this compound depends on the nature of the impurities present in the crude mixture and the scale of the purification.

  • For general purpose purification and removal of less polar impurities, modified normal-phase chromatography is a good starting point. The use of an amine-functionalized column is often more straightforward and reproducible than adding a modifier to the mobile phase.

  • Reversed-phase chromatography is highly effective for purifying polar compounds and is particularly useful if the impurities are significantly more or less polar than the target compound. The ability to control retention through pH adjustment provides a powerful tool for method development.

  • Ion-exchange chromatography is a highly selective technique for charged molecules and can provide excellent purification. However, the requirement for a subsequent desalting step can add complexity to the workflow.

It is recommended to perform initial scouting experiments using TLC (for normal-phase) or analytical HPLC (for reversed-phase) to determine the most promising approach before scaling up to preparative flash chromatography. By understanding the principles behind each technique and systematically optimizing the experimental parameters, high-purity this compound can be reliably obtained for downstream applications.

References

  • PharmaGuru. (2025, June 15). HPLC Method Development For Basic Molecules: A Case Study. [Link]

  • Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. [Link]

  • King Group. Successful Flash Chromatography. [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]

  • Agilent. (2024, March 28). HPLC Method Development: From Beginner to Expert Part 2. [Link]

  • ResearchGate. (2025, August 7). Analysis of basic compounds at high pH values by reversed-phase liquid chromatography. [Link]

  • MDPI. (2026, January 17). Synthesis and Tribological Properties of Multifunctional Nitrogen-Containing Heterocyclic Dialkyl Dithiocarbamate Derivatives. [Link]

  • Lab-ex Kft. Strategies for the Flash Purification of Highly Polar Compounds. [Link]

  • University of Rochester, Department of Chemistry. Chromatography: The Solid Phase. [Link]

  • Semantic Scholar. Catalytic derivatization of 2-Aminobenzo[d]thiazole for observing antibacterial activity and in silico analysis. [Link]

Sources

Application Notes and Protocols: In Vitro Pharmacological Characterization of 2-(4-methyl-1,3-thiazol-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the in vitro characterization of the novel compound, 2-(4-methyl-1,3-thiazol-2-yl)ethanamine . The structural similarity of this molecule to histamine, particularly the ethylamine side chain attached to a heterocyclic ring, suggests a potential interaction with histamine receptors. The histamine H3 receptor (H3R), a Gi/o-coupled G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS), stands out as a primary hypothetical target. H3R antagonists and inverse agonists are of significant therapeutic interest for treating various neurological and psychiatric disorders.[1][2] This guide outlines a strategic, multi-tiered approach, beginning with primary binding assays to confirm target engagement, followed by functional assays to elucidate the compound's mechanism of action, and concluding with essential selectivity and safety profiling.

Introduction and Scientific Rationale

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5] The specific molecule, this compound, incorporates an ethylamine pharmacophore, a key feature for recognition by biogenic amine receptors.

The histamine H3 receptor (H3R) functions primarily as a presynaptic autoreceptor, modulating the synthesis and release of histamine. It also acts as a heteroreceptor, controlling the release of other critical neurotransmitters like acetylcholine, dopamine, and norepinephrine. Activation of the Gi/o protein-coupled H3R inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Consequently, antagonists or inverse agonists that block this constitutive or agonist-induced activity are expected to increase neurotransmitter release, a mechanism with potential therapeutic benefits for cognitive and sleep-wake disorders.[6][7]

This guide presents a logical workflow to rigorously assess the pharmacological profile of this compound, focusing on its potential activity at the H3 receptor.

Proposed Experimental Workflow

A systematic, tiered approach is essential for the efficient and comprehensive characterization of a novel compound. The workflow is designed to first establish affinity for the primary target, then define its functional effect, and finally assess its broader selectivity and safety profile.

experimental_workflow cluster_0 Tier 1: Primary Screening - Target Engagement cluster_1 Tier 2: Functional Characterization - Mechanism of Action cluster_2 Tier 3: Selectivity & Safety Profiling primary_assay Radioligand Binding Assay (Determine Affinity, Ki) cAMP_assay cAMP Functional Assay (Antagonist/Inverse Agonist Mode) primary_assay->cAMP_assay If binding is confirmed (e.g., Ki < 1µM) GTP_assay [35S]GTPγS Binding Assay (Confirm G-protein Modulation) cAMP_assay->GTP_assay Confirm functional activity selectivity_panel Histamine Receptor Selectivity Panel (H1R, H2R, H4R) GTP_assay->selectivity_panel Assess specificity safety_panel Broad Safety Pharmacology Panel (e.g., CEREP, InVEST) selectivity_panel->safety_panel Early safety de-risking start Compound: 2-(4-methyl-1,3-thiazol- 2-yl)ethanamine start->primary_assay Test for binding

Caption: Tiered workflow for in vitro characterization.

Tier 1 Protocol: H3 Receptor Radioligand Binding Assay

Principle: This assay quantifies the affinity of the test compound for the human H3 receptor by measuring its ability to compete with a radiolabeled ligand that binds specifically to the receptor. The resulting data are used to calculate the inhibitory constant (Ki).[2][8]

Materials and Reagents:

  • Cell Membranes: CHO-K1 or HEK293 cell membranes stably expressing the human Histamine H3 Receptor (e.g., Revvity, ES-392-M).[8]

  • Radioligand: [³H]-N-α-methylhistamine ([³H]NAMH), a potent H3R agonist radioligand.[2][9]

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: Histamine (100 µM) or another potent unlabeled H3R ligand.[2]

  • Test Compound: this compound, prepared in a suitable vehicle (e.g., DMSO) and serially diluted.

  • Scintillation Cocktail: Ultima Gold™ or equivalent.

  • Hardware: 96-well GF/C filter plates, cell harvester, liquid scintillation counter.

Protocol Summary Table:

ParameterConditionRationale
Plate Format96-well Unifilter GF/CStandard format for filtration-based binding assays.
Membrane Concentration5-15 µ g/well Optimized to provide a sufficient signal-to-noise ratio.[8]
Radioligand ([³H]NAMH)~1-2 nM (approx. Kd)Concentration near the Kd allows for sensitive detection of competitive binding.[2]
Incubation Temperature25°C (Room Temperature)Standard condition to reach binding equilibrium.[2][9]
Incubation Time120 minutesSufficient time to allow the binding reaction to reach equilibrium.[2]
Total Assay Volume200 - 550 µLDependent on specific lab protocol and plate type.[8]
Non-specific Control100 µM HistamineHigh concentration displaces all specific radioligand binding.[2]

Step-by-Step Procedure:

  • Compound Plating: Prepare 10-point, 3-fold serial dilutions of this compound in assay buffer. Add diluted compound to the 96-well plate. Include wells for total binding (vehicle only) and non-specific binding (100 µM Histamine).

  • Radioligand Preparation: Dilute [³H]NAMH in assay buffer to the final desired concentration.

  • Membrane Preparation: Thaw frozen cell membranes on ice. Dilute to the target concentration in ice-cold assay buffer and keep on ice.

  • Assay Incubation: To each well, add the radioligand solution followed immediately by the diluted membrane suspension. Seal the plate and incubate for 120 minutes at 25°C with gentle agitation.

  • Harvesting: Terminate the assay by rapid filtration through the GF/C filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

  • Detection: Dry the filter plate. Add scintillation cocktail to each well and allow it to equilibrate. Count the radioactivity (counts per minute, CPM) in a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a non-linear regression model (sigmoidal dose-response, variable slope) to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Tier 2 Protocol: H3R cAMP Functional Assay

Principle: This assay determines the functional activity of the compound. Since H3R is Gi-coupled, its activation by an agonist inhibits adenylyl cyclase, reducing intracellular cAMP levels. An antagonist will block the effect of an agonist, while an inverse agonist will reduce the basal cAMP level in systems with constitutive receptor activity.[1][10] Modern assays often use a competitive immunoassay format with time-resolved fluorescence resonance energy transfer (TR-FRET) for detection.

H3 Receptor Signaling Pathway:

h3r_signaling cluster_cell Cell Membrane H3R Histamine H3 Receptor G_protein Gi/o Protein (α, βγ) H3R->G_protein activates AC Adenylyl Cyclase G_protein->AC αi inhibits cAMP cAMP AC->cAMP converts Agonist H3 Agonist (e.g., Histamine) Agonist->H3R binds Antagonist Test Compound (Antagonist) Antagonist->H3R blocks agonist binding ATP ATP ATP->AC Downstream Reduced Neurotransmitter Release cAMP->Downstream Cellular Response

Caption: H3R-mediated inhibition of cAMP production.

Materials and Reagents:

  • Cell Line: CHO-K1 or HEK293 cells stably expressing human H3R (e.g., Eurofins DiscoverX, cAMP Hunter™ cell line).[10]

  • Reference Agonist: (R)-α-Methylhistamine (RAMH).[8][11]

  • Stimulant: Forskolin (used to stimulate adenylyl cyclase and create a measurable cAMP window).[8]

  • Test Compound: this compound.

  • Detection Kit: A commercial TR-FRET cAMP assay kit (e.g., LANCE® Ultra cAMP from Revvity, HTRF® cAMP dynamic from Cisbio).

  • Hardware: 384-well low-volume white plates, plate reader capable of TR-FRET.

Step-by-Step Procedure (Antagonist Mode):

  • Cell Plating: Seed H3R-expressing cells into 384-well plates at a pre-optimized density (e.g., 5,000 cells/well) and culture overnight.

  • Compound Addition: Prepare serial dilutions of the test compound. Add the compound to the cells and pre-incubate for 15-30 minutes.

  • Agonist Challenge: Prepare the reference agonist (RAMH) at a concentration that gives ~80% of its maximal effect (EC₈₀). Add this solution, which also contains forskolin, to the wells.

  • Incubation: Incubate the plate for 30-60 minutes at room temperature or 37°C, as recommended by the cell line provider.[8]

  • Lysis and Detection: Add the cAMP detection reagents (e.g., Eu-chelate labeled antibody and AlexaFluor-labeled cAMP analog) as per the kit manufacturer's protocol. Incubate for 60 minutes at room temperature.

  • Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm and 620 nm).

  • Data Analysis:

    • Calculate the TR-FRET ratio (e.g., Emission 665nm / Emission 620nm).

    • Plot the ratio against the log concentration of the test compound.

    • Fit the data to a non-linear regression model to determine the IC₅₀ value, which represents the concentration of the antagonist that inhibits 50% of the agonist response.

    • To test for inverse agonism , the assay is run in the absence of the reference agonist (RAMH).[11] A decrease in the basal cAMP signal (stimulated only by forskolin) indicates inverse agonist activity.

Tier 3: Selectivity and Safety Profiling

Principle: Early assessment of a compound's selectivity and potential for off-target effects is critical for successful drug development.[12][13] This involves screening the compound against a panel of related targets (selectivity) and a broader panel of targets known to be associated with adverse drug reactions (safety).

A. Histamine Receptor Selectivity Panel:

  • Objective: To determine if the compound's binding is specific to the H3 receptor.

  • Methodology: The radioligand binding assay protocol described in Tier 1 is repeated using cell membranes expressing human H1, H2, and H4 receptors.

  • Data Interpretation: A compound is considered selective if its Ki for the H3R is significantly lower (typically >100-fold) than its Ki for other histamine receptor subtypes.[14]

B. In Vitro Safety Pharmacology Profiling:

  • Objective: To identify potential liabilities early in the drug discovery process by screening against a wide range of targets.[15][16]

  • Methodology: This is typically outsourced to a specialized CRO (e.g., Eurofins, Reaction Biology, Creative Biolabs). The compound is tested at a standard concentration (e.g., 10 µM) against a panel of 40-100 targets, including other GPCRs, ion channels (especially hERG), transporters, and enzymes.[15]

  • Data Interpretation: Significant inhibition (>50% at 10 µM) of any target in the panel flags a potential off-target interaction that requires further investigation through full dose-response curves to determine an IC₅₀.

Data Summary and Interpretation

The collective data from these assays will provide a comprehensive pharmacological fingerprint of this compound.

AssayPrimary EndpointInterpretation
H3R Binding Assay KiMeasures the affinity of the compound for the H3 receptor. A lower Ki value indicates higher affinity.
cAMP Functional Assay IC₅₀ (Antagonist)Measures the potency of the compound in blocking agonist-induced signaling.
EC₅₀ (Inv. Agonist)If applicable, measures the potency of the compound in reducing basal receptor signaling.
Selectivity Panel Ki Fold-DifferenceCompares affinity for H3R versus H1R, H2R, and H4R. A >100-fold difference indicates high selectivity.
Safety Pharmacology % InhibitionIdentifies potential off-target liabilities. Hits are followed up to determine potency (IC₅₀) and assess the potential risk of adverse effects.[12]

A promising lead compound would exhibit high affinity (low nanomolar Ki) and potency (low nanomolar IC₅₀) at the H3 receptor, demonstrate high selectivity over other histamine subtypes, and have a clean profile in the broad safety pharmacology panel.

References

  • Bowes, J., Brown, A. J., Hamon, J., Jarolimek, W., Sridhar, A., Waldron, G., & Whitebread, S. (2012). Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development. Drug Discovery Today, 10(21), 1421-33. [Link]

  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved from Reaction Biology. [Link]

  • Creative Biolabs. (n.d.). In Vitro Safety Pharmacology Study Services. Retrieved from Creative Biolabs. [Link]

  • Elfawal, S. M., et al. (2024). Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. Pharmaceutics. [Link]

  • QIMA Life Sciences. (n.d.). In Vitro Pharmacology - Drug Discovery & Development. Retrieved from QIMA Life Sciences. [Link]

  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service. Retrieved from Creative Biolabs. [Link]

  • Yoshida, T., et al. (2020). A Novel Potent and Selective Histamine H3 Receptor Antagonist Enerisant: In Vitro Profiles, In Vivo Receptor Occupancy, and Wake-Promoting and Procognitive Effects in Rodents. Journal of Pharmacology and Experimental Therapeutics, 375(1), 147-157. [Link]

  • Eurofins Discovery. (n.d.). H3 Human Histamine GPCR Cell Based PAM cAMP LeadHunter Assay. Retrieved from Eurofins Discovery. [Link]

  • He, X., et al. (2020). Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists. ACS Sensors, 5(6), 1737-1745. [Link]

  • Kathmann, M., Schlicker, E., Marr, I., & Göthert, M. (2001). Search for novel leads for histamine H3-receptor antagonists: oxygen-containing derivatives. Naunyn-Schmiedeberg's archives of pharmacology, 364(4), 363-9. [Link]

  • Esbenshade, T. A., Fox, G. B., & Cowart, M. D. (2006). The histamine H3 receptor: an attractive target for the treatment of cognitive disorders. British journal of pharmacology, 148(6), 743–755. [Link]

  • Bonger, K. M., et al. (2023). Pharmacological characterization of seven human histamine H3 receptor isoforms. bioRxiv. [Link]

  • Sadek, B., et al. (2016). Multiple Targeting Approaches on Histamine H3 Receptor Antagonists. Frontiers in Neuroscience, 10, 407. [Link]

  • Perez, M. G., et al. (2023). Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways. International Journal of Molecular Sciences, 24(23), 17056. [Link]

  • Ghamari, N., et al. (2019). In silico and in vitro studies of two non-imidazole multiple targeting agents at histamine H3 receptors and cholinesterase enzymes. Archiv der Pharmazie. [Link]

  • Seibel-Ehlert, U. (2024). GTP-dependent Assays for Functional Characterization of Histamine Receptors and Ligands. University of Regensburg. [Link]

  • Kumar, A., et al. (2018). Development of Time-Resolved Fluorescent Based [EU]-GTP Binding Assay for Selection of Human Histamine 3 Receptor antagonists/inverse Agonist: A Potential Target for Alzheimer's Treatment. Current drug discovery technologies, 15(3), 246-255. [Link]

  • Schnell, D. (2013). Radioligand binding and reporter gene assays for histamine H3 and H4 receptor species orthologs. University of Regensburg. [Link]

  • Nofal, Z. M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1435. [Link]

  • Gulea, M., et al. (2021). 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. Molecules, 26(16), 4983. [Link]

  • Lozynskyi, A. V., et al. (2021). Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. Biopolymers and Cell, 37(5), 389-399. [Link]

  • Fathy, U. (2024). Thiazole derivatives: prospectives and biological applications. Journal of Sulfur Chemistry. [Link]

Sources

Application Notes and Protocols for Cell Culture Treatment with 2-(4-methyl-1,3-thiazol-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Introduction: The Therapeutic Potential of Thiazole Derivatives

The thiazole ring is a cornerstone heterocyclic motif in medicinal chemistry, forming the structural backbone of numerous clinically approved drugs.[1][2][3] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][5] The compound 2-(4-methyl-1,3-thiazol-2-yl)ethanamine belongs to this promising class of molecules. Given the established role of thiazole-containing compounds in oncology, such as the leukemia drug Dasatinib, it is hypothesized that this compound may possess cytotoxic or antiproliferative effects on cancer cells.[3]

These application notes provide a comprehensive guide for the initial in vitro characterization of this compound in a cancer cell culture model. We will detail protocols for assessing its impact on cell viability and for dissecting the mode of cell death, laying the groundwork for further mechanistic studies and drug development efforts.

Part 1: Initial Assessment of Cytotoxicity using the MTT Assay

The first critical step in evaluating a novel compound is to determine its effect on cell viability and to establish a dose-response relationship. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for this purpose.[6][7][8] The assay quantifies the metabolic activity of living cells, which is directly proportional to the number of viable cells.[6][7] In metabolically active cells, mitochondrial dehydrogenase enzymes reduce the yellow MTT tetrazolium salt to purple formazan crystals.[6][8]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Day 1: Cell Seeding cluster_treat Day 2: Compound Treatment cluster_assay Day 3-5: Assay Execution seed Seed cells in a 96-well plate treat Treat cells with a serial dilution of This compound seed->treat 24h Incubation mtt Add MTT solution and incubate treat->mtt 24-72h Incubation solubilize Add solubilization solution (e.g., DMSO or SDS-HCl) mtt->solubilize 2-4h Incubation read Measure absorbance at 570 nm solubilize->read

Caption: Workflow for assessing cell viability with the MTT assay.

Protocol 1: MTT Cell Viability Assay

Materials:

  • This compound

  • Selected cancer cell line (e.g., HeLa, A549, MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)[8]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[9]

  • 96-well flat-bottom sterile culture plates

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[6][9]

    • Include wells with medium only for background control.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[6]

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of the compound. Include a vehicle control (medium with the solvent at the same concentration used for the compound).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay Execution:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[7]

    • Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[9]

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[10]

    • Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to ensure complete solubilization.[8]

  • Data Acquisition:

    • Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[7][8]

    • A reference wavelength of >650 nm can be used to subtract background absorbance.[7]

Data Analysis and Interpretation

The cell viability is calculated as a percentage relative to the vehicle-treated control cells. From the dose-response curve, the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability) can be determined.

ParameterDescription
Cell Viability (%) (Absorbance of treated cells / Absorbance of control cells) x 100
IC₅₀ Concentration of the compound that results in 50% inhibition of cell viability.

Part 2: Characterization of Cell Death Mechanism by Annexin V and Propidium Iodide Staining

Once cytotoxicity is established, the next logical step is to determine the mode of cell death induced by the compound. Apoptosis (programmed cell death) and necrosis are two distinct mechanisms. The Annexin V/Propidium Iodide (PI) assay is a widely used flow cytometry method to differentiate between these populations.[11]

Principle of the Assay:

  • Annexin V: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[11] Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC), can identify early apoptotic cells.

  • Propidium Iodide (PI): PI is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells with intact membranes. It can only enter late apoptotic and necrotic cells where membrane integrity is compromised.

Quad-Stat Analysis of Cell Populations
QuadrantAnnexin V StainingPI StainingCell Population
Lower Left (Q3)NegativeNegativeViable Cells
Lower Right (Q4)PositiveNegativeEarly Apoptotic Cells
Upper Right (Q2)PositivePositiveLate Apoptotic/Necrotic Cells
Upper Left (Q1)NegativePositiveNecrotic Cells (or debris)
Protocol 2: Apoptosis Detection with Annexin V/PI Staining

Materials:

  • Cells treated with this compound at the determined IC₅₀ concentration.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Seed and treat cells in 6-well plates as described in the MTT protocol. Include both negative (vehicle) and positive (e.g., staurosporine-treated) controls.

    • After treatment, harvest both adherent and floating cells. For adherent cells, use gentle trypsinization.[11]

    • Combine all cells from each condition and wash twice with cold PBS by centrifugation (e.g., 5 minutes at 300 x g).[11]

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[12]

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution (concentrations may vary by kit manufacturer).

    • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[12]

    • After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.[12]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer as soon as possible.

    • Set up appropriate compensation controls for FITC and PI.

    • Collect data for at least 10,000 events per sample.

Expected Results and Further Investigation

Apoptosis_Pathway Compound This compound Target Potential Intracellular Target (e.g., Kinase, DNA) Compound->Target Signal Signal Transduction Cascade (e.g., MAPK, p53) Target->Signal Mitochondria Mitochondrial Stress Signal->Mitochondria Caspase Caspase Activation (Caspase-3, -9) Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Hypothetical signaling pathway leading to apoptosis.

If the Annexin V/PI assay indicates that this compound induces apoptosis, further investigation into the underlying molecular mechanisms is warranted. A key technique for this is Western blotting, which allows for the detection and quantification of specific proteins involved in signaling pathways.[13][14][15]

Potential follow-up experiments:

  • Western Blot Analysis: Examine the expression levels of key apoptosis-related proteins such as caspases (cleaved caspase-3, -8, -9), Bcl-2 family proteins (Bax, Bcl-2), and PARP. This can help to elucidate whether the intrinsic (mitochondrial) or extrinsic (death receptor) apoptotic pathway is activated.

  • Mechanism of Action Studies: Depending on the structural similarities to known drugs, investigate potential targets such as specific kinases or other enzymes.

Conclusion

These protocols provide a foundational framework for the initial characterization of this compound in a cell culture setting. By systematically evaluating its effects on cell viability and elucidating the primary mode of cell death, researchers can gain valuable insights into its therapeutic potential. The data generated from these assays are crucial for making informed decisions regarding the progression of this compound through the drug discovery pipeline.

References

  • CLYTE Technologies. (2025, December 24).
  • Roche. (n.d.).
  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
  • Abcam. (n.d.). MTT assay protocol.
  • Veerakumar, A., et al. (2014). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC.
  • Thermo Fisher Scientific. (n.d.).
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
  • Abcam. (n.d.). Annexin V staining assay protocol for apoptosis.
  • Patel, K., et al. (2023). An Overview of Thiazole Derivatives and its Biological Activities. World Journal of Pharmaceutical Research.
  • Invitrogen. (n.d.). The Annexin V Apoptosis Assay.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of Thiazole in Pharmaceutical Drug Discovery.
  • Levy, D. (2018). Apoptosis detection protocol using the Annexin-V and PI kit.
  • Al-Ostath, A., et al. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules.
  • Various Authors. (2024). A review on thiazole based compounds & it's pharmacological activities.
  • Liu, Y., et al. (2013). Discovery of a Series of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. Journal of Medicinal Chemistry.
  • Abcam. (n.d.). Western blot protocol.
  • Proteintech Group. (n.d.). Western Blot Protocol.
  • Novus Biologicals. (n.d.). General Western Blot Protocol Overview.
  • Assay Genie. (n.d.). Western Blot Protocol & Troubleshooting Guide.
  • Creative Biolabs. (n.d.). Western Blot Protocol.
  • ChemSynthesis. (2025, May 20). 2-(4-methyl-1,3-thiazol-5-yl)ethanol.
  • El-Sayed, N., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules.

Sources

Application Notes & Protocols for the Characterization of 2-(4-methyl-1,3-thiazol-2-yl)ethanamine as a Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

From the desk of the Senior Application Scientist:

This document provides a comprehensive guide to the characterization of a novel small molecule, 2-(4-methyl-1,3-thiazol-2-yl)ethanamine (hereafter designated as Cpd-TMTE), as a potential kinase inhibitor. The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved and investigational drugs, including potent kinase inhibitors like Dasatinib.[1][2] The protocols detailed herein are designed to rigorously assess the biochemical potency, selectivity, and cellular activity of Cpd-TMTE, establishing a foundation for its further development.

Our approach is grounded in creating self-validating experimental systems. Each protocol includes critical controls and data analysis steps to ensure the trustworthiness and reproducibility of the findings. We will first establish the in vitro inhibitory profile of Cpd-TMTE against a target kinase and then validate its activity within a relevant cellular context.

Hypothetical Target and Rationale: Targeting Epidermal Growth Factor Receptor (EGFR)

For the purpose of this guide, we will hypothesize that Cpd-TMTE is an inhibitor of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase whose dysregulation is a key driver in various cancers, particularly non-small cell lung cancer (NSCLC).[3] The EGFR signaling pathway, upon activation by ligands like EGF, triggers downstream cascades such as the RAS-RAF-MEK-ERK (MAPK) pathway, promoting cell proliferation and survival. Inhibition of EGFR is a clinically validated strategy for cancer therapy.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates EGF EGF Ligand EGF->EGFR Binds & Activates Cpd_TMTE Cpd-TMTE (Inhibitor) Cpd_TMTE->EGFR Inhibits Phosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription

Caption: EGFR signaling pathway and the point of inhibition by Cpd-TMTE.

Experimental Workflow for Kinase Inhibitor Characterization

The characterization of a novel kinase inhibitor follows a logical progression from broad biochemical screening to specific cell-based validation. This workflow ensures that resources are focused on compounds with genuine therapeutic potential.

Kinase_Inhibitor_Workflow cluster_workflow Characterization Pipeline A Step 1: In Vitro Biochemical Assay B Step 2: Kinase Selectivity Profiling A->B Determine IC50 C Step 3: Cell-Based Target Engagement Assay B->C Confirm Potency & Selectivity D Step 4: Functional Cellular Assays C->D Validate On-Target Activity

Caption: A streamlined workflow for novel kinase inhibitor validation.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes a luminescence-based assay to determine the half-maximal inhibitory concentration (IC50) of Cpd-TMTE against EGFR. The ADP-Glo™ Kinase Assay is a robust method that measures the amount of ADP produced during a kinase reaction, which is inversely correlated with kinase inhibition.[4][5]

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then used in a luciferase reaction to produce a light signal proportional to the initial kinase activity.

Materials:

  • Recombinant human EGFR kinase (active)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Cpd-TMTE (stock solution in 100% DMSO)

  • Gefitinib (positive control inhibitor, stock in 100% DMSO)

  • ATP (10 mM stock)

  • Kinase Assay Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capability

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of Cpd-TMTE in 100% DMSO.

    • Create a 10-point, 3-fold serial dilution series of Cpd-TMTE in DMSO. The final top concentration in the assay will be 10 µM (200x of the final concentration).

    • Prepare an identical dilution series for the positive control, Gefitinib.

    • Include a DMSO-only control (vehicle control).

  • Kinase Reaction Setup (5 µL per well):

    • In a 384-well plate, add 25 nL of the serially diluted compounds or DMSO to the appropriate wells.

    • Prepare the Kinase/Substrate mix in Kinase Assay Buffer. For each well, you will need EGFR (e.g., 5 ng/well) and Poly(Glu, Tyr) substrate (e.g., 0.2 µ g/well ). The optimal concentrations should be determined empirically.

    • Add 2.5 µL of the Kinase/Substrate mix to each well.

    • Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiation and Incubation:

    • Prepare the ATP solution in Kinase Assay Buffer. The final ATP concentration should be at or near the Km for the enzyme (e.g., 10 µM).

    • Initiate the kinase reaction by adding 2.5 µL of the ATP solution to each well.

    • Mix the plate gently and incubate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and provides the luciferase/luciferin for the light-generating reaction.

    • Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The "High" signal (0% inhibition) is determined from the DMSO-only wells. The "Low" signal (100% inhibition) is determined from wells with a high concentration of the control inhibitor or no enzyme.

    • Calculate the percent inhibition for each concentration of Cpd-TMTE.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based Western Blot for Downstream Target Inhibition

This protocol validates the activity of Cpd-TMTE in a cellular context by measuring the phosphorylation of ERK (p-ERK), a key downstream substrate in the EGFR signaling pathway. A decrease in p-ERK levels upon treatment with Cpd-TMTE in EGF-stimulated cells indicates on-target activity.[3][6]

Materials:

  • A549 (human non-small cell lung cancer) cell line

  • DMEM/F-12 medium with 10% FBS and 1% Penicillin-Streptomycin

  • Human recombinant EGF

  • Cpd-TMTE

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-GAPDH

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Substrate

  • SDS-PAGE gels and blotting equipment

Procedure:

  • Cell Culture and Treatment:

    • Plate A549 cells in 6-well plates and grow to 80-90% confluency.

    • Serum-starve the cells for 12-16 hours in a serum-free medium to reduce basal signaling.

    • Pre-treat the cells with varying concentrations of Cpd-TMTE (e.g., 0, 0.1, 0.3, 1, 3, 10 µM) for 2 hours. Include a vehicle control (DMSO).

    • Stimulate the cells with EGF (e.g., 50 ng/mL) for 15 minutes to activate the EGFR pathway. Include an unstimulated control well.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting:

    • Normalize the protein samples to the same concentration (e.g., 20 µg per lane) and prepare them with Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

  • Stripping and Re-probing:

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody for total ERK.

    • As a final loading control, re-probe the membrane with an antibody for a housekeeping protein like GAPDH.

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the p-ERK signal to the total ERK signal for each sample.

    • Express the results as a percentage of the p-ERK signal in the EGF-stimulated, vehicle-treated control. This will demonstrate the dose-dependent inhibition of EGFR signaling by Cpd-TMTE.

Illustrative Data: Kinase Selectivity Profile

To be a viable drug candidate, a kinase inhibitor should demonstrate selectivity for its intended target to minimize off-target effects.[7][8][9] The selectivity of Cpd-TMTE would be assessed by screening it against a panel of kinases. The results are typically presented as IC50 values.

Kinase TargetCpd-TMTE IC50 (nM)Gefitinib IC50 (nM)Kinase Family
EGFR 25 30 Tyrosine Kinase
HER28503,500Tyrosine Kinase
VEGFR2>10,000>10,000Tyrosine Kinase
SRC1,200>10,000Tyrosine Kinase
ABL>10,0001,500Tyrosine Kinase
CDK2>10,000>10,000Ser/Thr Kinase
ROCK15,500>10,000Ser/Thr Kinase

Table 1: Hypothetical inhibitory activity of Cpd-TMTE against a panel of kinases. Gefitinib, a known EGFR inhibitor, is shown for comparison. The data illustrates that Cpd-TMTE is a potent and selective inhibitor of EGFR.

Conclusion

The protocols and workflow outlined in this application note provide a robust framework for the initial characterization of This compound (Cpd-TMTE) as a novel kinase inhibitor. By following these methodologies, researchers can reliably determine the biochemical potency, kinase selectivity, and cellular target engagement of this and other investigational compounds. The illustrative data for our hypothetical EGFR inhibitor, Cpd-TMTE, demonstrates a profile of a potent and selective agent worthy of further preclinical investigation.

References

  • Davis, M.I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology Website. [Link]

  • Profacgen. Cell-based Kinase Assays. Profacgen Website. [Link]

  • Vieth, M., et al. (2004). Kinase selectivity profiling by inhibitor affinity chromatography. PubMed. [Link]

  • Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs Website. [Link]

  • Cheng, A.C., et al. (2010). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, Oxford Academic. [Link]

  • Reaction Biology. Kinase Selectivity Panels. Reaction Biology Website. [Link]

  • Salty, L.G., et al. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. PNAS. [Link]

  • Luceome Biotechnologies. (2022). Cell Based Kinase Assays. Luceome Website. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology Website. [Link]

  • BMG LABTECH. (2020). Kinase assays. BMG LABTECH Website. [Link]

  • Das, J., et al. (2006). 2-aminothiazole as a Novel Kinase Inhibitor Template. Structure-activity Relationship Studies Toward the Discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor. PubMed. [Link]

  • Al-Ostath, A., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of the Iranian Chemical Society. [Link]

Sources

Application Notes and Protocols for Antimicrobial Studies of 2-(4-methyl-1,3-thiazol-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. The 1,3-thiazole ring is a prominent heterocyclic motif found in numerous compounds with a wide range of pharmacological activities, including potent antimicrobial effects.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of the antimicrobial properties of a specific thiazole derivative, 2-(4-methyl-1,3-thiazol-2-yl)ethanamine (hereafter referred to as TMTEA). These protocols are designed to establish a foundational understanding of TMTEA's efficacy against common bacterial pathogens, from initial inhibitory and bactericidal activity to its potential effects on complex bacterial communities like biofilms. The methodologies are grounded in established standards to ensure reproducibility and data integrity, forming a critical first step in the preclinical assessment of this compound.

Introduction: The Thiazole Scaffold in Antimicrobial Research

The thiazole nucleus is a cornerstone in medicinal chemistry, integral to the structure of many clinically approved drugs.[2][3] Its unique chemical properties allow it to serve as a versatile pharmacophore, engaging with a variety of biological targets. In the context of infectious diseases, thiazole derivatives have demonstrated a broad spectrum of activity by inhibiting essential bacterial processes.[1][4] Potential mechanisms include the disruption of metabolic pathways, such as fatty acid synthesis, and the inhibition of key enzymes like DNA gyrase or lanosterol 14α-demethylase in fungi.[1][5]

While the broader class of thiazoles is well-studied, the specific antimicrobial profile of this compound (TMTEA) remains to be fully characterized. This guide provides a structured framework of robust, validated assays to rigorously assess its potential as a novel antimicrobial agent. The following sections detail step-by-step protocols for determining its minimum inhibitory and bactericidal concentrations, evaluating its anti-biofilm capabilities, and conducting a preliminary assessment of its safety profile through cytotoxicity screening.

Preliminary Characterization and Preparation

Before initiating antimicrobial testing, it is crucial to properly prepare the test compound. The accuracy and reproducibility of all subsequent assays depend on the precise preparation of a soluble, stable stock solution.

Protocol 2.1: Preparation of TMTEA Stock Solution

Rationale: A high-concentration, sterile stock solution is required to perform serial dilutions for all susceptibility assays. Dimethyl sulfoxide (DMSO) is a common solvent for initial solubility tests due to its ability to dissolve a wide range of organic compounds. However, the final concentration of DMSO in the assay wells must be kept low (typically ≤1%) to avoid solvent-induced toxicity to the microorganisms.

Materials:

  • This compound (TMTEA) powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Accurately weigh a precise amount of TMTEA powder (e.g., 10 mg).

  • Transfer the powder to a sterile microcentrifuge tube.

  • Add a calculated volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mg/mL).

  • Vortex the tube thoroughly until the compound is completely dissolved. A brief sonication may be used if necessary.

  • Visually inspect the solution for any precipitates. If the solution is not clear, the concentration may be too high for its solubility limit in DMSO.

  • This stock solution should be stored in small aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the gold-standard metric for antimicrobial susceptibility testing, defining the lowest concentration of a compound that inhibits the visible in vitro growth of a microorganism.[6][7] The broth microdilution method is a widely adopted, scalable, and reproducible technique for determining MIC values.[8][9]

Protocol 3.1: Broth Microdilution MIC Assay

Rationale: This assay exposes a standardized bacterial inoculum to a range of serially diluted concentrations of the test compound in a 96-well microtiter plate.[7] After incubation, the presence or absence of turbidity (a visual indicator of bacterial growth) in each well allows for the determination of the MIC.[6][7] This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[6][10]

Materials:

  • Sterile 96-well, U-bottom or flat-bottom microtiter plates

  • TMTEA stock solution (e.g., 10 mg/mL)

  • Cation-adjusted Mueller-Hinton Broth (MHB), sterile

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853)

  • Positive control antibiotic (e.g., Ciprofloxacin or Gentamicin)

  • Spectrophotometer (OD600 nm)

  • Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

Procedure:

Day 1: Inoculum Preparation

  • From a fresh agar plate (18-24 hours old), pick a single, well-isolated colony of the test bacterium.

  • Inoculate the colony into a tube containing 3-5 mL of MHB.

  • Incubate the culture at 37°C with shaking (200-250 RPM) until it reaches the mid-logarithmic phase of growth, which typically corresponds to an optical density at 600 nm (OD600) of 0.4-0.6.

  • Adjust the bacterial suspension with sterile saline or MHB to match the turbidity of a 0.5 McFarland standard. This is approximately equivalent to 1.5 x 10⁸ CFU/mL.

  • Prepare the final inoculum by diluting this adjusted suspension 1:150 in fresh MHB. This will result in a final concentration of approximately 1 x 10⁶ CFU/mL. The final inoculum in the wells after adding the compound will be ~5 x 10⁵ CFU/mL.[7][8]

Day 1: Plate Setup

  • Dispense 100 µL of sterile MHB into wells in columns 2 through 12 of a 96-well plate.

  • Add 200 µL of the TMTEA working solution (prepared from the stock to be twice the highest desired final concentration) to the wells in column 1.

  • Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix thoroughly by pipetting up and down.

  • Continue this serial dilution process from column 2 to column 10. Discard 100 µL from column 10 to ensure all wells have a final volume of 100 µL.

  • Column 11 will serve as the growth control (no compound). Add 100 µL of MHB.

  • Column 12 will serve as the sterility control (no bacteria, no compound). Add 200 µL of MHB.

  • Using a multichannel pipette, add 100 µL of the final bacterial inoculum (~1 x 10⁶ CFU/mL) to all wells in columns 1 through 11. Do not add bacteria to column 12.[7] The final volume in each test well is now 200 µL.

  • Cover the plate with a lid and incubate at 37°C for 16-24 hours under ambient atmospheric conditions.[7]

Day 2: Reading and Interpreting Results

  • Visually inspect the plate. The sterility control (column 12) should be clear. The growth control (column 11) should be turbid.

  • The MIC is defined as the lowest concentration of TMTEA at which there is no visible turbidity.[7] This can be confirmed by reading the OD600 of the plate with a microplate reader.

Data Presentation: MIC Values for TMTEA

Bacterial Strain Gram Stain TMTEA MIC (µg/mL) Positive Control MIC (µg/mL)
S. aureus ATCC 29213 Positive
E. coli ATCC 25922 Negative
P. aeruginosa ATCC 27853 Negative

| Enterococcus faecalis ATCC 29212 | Positive | | |

Experimental Workflow: MIC Determination

MIC_Workflow cluster_prep Day 1: Preparation cluster_assay Day 1: Assay cluster_results Day 2: Analysis p1 Prepare Standardized Bacterial Inoculum (~1.5x10^8 CFU/mL) p2 Dilute Inoculum to ~1x10^6 CFU/mL p1->p2 a1 Inoculate Plate Wells with Bacterial Suspension (Final: ~5x10^5 CFU/mL) p2->a1 p3 Prepare 2-fold Serial Dilutions of TMTEA in 96-well Plate p3->a1 a2 Incubate Plate (37°C, 16-24h) a1->a2 r1 Visually Inspect Plate for Turbidity a2->r1 r2 Determine MIC: Lowest Concentration with No Visible Growth r1->r2

Caption: Workflow for the broth microdilution MIC assay.

Determination of Minimum Bactericidal Concentration (MBC)

While the MIC assay identifies the concentration required to inhibit growth, the MBC assay determines the concentration required to kill the bacteria. This distinction is critical, as a bactericidal agent is often preferred for treating severe infections. The MBC is defined as the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[11][12]

Protocol 4.1: MBC Assay from MIC Plate

Rationale: This assay is a direct extension of the MIC test. Aliquots from the wells of the MIC plate that showed no visible growth are sub-cultured onto antibiotic-free agar. The absence of colony growth on the agar indicates that the bacteria in the corresponding MIC well were killed, not just inhibited.

Materials:

  • MIC plate from Protocol 3.1

  • Sterile Mueller-Hinton Agar (MHA) plates

  • Calibrated pipette or sterile loops

  • Incubator

Procedure:

  • Following the determination of the MIC, select the wells corresponding to the MIC, 2x MIC, 4x MIC, and 8x MIC concentrations. Also include the growth control well.

  • Mix the contents of each selected well thoroughly by gentle pipetting.

  • Aseptically transfer a fixed volume (e.g., 10-20 µL) from each of these wells onto a separate, clearly labeled MHA plate.

  • Spread the aliquot evenly across the surface of the agar.

  • Allow the plates to dry before inverting them for incubation.

  • Incubate the MHA plates at 37°C for 18-24 hours.

  • After incubation, count the number of colonies (CFU) on each plate.

  • The MBC is the lowest concentration of TMTEA that results in a ≥99.9% reduction in CFU compared to the number of colonies from the initial growth control well (which represents the starting inoculum).[11][13]

Data Presentation: Comparison of MIC and MBC Values

Bacterial Strain MIC (µg/mL) MBC (µg/mL) MBC/MIC Ratio Interpretation
S. aureus ATCC 29213
E. coli ATCC 25922

| P. aeruginosa ATCC 27853 | | | | |

Interpretation Note: An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity, while a ratio > 4 suggests bacteriostatic activity.[12]

Experimental Workflow: From MIC to MBC

MBC_Workflow mic_plate Completed MIC Plate (After 24h Incubation) select_wells Select Clear Wells: MIC, 2x MIC, 4x MIC mic_plate->select_wells spot_plate Spot Aliquots (10-20 µL) onto Fresh Agar Plates select_wells->spot_plate incubate_agar Incubate Agar Plates (37°C, 18-24h) spot_plate->incubate_agar count_colonies Count Colonies (CFU) on Each Plate incubate_agar->count_colonies determine_mbc Determine MBC: Lowest Concentration with ≥99.9% Killing count_colonies->determine_mbc

Caption: Workflow for determining the MBC from a completed MIC assay.

Anti-Biofilm Activity Assessment

Bacterial biofilms are structured communities encased in a self-produced matrix, which are notoriously resistant to conventional antimicrobial agents.[14] Evaluating a novel compound's ability to inhibit biofilm formation is a critical step in assessing its potential to treat chronic or device-associated infections.

Protocol 5.1: Biofilm Formation Inhibition Assay

Rationale: This assay quantifies the ability of TMTEA to prevent the initial stages of biofilm formation. Bacteria are grown in the presence of the compound in a 96-well plate. After incubation, non-adherent (planktonic) cells are washed away, and the remaining biofilm is stained with crystal violet. The amount of retained stain, which correlates with biofilm mass, is then measured spectrophotometrically.[14][15]

Materials:

  • Sterile 96-well, flat-bottom tissue culture-treated plates

  • Bacterial strains known for robust biofilm formation (e.g., P. aeruginosa PAO1, S. aureus UAMS-1)

  • Tryptic Soy Broth (TSB) or other appropriate biofilm-promoting medium

  • TMTEA stock solution

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic Acid in water or 95% Ethanol

  • PBS or sterile deionized water for washing

  • Microplate reader (absorbance at 550-595 nm)

Procedure:

  • Prepare a standardized bacterial inoculum as described in Protocol 3.1, step 1-4, but use TSB or another appropriate medium. Dilute the 0.5 McFarland suspension to the desired starting concentration (e.g., 1:100 dilution).

  • Set up a 96-well plate with serial dilutions of TMTEA as described in Protocol 3.1, steps 1-6.

  • Inoculate the wells (columns 1-11) with 100 µL of the final bacterial inoculum.

  • Cover the plate and incubate statically (without shaking) at 37°C for 24 to 48 hours.[14] Incubation time should be optimized for the specific strain.

  • Washing: After incubation, discard the liquid contents by inverting the plate and shaking gently. Wash the wells three times with 200 µL of sterile PBS or water to remove all planktonic cells.[15][16] After the final wash, invert the plate and tap it firmly on a paper towel to remove excess liquid.

  • Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[14]

  • Washing: Discard the crystal violet solution and wash the plate three to four times with water as in step 5.

  • Solubilization: Air dry the plate completely. Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the crystal violet stain bound to the biofilm.[14][15] Incubate for 10-15 minutes at room temperature, with gentle agitation if needed.

  • Quantification: Transfer 125 µL of the solubilized solution to a new flat-bottom 96-well plate. Measure the absorbance at 595 nm (OD595) using a microplate reader.[14]

  • Calculation: Calculate the percentage of biofilm inhibition using the formula: % Inhibition = [1 - (OD_test / OD_growth_control)] * 100

Data Presentation: Biofilm Inhibition by TMTEA

TMTEA Conc. (µg/mL) Mean OD595 Standard Deviation % Biofilm Inhibition
0 (Growth Control) 0
X/4
X/2
X (e.g., MIC)

| 2X | | | |

Experimental Workflow: Biofilm Inhibition Assay

Biofilm_Workflow p1 Co-incubate Bacteria with TMTEA Dilutions in Plate (24-48h, Static) w1 Wash Plate to Remove Planktonic Cells p1->w1 s1 Stain Adherent Biofilm with 0.1% Crystal Violet w1->s1 w2 Wash Plate to Remove Excess Stain s1->w2 s2 Solubilize Bound Stain (e.g., 30% Acetic Acid) w2->s2 q1 Quantify Absorbance (OD595) s2->q1 result Calculate % Inhibition q1->result

Sources

"2-(4-methyl-1,3-thiazol-2-yl)ethanamine" in cancer cell lines

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Investigating the Anti-Neoplastic Potential of 2-(4-methyl-1,3-thiazol-2-yl)ethanamine in Cancer Cell Lines

For: Researchers, scientists, and drug development professionals in oncology.

Abstract

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1][2] Thiazole derivatives have demonstrated a wide range of pharmacological activities, including promising anti-cancer effects.[3][4] These compounds can interact with various biological targets within cancer cells to inhibit proliferation and induce cell death.[2][4] This document provides a comprehensive guide for the initial in vitro evaluation of a specific thiazole-containing compound, this compound, as a potential anti-cancer agent. While specific data for this molecule is emerging, this guide outlines a robust, scientifically-grounded framework for its characterization, leveraging established methodologies for assessing cytotoxicity, pro-apoptotic activity, and effects on cell cycle progression in cancer cell lines.

Introduction to Thiazole Derivatives in Oncology

Thiazole-based compounds are a significant class of heterocyclic molecules that have garnered substantial interest in oncology drug discovery.[1][2] Their structural versatility allows for interaction with a multitude of enzymatic and protein targets crucial for cancer cell survival and proliferation.[2] Clinically approved drugs such as Dasatinib and Ixazomib feature a thiazole ring, underscoring the therapeutic viability of this chemical moiety.[2] The anti-cancer mechanisms of thiazole derivatives are diverse, ranging from the inhibition of protein kinases and topoisomerases to the induction of programmed cell death (apoptosis) and cell cycle arrest.[4][5][6]

This application note presents a strategic workflow for the preliminary assessment of this compound, a representative novel thiazole derivative. The protocols herein are designed to be self-validating and provide a solid foundation for go/no-go decisions in early-stage drug development.

Postulated Mechanism of Action: Induction of Apoptosis

Based on the known activities of various thiazole derivatives, a primary hypothesis to investigate is the ability of this compound to induce apoptosis in cancer cells.[6][7] Apoptosis is a regulated process of cell death that is often dysregulated in cancer, making it a key target for therapeutic intervention. The intrinsic apoptotic pathway, governed by the B-cell lymphoma 2 (Bcl-2) family of proteins, is a common target.

This guide will focus on protocols to test the hypothesis that this compound modulates the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, leading to mitochondrial outer membrane permeabilization, caspase activation, and subsequent cell death.

G cluster_0 Cell Exterior cluster_1 Cytoplasm Compound This compound Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) Compound->Bcl2 Inhibition? Bax Bax / Bak (Pro-apoptotic) Compound->Bax Activation? Bcl2->Bax Mitochondrion Mitochondrion Bax->Mitochondrion CytoC Cytochrome c Mitochondrion->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Pro-Caspase-9 Apaf1->Casp9 Apoptosome Apoptosome (Cyto c / Apaf-1 / Casp-9) Casp9->Apoptosome Casp3 Pro-Caspase-3 Apoptosome->Casp3 ActiveCasp3 Active Caspase-3 Casp3->ActiveCasp3 Apoptosis Apoptosis ActiveCasp3->Apoptosis G Start Start: Select Cancer Cell Lines (e.g., MCF-7, A549, HepG2) Assay1 Protocol 1: Cell Viability Assay (MTT / CellTiter-Glo) Start->Assay1 Decision1 Is Compound Cytotoxic? Assay1->Decision1 Assay2 Protocol 2: Apoptosis Assay (Annexin V / PI Staining) Decision1->Assay2 Yes Stop Stop: Compound is not cytotoxic Decision1->Stop No Decision2 Does Compound Induce Apoptosis? Assay2->Decision2 Assay3 Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining) Decision2->Assay3 Yes Assay4 Protocol 4: Western Blot Analysis (Bcl-2 family, Caspases) Assay3->Assay4 End End: Mechanistic Conclusion Assay4->End

Caption: Tiered experimental workflow for compound evaluation.

Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Method)

This initial screen determines the concentration-dependent cytotoxic effect of the compound. [8]

  • Objective: To determine the IC50 (half-maximal inhibitory concentration) value of this compound in selected cancer cell lines.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells.

  • Materials:

    • Selected cancer cell lines (e.g., MCF-7, A549, HepG2)

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • This compound (stock solution in DMSO)

    • MTT solution (5 mg/mL in PBS)

    • DMSO

    • 96-well plates

    • Multichannel pipette

    • Microplate reader (570 nm)

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

    • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-cell control (medium only).

    • Incubation: Incubate the plate for 48-72 hours.

    • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression.

Protocol 2: Apoptosis Quantification by Annexin V/Propidium Iodide (PI) Staining

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Objective: To quantify the percentage of apoptotic cells following treatment with the test compound.

  • Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus staining late apoptotic and necrotic cells.

  • Materials:

    • Cancer cell line

    • 6-well plates

    • Test compound

    • Annexin V-FITC/PI Apoptosis Detection Kit

    • Flow cytometer

  • Procedure:

    • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control.

    • Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

    • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.

    • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

    • Data Analysis: Gate the cell populations to distinguish:

      • Live cells (Annexin V-, PI-)

      • Early apoptotic cells (Annexin V+, PI-)

      • Late apoptotic/necrotic cells (Annexin V+, PI+)

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol assesses the effect of the compound on cell cycle progression. [5]

  • Objective: To determine if the compound induces cell cycle arrest at a specific phase (G0/G1, S, or G2/M).

  • Principle: PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. This allows for the differentiation of cells in different phases of the cell cycle.

  • Materials:

    • Cancer cell line

    • 6-well plates

    • Test compound

    • 70% cold ethanol

    • PI staining solution with RNase A

    • Flow cytometer

  • Procedure:

    • Cell Treatment: Treat cells as described in Protocol 2.

    • Cell Harvesting and Fixation: Harvest cells and wash with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

    • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI/RNase A staining solution. Incubate for 30 minutes at 37°C in the dark.

    • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.

    • Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Representative Data Presentation

Quantitative data should be summarized in clear, structured tables for easy interpretation and comparison.

Table 1: Cytotoxicity of this compound

Cell LineIncubation Time (h)IC50 (µM) ± SD
MCF-7 (Breast)48[Example Value]
A549 (Lung)48[Example Value]
HepG2 (Liver)48[Example Value]

Table 2: Apoptosis Induction by this compound in MCF-7 cells (24h)

TreatmentConcentration (µM)% Early Apoptotic Cells ± SD% Late Apoptotic Cells ± SD
Vehicle Control0[Example Value][Example Value]
Test CompoundIC50[Example Value][Example Value]
Test Compound2x IC50[Example Value][Example Value]

Table 3: Cell Cycle Distribution in MCF-7 cells after Treatment (24h)

TreatmentConcentration (µM)% G0/G1 Phase ± SD% S Phase ± SD% G2/M Phase ± SD
Vehicle Control0[Example Value][Example Value][Example Value]
Test CompoundIC50[Example Value][Example Value][Example Value]

Conclusion and Future Directions

The protocols detailed in this application note provide a robust framework for the initial characterization of the anti-cancer potential of this compound. Positive results from these assays—demonstrated cytotoxicity, induction of apoptosis, and cell cycle arrest—would provide a strong rationale for further investigation. Subsequent studies could include Western blot analysis to confirm the modulation of apoptotic and cell cycle regulatory proteins, in vivo studies in animal models, and further structure-activity relationship (SAR) studies to optimize the compound's efficacy.

References

  • A Review on in-vitro Methods for Screening of Anticancer Drugs. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Batra, S., et al. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 39(1), 38-71. [Link]

  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2025). Future Journal of Pharmaceutical Sciences, 11(1). [Link]

  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (n.d.). Taylor & Francis. Retrieved January 17, 2026, from [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences. Retrieved January 17, 2026, from [Link]

  • In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. (1997). Journal of the National Cancer Institute, 89(18), 1385-1391. [Link]

  • In vitro assays and techniques utilized in anticancer drug discovery. (2018). Semantic Scholar. Retrieved January 17, 2026, from [Link]

  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. (2025). PLOS ONE, 20(8), e0309949. [Link]

  • Examples of thiazole- and pyrazole-based anti-cancer drugs. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Thiazole Derivatives as Inhibitors for the Treatment of Cancer Cells Resistant. (2020). ACS Medicinal Chemistry Letters, 11(7), 1435-1436. [Link]

  • Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase. (1987). Journal of Medicinal Chemistry, 30(3), 512-518. [Link]

  • Synthesis and biological evaluation of 4β-(thiazol-2-yl)amino-4'-O-demethyl-4-deoxypodophyllotoxins as topoisomerase-II inhibitors. (2018). Bioorganic & Medicinal Chemistry Letters, 28(2), 108-113. [Link]

  • Novel thiazole-based cyanoacrylamide derivatives: DNA cleavage, DNA/BSA binding properties and their anticancer behaviour against colon and breast cancer cells. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules, 26(5), 1466. [Link]

  • Seeding density and media for both cell lines. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Synthesis and evaluation of antitumor activity of novel 2-[N-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)aminomethyl]-5,8-diacyloxy-1,4-naphthoquinones. (1998). Chemical & Pharmaceutical Bulletin, 46(3), 451-455. [Link]

  • Synthesis, antitumor activity and mechanism of action of novel 1,3-thiazole derivatives containing hydrazide-hydrazone and carboxamide moiety. (2016). European Journal of Medicinal Chemistry, 115, 12-24. [Link]

  • Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. (2020). Iranian Journal of Pharmaceutical Research, 19(2), 241-253. [Link]

  • Design, synthesis and mechanistic anticancer activity of new acetylated 5-aminosalicylate-thiazolinone hybrid derivatives. (2023). Scientific Reports, 13(1), 21769. [Link]

Sources

Application Notes and Protocols for the In Vivo Formulation of 2-(4-methyl-1,3-thiazol-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Path from Bench to In Vivo Model with 2-(4-methyl-1,3-thiazol-2-yl)ethanamine

The successful transition of a novel chemical entity from discovery to in vivo efficacy and safety studies is critically dependent on the development of a stable, safe, and bioavailable formulation. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the formulation of this compound, a small molecule containing the versatile thiazole moiety. The thiazole ring is a common feature in many biologically active compounds and approved drugs, known for its diverse pharmacological activities.[1][2] However, the unique physicochemical properties of each new compound necessitate a tailored formulation approach.

This document eschews a one-size-fits-all template, instead offering a logical, science-driven workflow. We will delve into the critical interplay between the compound's inherent properties and the selection of appropriate vehicles and excipients for parenteral administration. The protocols herein are designed to be self-validating, emphasizing the causality behind each experimental choice to ensure reproducible and reliable in vivo outcomes.

Part 1: Pre-formulation Assessment - The Blueprint for a Successful Formulation

Before embarking on formulation, a thorough understanding of the physicochemical properties of this compound is paramount. This initial characterization will dictate the formulation strategy. Choosing an optimal vehicle for animal pharmacokinetic (PK) and toxicology studies requires a multidisciplinary skillset and a sound understanding of the compound's physicochemical properties.[3]

Essential Physicochemical Characterization

A foundational step in any formulation endeavor is to determine the intrinsic properties of the active pharmaceutical ingredient (API). For this compound, the following parameters should be experimentally determined:

  • Aqueous Solubility: This is the most critical parameter. The solubility in physiological pH ranges (e.g., pH 5.0, 6.5, and 7.4) will determine if a simple aqueous solution is feasible or if solubility-enhancing techniques are required.

  • pKa: The ionization constant(s) will help predict the solubility at different pH values and potential for salt formation. As an ethanamine derivative, the primary amine group is expected to be basic.

  • LogP/LogD: The octanol-water partition coefficient is a measure of lipophilicity. A high LogP may indicate poor aqueous solubility and a greater propensity for distribution into tissues.

  • Melting Point and Thermal Properties: Assessed by Differential Scanning Calorimetry (DSC), this provides information on the compound's solid-state and potential for polymorphism.

  • Chemical Stability: The stability of the compound in both solid and solution states should be evaluated under various conditions (e.g., pH, light, temperature) to identify potential degradation pathways.

Interpreting Physicochemical Data for Formulation Strategy

The data from the pre-formulation assessment will guide the selection of a suitable formulation approach. The following decision tree illustrates this process:

formulation_strategy cluster_0 Pre-formulation Data cluster_1 Formulation Path Aqueous_Solubility Aqueous Solubility > Target Concentration? Aqueous_Solution Aqueous Solution (e.g., Saline, PBS) Aqueous_Solubility->Aqueous_Solution Yes Solubilization Solubilization Required Aqueous_Solubility->Solubilization No pH_Adjustment pH Adjustment / Salt Formation Solubilization->pH_Adjustment Cosolvents Co-solvents Solubilization->Cosolvents Surfactants Surfactants / Micellar Solutions Solubilization->Surfactants Complexation Complexation Agents (e.g., Cyclodextrins) Solubilization->Complexation Suspension Suspension Formulation Solubilization->Suspension If all else fails

Caption: Formulation strategy decision tree based on aqueous solubility.

Part 2: Vehicle and Excipient Selection for Parenteral Administration

Parenteral formulations must be sterile, pyrogen-free, and free of particulate matter as they bypass the body's natural defense mechanisms.[4][5] The selection of excipients is therefore a critical step, with safety and compatibility being the primary considerations.

Generally Recognized as Safe (GRAS) Excipients

For early-stage in vivo studies, it is advisable to use excipients with a well-established safety profile. A multitude of vehicles and excipients exist, and while many may meet the physical and chemical requirements for a particular compound, they also need to be well-tolerated by the study animals.[6]

Table 1: Common Excipients for Parenteral Formulations of Small Molecules

Excipient ClassExamplesPurposeConsiderations
Solubilizing Agents PEG 300, PEG 400, Propylene Glycol, EthanolIncrease solubility of hydrophobic compounds.Can cause hemolysis or irritation at high concentrations. Potential for neurotoxicity with some glycols.[7][8]
Surfactants Polysorbate 20, Polysorbate 80, Cremophor® ELEnhance solubility through micelle formation.Potential for hypersensitivity reactions (especially Cremophor® EL). Polysorbates can undergo auto-oxidation.
Complexing Agents Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD)Form inclusion complexes to increase aqueous solubility.Can have dose-limiting renal toxicity.
Tonicity Modifiers Sodium Chloride, Dextrose, MannitolAdjust the osmolality of the formulation to be isotonic with blood.Important for reducing pain and irritation at the injection site.
Buffering Agents Phosphate buffers, Citrate buffers, Acetate buffersMaintain a stable pH to ensure compound stability and improve tolerability.The pH of dosing formulations should ideally be between 5 and 9.[9]

This table is not exhaustive. The choice of excipients must be justified and based on experimental data.

Protocol for Vehicle Screening

Objective: To identify a suitable vehicle system that solubilizes this compound to the desired concentration and is well-tolerated in vivo.

Materials:

  • This compound

  • Sterile Water for Injection (WFI)

  • 0.9% Sodium Chloride (Saline)

  • Phosphate Buffered Saline (PBS)

  • PEG 400

  • Propylene Glycol (PG)

  • Polysorbate 80 (Tween® 80)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Vortex mixer, magnetic stirrer, pH meter, analytical balance

Procedure:

  • Determine Target Concentration: Based on the planned in vivo study, establish the highest required concentration of the drug in the formulation.

  • Aqueous Solubility Assessment:

    • Accurately weigh this compound and add it to a known volume of WFI, Saline, and PBS to create a saturated solution.

    • Equilibrate the solutions for 24 hours at room temperature with constant stirring.

    • Centrifuge the samples and analyze the supernatant for drug concentration using a suitable analytical method (e.g., HPLC-UV).

  • Co-solvent and Surfactant Screening:

    • If aqueous solubility is insufficient, prepare a series of co-solvent systems. Common starting points include:

      • 10% PEG 400 in Saline

      • 10% PG in Saline

      • 5% Polysorbate 80 in Saline

      • A combination such as 10% PEG 400, 5% Polysorbate 80 in Saline

    • Assess the solubility of this compound in each system as described in step 2.

  • Complexation Agent Screening:

    • Prepare solutions of HP-β-CD in WFI at various concentrations (e.g., 10%, 20%, 30% w/v).

    • Determine the solubility of the compound in these solutions.

  • pH Adjustment:

    • Based on the pKa of the compound, assess if pH adjustment can improve solubility. For a basic compound like this compound, lowering the pH with a pharmaceutically acceptable acid (e.g., HCl, citric acid) to form a salt may significantly increase aqueous solubility.

  • Selection of Lead Vehicles: Based on the solubility data, select 2-3 lead vehicle compositions for further evaluation of stability and in-life tolerability.

Part 3: Formulation Preparation and Quality Control

Once a lead vehicle has been identified, a robust and reproducible method for preparing the formulation is required. Quality control checks are essential to ensure the formulation is suitable for administration.

Step-by-Step Formulation Protocol (Example: Co-solvent Formulation)

This protocol is an example for a formulation consisting of 10% PEG 400, 5% Polysorbate 80 in Saline.

  • Preparation of the Vehicle:

    • In a sterile container, add 85% of the final volume of 0.9% Sodium Chloride.

    • While stirring, add the required volume of PEG 400 (10% of the final volume).

    • Add the required volume of Polysorbate 80 (5% of the final volume).

    • Stir until a clear, homogenous solution is formed.

  • Dissolution of the API:

    • Slowly add the accurately weighed this compound to the vehicle with continuous stirring.

    • Gentle warming or sonication may be used to facilitate dissolution if necessary, but care must be taken to avoid degradation.

  • Final Volume Adjustment:

    • Once the API is fully dissolved, add 0.9% Sodium Chloride to reach the final target volume.

    • Stir to ensure homogeneity.

  • Sterile Filtration:

    • Sterilize the final formulation by passing it through a 0.22 µm sterile filter into a sterile container. This is a critical step for parenteral formulations.

Quality Control Workflow

A series of quality control checks should be performed on the final formulation before it is used in an animal study.

qc_workflow cluster_0 Formulation QC cluster_1 Decision Appearance Visual Appearance (Clarity, Color, Particulates) pH_Measurement pH Measurement Appearance->pH_Measurement Concentration_Verification Concentration Verification (HPLC-UV) pH_Measurement->Concentration_Verification Sterility_Check Sterility Check (Optional for acute studies, essential for chronic) Concentration_Verification->Sterility_Check Endotoxin_Test Endotoxin Testing (LAL Test) Sterility_Check->Endotoxin_Test Pass_Fail Pass/Fail for In Vivo Use Endotoxin_Test->Pass_Fail

Caption: Quality control workflow for the final formulation.

Conclusion: A Pathway to Reliable In Vivo Data

The formulation of this compound for in vivo studies is a systematic process that begins with a thorough understanding of the compound's physicochemical properties. By following a logical workflow of vehicle screening, formulation optimization, and stringent quality control, researchers can develop a safe and effective delivery system. This, in turn, will ensure that the in vivo data generated is reliable and accurately reflects the pharmacological activity of the compound, rather than being confounded by formulation-related issues. Careful selection of drug vehicles is crucial to avoid the impact of such confounding variables on the accuracy of the results and in decision-making processes.[7][8]

References

  • Title: Excipients in parenteral formulations: selection considerations and effective utilization with small molecules and biologics Source: PubMed URL: [Link]

  • Title: Excipients in parenteral formulations: selection considerations and effective utilization with small molecules and biologics Source: Semantic Scholar URL: [Link]

  • Title: Vehicles for Animal Studies Source: Gad Consulting Services URL: [Link]

  • Title: Excipients for Solubility Enhancement of Parenteral Formulations Source: Pharmaceutical Technology URL: [Link]

  • Title: Excipients for Small Molecule Delivery Source: Croda Pharma URL: [Link]

  • Title: Animal Dosing Vehicle Selection Source: Crystal Pharmatech Co., Ltd. URL: [Link]

  • Title: Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test Source: PubMed URL: [Link]

  • Title: parenteral excipients Source: Ashland URL: [Link]

  • Title: Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test Source: ResearchGate URL: [Link]

  • Title: Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species Source: ResearchGate URL: [Link]

  • Title: New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Design and synthesis of thiazol derivatives with biological evaluations as antitumor agents Source: ResearchGate URL: [Link]

  • Title: Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents Source: PMC - NIH URL: [Link]

  • Title: Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents Source: MDPI URL: [Link]

Sources

Application Notes and Protocols for Molecular Docking Studies of 2-(4-methyl-1,3-thiazol-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Scaffold and In Silico Drug Discovery

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1] This structural motif is present in a multitude of FDA-approved drugs, including anticancer agents like Dasatinib, anti-HIV medications such as Ritonavir, and various antimicrobial compounds.[1][2][3] The versatility of the thiazole scaffold allows for diverse pharmacological activities, making its derivatives, such as 2-(4-methyl-1,3-thiazol-2-yl)ethanamine, intriguing candidates for drug discovery pipelines.[4]

Molecular docking is a powerful computational method that predicts the preferred orientation and binding affinity of one molecule (a ligand, like our thiazole derivative) to a second (a biological target, typically a protein).[5][6] This structure-based drug design approach allows researchers to screen virtual libraries of compounds, prioritize candidates for synthesis, and elucidate potential mechanisms of action, thereby accelerating the drug discovery process.[7]

This guide provides a comprehensive framework for conducting molecular docking studies with this compound. It is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step protocol but also the scientific rationale behind critical decisions in the workflow, from target selection to result validation.

Part 1: Pre-Docking Strategy and Target Selection

The first and most critical step in any docking project is the selection of a relevant biological target. For a novel or uncharacterized compound like this compound, this selection must be guided by existing knowledge of structurally similar molecules.

Expert Insight: Thiazole derivatives have demonstrated a broad spectrum of bioactivities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[8][9][10] Therefore, a logical starting point is to investigate protein targets associated with these disease areas. For the purpose of this guide, we will select a well-validated cancer target, Abl kinase , as it is famously inhibited by the thiazole-containing drug Dasatinib.[3] We will use the PDB ID: 2GQG , which is the crystal structure of human Abl kinase in complex with Dasatinib.

Rationale for Target Choice:

  • Established Relevance: Abl kinase is a crucial target in chronic myelogenous leukemia (CML).[3]

  • Structural Precedent: The presence of a known thiazole-based inhibitor (Dasatinib) in the binding site provides an excellent reference point for validating our docking protocol and interpreting results.

  • High-Quality Structure: The 2GQG structure is resolved to a good resolution, making it suitable for computational studies.

Part 2: A Self-Validating Protocol for Molecular Docking

This protocol is designed to be self-validating by incorporating a redocking procedure. We will first remove the co-crystallized ligand (Dasatinib), redock it, and validate the protocol by ensuring it can reproduce the experimental binding pose. Only then will we proceed to dock our novel compound. We will use the widely accessible AutoDock Vina software for this protocol.[11]

Workflow Overview

G cluster_prep Phase 1: Preparation cluster_val Phase 2: Validation cluster_dock Phase 3: Docking Experiment PDB 1. Download Target (PDB: 2GQG) PrepProt 2. Prepare Protein (Remove water, add hydrogens) PDB->PrepProt Grid 5. Define Grid Box (Around native ligand) PrepProt->Grid PrepLig_Native 3. Extract & Prepare Native Ligand (Dasatinib) Redock 6. Redock Native Ligand PrepLig_Native->Redock PrepLig_New 4. Prepare New Ligand (this compound) DockNew 9. Dock New Ligand PrepLig_New->DockNew RMSD 7. Calculate RMSD (Redocked vs. Crystal Pose) Redock->RMSD Validate 8. Validate Protocol (RMSD < 2.0 Å?) RMSD->Validate Validate->Grid  No (Adjust Grid/Parameters) Validate->DockNew  Yes Analyze 10. Analyze Results (Binding Energy, Pose) DockNew->Analyze G start Analyze Top Pose score Is Binding Affinity Strong? (e.g., < -6 kcal/mol) start->score interactions Are Key Interactions (H-bonds, etc.) Observed? score->interactions Yes invalid_pose Pose is Likely an Artifact (Consider next best pose or redesign ligand) score->invalid_pose No comparison Does Pose Align with Known Inhibitors/Substrates? interactions->comparison Yes interactions->invalid_pose No valid_pose Pose is Plausible Candidate for Further Study comparison->valid_pose Yes comparison->invalid_pose No

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-(4-methyl-1,3-thiazol-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(4-methyl-1,3-thiazol-2-yl)ethanamine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic protocols and achieve higher yields and purity.

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. This guide will focus on a reliable and widely applicable two-step approach:

  • Step 1: Hantzsch Thiazole Synthesis to form the key intermediate, 2-(4-methylthiazol-2-yl)acetonitrile.

  • Step 2: Nitrile Reduction to yield the final product, this compound.

Below, you will find a detailed breakdown of each step, including troubleshooting for common issues and answers to frequently asked questions.

Overall Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Nitrile Reduction chloroacetone Chloroacetone intermediate 2-(4-methylthiazol-2-yl)acetonitrile chloroacetone->intermediate Hantzsch Reaction thioamide 2-Cyanoethanethioamide thioamide->intermediate final_product This compound intermediate->final_product Reduction (e.g., LiAlH4)

Caption: Overall two-step synthesis of this compound.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Step 1: Hantzsch Thiazole Synthesis of 2-(4-methylthiazol-2-yl)acetonitrile

The Hantzsch synthesis is a classic and generally high-yielding method for creating thiazole rings from an α-haloketone and a thioamide.[1]

Issue 1: Low or No Yield of the Acetonitrile Intermediate

Potential Cause Explanation & Solution
Poor Quality of Starting Materials Chloroacetone can degrade over time. Ensure it is fresh and stored properly. 2-Cyanoethanethioamide should be of high purity.
Incorrect Reaction Temperature The reaction typically requires heating. If the temperature is too low, the reaction rate will be slow. If it's too high, side reactions and decomposition may occur. Optimize the temperature, starting with gentle reflux in a suitable solvent like ethanol.
Inappropriate Solvent Ethanol is a common and effective solvent for this reaction. However, if solubility is an issue, consider other polar protic solvents.
Incorrect pH While the reaction can proceed under neutral conditions, some variations of the Hantzsch synthesis benefit from acidic or basic catalysis.[2] If the yield is low, consider the addition of a catalytic amount of a non-nucleophilic acid or base.

Issue 2: Presence of Significant Impurities

Potential Cause Explanation & Solution
Side Reactions of Chloroacetone Chloroacetone is a reactive α-haloketone and can undergo self-condensation or other side reactions. Ensure slow addition of chloroacetone to the reaction mixture to maintain a low instantaneous concentration.
Formation of Isomeric Byproducts Depending on the substitution pattern of the thioamide, there is a possibility of forming isomeric thiazole products. This is less of a concern with 2-cyanoethanethioamide but should be considered if alternative thioamides are used.
Unreacted Starting Materials If the reaction is incomplete, you will have unreacted chloroacetone and thioamide in your crude product. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it goes to completion.

digraph "Troubleshooting_Hantzsch" {
graph [rankdir="TB", splines=ortho];
node [shape=ellipse, style=filled, fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10];

start [label="Low Yield in Step 1?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_reagents [label="Check Reagent Purity", fillcolor="#FBBC05", fontcolor="#202124"]; optimize_temp [label="Optimize Temperature", fillcolor="#FBBC05", fontcolor="#202124"]; check_solvent [label="Verify Solvent Choice", fillcolor="#FBBC05", fontcolor="#202124"]; monitor_tlc [label="Monitor with TLC", fillcolor="#FBBC05", fontcolor="#202124"];

success [label="Yield Improved", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> check_reagents; start -> optimize_temp; start -> check_solvent; start -> monitor_tlc;

check_reagents -> success; optimize_temp -> success; check_solvent -> success; monitor_tlc -> success; }

Caption: Decision tree for troubleshooting the Hantzsch synthesis step.

Step 2: Reduction of 2-(4-methylthiazol-2-yl)acetonitrile

The reduction of the nitrile group to a primary amine is a critical step. Lithium aluminum hydride (LiAlH₄) is a powerful and common reagent for this transformation.[3][4][5][6]

Issue 1: Incomplete Reduction or No Reaction

Potential Cause Explanation & Solution
Inactive LiAlH₄ LiAlH₄ is highly reactive with moisture. Ensure you are using fresh, dry LiAlH₄ and that your solvent (e.g., THF, diethyl ether) is anhydrous.
Insufficient LiAlH₄ The reduction of a nitrile to a primary amine requires two equivalents of hydride.[6] It is common to use a molar excess of LiAlH₄ (e.g., 2-3 equivalents) to ensure the reaction goes to completion.
Low Reaction Temperature While the initial addition of LiAlH₄ is often done at a low temperature (e.g., 0 °C) for safety, the reaction may require warming to room temperature or gentle reflux to proceed to completion.

Issue 2: Formation of Aldehyde or Other Byproducts

Potential Cause Explanation & Solution
Hydrolysis of Imine Intermediate If the reaction is quenched with water before the second hydride addition is complete, the intermediate imine can be hydrolyzed to an aldehyde. Ensure the reaction is complete before workup.
Formation of Secondary and Tertiary Amines This is more common in catalytic hydrogenation methods where the initially formed primary amine can react with the imine intermediate.[7] While less of an issue with LiAlH₄, careful control of stoichiometry is important.
Over-reduction This is generally not a concern for the thiazole ring under these conditions, but if other reducible functional groups are present in a more complex molecule, they may also be reduced.

Issue 3: Difficult Product Isolation and Purification

Potential Cause Explanation & Solution
Formation of Aluminum Salts The workup of LiAlH₄ reactions generates aluminum salts that can make product extraction difficult. A standard Fieser workup (sequential addition of water, then aqueous NaOH, then more water) can help to precipitate the aluminum salts as a granular solid that is easier to filter off.
Product is Water-Soluble Primary amines can be protonated and become water-soluble, especially in acidic conditions. Ensure the aqueous layer is made basic (pH > 10) before extraction with an organic solvent.
Emulsion Formation During extraction, emulsions can form. Addition of brine (saturated NaCl solution) can help to break up emulsions.

Experimental Protocols

Protocol 1: Synthesis of 2-(4-methylthiazol-2-yl)acetonitrile
  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-cyanoethanethioamide (1.0 eq) in ethanol.

  • Reaction Initiation: Slowly add chloroacetone (1.1 eq) to the solution.

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Reduction to this compound
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (2.5 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.

  • Substrate Addition: Dissolve 2-(4-methylthiazol-2-yl)acetonitrile (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.

  • Reaction Conditions: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, or until TLC indicates the disappearance of the starting material.

  • Workup (Fieser Method): Cool the reaction mixture back to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams. Stir vigorously until a white, granular precipitate forms.

  • Isolation and Purification: Filter the precipitate and wash it thoroughly with THF or ethyl acetate. Combine the filtrate and washes, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude primary amine. Further purification can be achieved by distillation or by forming a salt (e.g., hydrochloride) and recrystallizing.

Frequently Asked Questions (FAQs)

Q1: For the Hantzsch synthesis, can I use a different α-haloketone?

A: Yes, the choice of α-haloketone determines the substituent at the 4- and 5-positions of the thiazole ring. For the target molecule, chloroacetone is used to install the methyl group at the 4-position. Using a different α-haloketone will result in a different final product.

Q2: Are there alternatives to 2-cyanoethanethioamide?

A: The thioamide determines the substituent at the 2-position of the thiazole ring. To obtain the 2-cyanomethyl group, a thioamide with this functionality is required. 2-Cyanoethanethioamide is the most direct precursor.

Q3: LiAlH₄ is a hazardous reagent. Are there safer alternatives for the nitrile reduction?

A: Yes, several alternatives exist, although they may require different reaction conditions:

  • Catalytic Hydrogenation: Using Raney Nickel or Palladium on carbon (Pd/C) with hydrogen gas is a common industrial method.[7] This often requires high pressure and may have issues with catalyst poisoning by the sulfur in the thiazole ring.

  • Borane Reagents: Borane-tetrahydrofuran complex (BH₃·THF) or borane-dimethyl sulfide complex (BH₃·SMe₂) can also reduce nitriles to primary amines.[7] These are generally considered milder than LiAlH₄.

Q4: How can I effectively monitor the progress of these reactions?

A: Thin Layer Chromatography (TLC) is an excellent technique for monitoring both reactions. For the Hantzsch synthesis, you can observe the disappearance of the starting materials and the appearance of the product spot. For the nitrile reduction, the product amine will have a different Rf value than the starting nitrile. Staining with potassium permanganate or ninhydrin can help visualize the spots, especially for the amine product.

Q5: My final amine product seems to be unstable. How should I store it?

A: Primary amines can be susceptible to air oxidation. For long-term storage, it is best to store the product under an inert atmosphere in a refrigerator. Alternatively, converting the amine to its hydrochloride salt can improve its stability and shelf-life.

References

  • Scirp.org. (n.d.). An environmentally Benign Synthesis of 2-Cyanomethyl-4-Phenylthiazoles under FocusedMicrowave Irradiation. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Retrieved from [Link]

  • Reddit. (2022, August 30). Only one nitrile reduced to amine with LiAlH4. r/Chempros. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile to Amine. Retrieved from [Link]

  • Google Patents. (n.d.). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
  • Organic Syntheses. (2018, July 13). Syntheses of Substituted 2-Cyano-benzothiazoles. Retrieved from [Link]

  • Unacademy. (n.d.). Methods of Preparation of Amines. Retrieved from [Link]

  • Wikipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Reduction of nitriles to primary amines with LiAlH4. Retrieved from [Link]

  • JoVE. (2025, May 22). Video: Nitriles to Amines: LiAlH4 Reduction. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Rediscovering Cyanogen Gas for Organic Synthesis: Formation of 2-Cyanothiazole Derivatives. Retrieved from [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Organic Syntheses. (2018, April 4). Catalytic, Metal-Free Oxidation of Primary Amines to Nitriles. Retrieved from [Link]

  • YouTube. (2025, May 6). How To Reduce A Nitrile To An Amine? - Chemistry For Everyone. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) A Mild and Efficient Method for the Reduction of Nitriles. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones. Retrieved from [Link]

  • bepls. (n.d.). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Retrieved from [Link]

  • Royal Society of Chemistry. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. Retrieved from [Link]

  • Wikipedia. (n.d.). Thiazole. Retrieved from [Link]

  • Beilstein Journals. (2020, November 24). One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity. Retrieved from [Link]

  • YouTube. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Versatile 2-Amino-4-substituted-1,3-thiazoles: Synthesis and Reactions. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. Retrieved from [Link]

  • ResearchGate. (2025, August 9). The synthesis of (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-ethoxyiminoacetic acid. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Retrieved from [Link]

  • ResearchGate. (2014, December 1). Synthesis of Novel 2-metylamino-4-substituted-1,3-thiazoles with Antiproliferative Activity. Retrieved from [Link]

  • MDPI. (n.d.). 2-((5-(3-(2-Fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione. Retrieved from [Link]

  • Google Patents. (n.d.). US4503234A - Production of 2-(2-aminothiazole-4-yl)-2-(syn)-methoxyimino acetic esters.
  • MDPI. (2025, October 11). 2-((5-(3-(2-Fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione. Retrieved from [Link]

  • National Institutes of Health. (n.d.). (2E)-2-(1,3-Benzothiazol-2-yl)-3-(dimethylamino)prop-2-enenitrile. Retrieved from [Link]

Sources

"2-(4-methyl-1,3-thiazol-2-yl)ethanamine" solubility issues and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-(4-methyl-1,3-thiazol-2-yl)ethanamine

Welcome to the technical support guide for this compound. This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professionals encountering solubility challenges with this compound. Our goal is to equip you with the foundational knowledge and actionable protocols to overcome these issues effectively.

Frequently Asked Questions (FAQs)

Q1: What are the expected solubility characteristics of this compound?

Answer: this compound is a small molecule featuring a basic primary amine and a heterocyclic thiazole ring. Based on its structure, it is predicted to be a weak base. Its solubility is expected to be low in neutral aqueous media (like water or PBS pH 7.4) but will significantly increase in acidic conditions. It is generally expected to be soluble in polar organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol.

Structural Analysis:

  • Primary Amine (-NH2): This group is basic and can be protonated to form a positively charged ammonium salt (-NH3+). This ionization dramatically increases aqueous solubility.

  • Thiazole Ring & Methyl Group: These components are more hydrophobic and contribute to the compound's low solubility in water when the amine is in its neutral, uncharged state.

Q2: My compound won't dissolve in my standard PBS buffer (pH 7.4). Why is this happening and what is the easiest first step?

Answer: The primary amine group on your compound is likely not protonated at a neutral pH of 7.4, leaving the molecule in its less soluble, free base form. The most direct and often simplest solution is to lower the pH of your aqueous solution.

By adding a small amount of acid (e.g., HCl), you can protonate the amine group. The resulting ammonium salt is ionic and much more soluble in water. Many amine-containing drugs exhibit this pH-dependent solubility.[1][2][3] The relationship between pH, pKa, and the solubility of an ionizable drug is generally described by the Henderson-Hasselbalch equation.[4][5]

First-Step Recommendation: Attempt to dissolve the compound in a slightly acidic buffer (e.g., pH 4-5) or by adding dilute HCl dropwise to your suspension until the solid dissolves. See Protocol 1 for a detailed methodology.

Diagram: The Principle of pH-Dependent Solubility

The following diagram illustrates how pH shifts the equilibrium of an amine-containing compound towards its more soluble, protonated form.

G cluster_0 Low pH (Acidic) cluster_1 High pH (Neutral/Basic) Protonated R-NH3+ (Protonated Form) High Aqueous Solubility label_oh - H+ Protonated->label_oh Uncharged R-NH2 (Uncharged Free Base) Low Aqueous Solubility Equilibrium Uncharged->Equilibrium label_h + H+ Uncharged->label_h Equilibrium->Protonated label_h->Protonated Decrease pH label_oh->Uncharged Increase pH caption pH shifts equilibrium to the soluble protonated form.

Caption: pH shifts equilibrium to the soluble protonated form.

Q3: How should I prepare a high-concentration stock solution for long-term storage?

Answer: For creating concentrated stock solutions, the use of a high-purity, anhydrous organic solvent is the standard and recommended practice.[6] Dimethyl sulfoxide (DMSO) is the most common choice due to its excellent solvating power for a wide range of organic molecules.[7]

Recommended Solvents for Stock Solutions:

  • Dimethyl Sulfoxide (DMSO): The preferred choice. It is crucial to use anhydrous DMSO as it is hygroscopic, and absorbed water can affect compound stability.

  • Dimethylformamide (DMF): Another strong polar aprotic solvent.

  • Ethanol (Absolute): A good option, especially if DMSO is incompatible with downstream assays.

These stock solutions should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store these aliquots at -20°C or -80°C.[7] For a detailed procedure, refer to Protocol 2 .

Q4: My biological assay is sensitive to DMSO. How can I prepare a working solution in an aqueous buffer from a DMSO stock?

Answer: This is a common challenge. The strategy is to use a co-solvent method, where you dilute your high-concentration DMSO stock into your final aqueous buffer.[8][9][10] The key is to ensure the final concentration of DMSO is low enough to be tolerated by your experimental system (typically <0.5% v/v, but this must be empirically determined).

The critical step is the dilution process. You must add the DMSO stock to the vigorously vortexing or stirring aqueous buffer, not the other way around. This rapid dispersion prevents the compound from immediately precipitating out of solution as it hits the aqueous environment. Techniques that reduce the polarity of the solvent system, such as using co-solvents, are effective for increasing the solubility of nonpolar drugs.[10][11]

Diagram: Co-Solvent Dilution Workflow

This workflow outlines the correct procedure for diluting an organic stock solution into an aqueous buffer.

G start Start: High Concentration Stock in DMSO step1 Prepare final volume of aqueous buffer in a tube. start->step1 step2 Place tube on vortex mixer or add a stir bar. step1->step2 step3 While vigorously mixing, add the small volume of DMSO stock dropwise. step2->step3 step4 Continue mixing for several minutes to ensure complete dispersion. step3->step4 end End: Final Working Solution (e.g., <0.5% DMSO) step4->end caption Workflow for preparing aqueous solutions from DMSO stock.

Caption: Workflow for preparing aqueous solutions from DMSO stock.

Troubleshooting Protocols

Protocol 1: Preparation of Aqueous Solutions via pH Adjustment

This protocol details how to solubilize the compound directly in an aqueous medium by modifying the pH.

  • Weigh Compound: Accurately weigh the desired amount of this compound powder.

  • Initial Suspension: Add the powder to your desired volume of aqueous buffer (e.g., saline or a buffer that does not precipitate at low pH). The compound will likely form a fine suspension.

  • Acidification: While stirring the suspension, add 1N HCl drop by drop.

  • Observation: Continue adding acid and stirring until the entire solid has dissolved, resulting in a clear solution. Monitor the pH if necessary for your experiment.

  • Final Volume Adjustment: If required, adjust the final volume with the buffer.

  • Sterilization (Optional): If for cell culture or in vivo use, filter-sterilize the final solution through a 0.22 µm syringe filter compatible with acidic solutions.

Protocol 2: Preparation of High-Concentration Stock Solutions in Organic Solvents

This protocol is for creating a concentrated stock, typically in DMSO, for long-term storage.[7][12]

  • Materials:

    • This compound powder

    • Anhydrous, high-purity DMSO

    • Calibrated analytical balance

    • Sterile, amber glass vial or polypropylene tube

    • Vortex mixer

  • Calculation: Calculate the mass of the compound needed to achieve your target molarity (e.g., 10 mM or 50 mM).

    • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000

  • Procedure: a. Weigh the calculated mass of the compound and place it into the vial. b. Add the calculated volume of DMSO to the vial. c. Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., 37°C water bath) can be used to aid dissolution if needed.[7] d. Aliquot: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. e. Storage: Store the aliquots at -20°C or, for longer-term stability, at -80°C.[7][13]

Summary of Solubility Strategies

StrategyPrincipleBest ForKey Considerations
pH Adjustment Protonation of the basic amine group to form a soluble salt.[14]Preparing fresh aqueous working solutions for direct use.Buffer choice is critical; some buffers (like phosphate) can precipitate at low pH. Final pH must be compatible with the experiment.
Organic Solvents Solubilization in a non-aqueous, polar organic solvent.High-concentration stock solutions for long-term storage.DMSO is the standard but can be toxic to some cells above ~0.5%.[7] Always use anhydrous grade solvent.
Co-Solvency Diluting a concentrated organic stock into an aqueous buffer.[15][16][17]Preparing aqueous working solutions when direct dissolution is difficult or when the final formulation must be mostly aqueous.The final concentration of the organic solvent must be below the tolerance limit of the assay. Proper mixing technique is essential to prevent precipitation.

References

  • Co-solvency and anti-solvent method for the solubility enhancement. (2024). Google AI Search.
  • Co-solvent: Significance and symbolism. (2025). Google AI Search.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Solubilization techniques used for poorly water-soluble drugs. PMC - PubMed Central.
  • Co-solvent solubilization of some poorly-soluble antidiabetic drugs. (n.d.). PubMed.
  • Co-solvent solubilization of some poorly-soluble antidiabetic drugs. (n.d.). Taylor & Francis Online.
  • Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. (n.d.). PubMed.
  • How to make a stock solution of a substance in DMSO. (2018). Quora.
  • How do I make a stock solution of a substance in DMSO? (2016).
  • Application Note and Protocol: Preparation of AZM475271 Stock Solution in DMSO. (n.d.). Benchchem.
  • Techniques for Improving Solubility. (n.d.). International Journal of Medical Science and Dental Research.
  • Drug Solubility: Importance and Enhancement Techniques. (n.d.). PMC - NIH.
  • DMSO stock prepar
  • Brief Overview of Various Approaches to Enhance Drug Solubility. (n.d.). Longdom Publishing.
  • Accuracy of calculated pH-dependent aqueous drug solubility. (n.d.). PubMed.
  • (PDF) Study of pH-dependent drugs solubility in water. (2025).
  • Prediction of pH-dependent aqueous solubility of druglike molecules. (n.d.). PubMed.
  • Accuracy of calculated pH-dependent aqueous drug solubility. (2025).
  • Prediction of pH-Dependent Aqueous Solubility of Druglike Molecules. (n.d.). Semantic Scholar.

Sources

Technical Support Center: Enhancing the Stability of 2-(4-methyl-1,3-thiazol-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(4-methyl-1,3-thiazol-2-yl)ethanamine. This guide provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you understand, identify, and mitigate stability issues encountered during your experiments.

Section 1: Frequently Asked Questions (FAQs) - Understanding Potential Instabilities

This section addresses the fundamental stability characteristics of this compound, focusing on its core chemical structure.

Q1: What are the primary chemical stability concerns for this compound?

A1: The stability of this compound is primarily influenced by its two key functional groups: the primary amine (-NH2) and the thiazole ring.

  • Primary Amine Group: This group is susceptible to oxidative degradation and can react with aldehydes or ketones, which may be present as impurities in solvents or excipients.[1][2] A notable reaction is N-formylation, which can occur in the presence of formic acid or formaldehyde impurities.[3]

  • Thiazole Ring: While the thiazole ring is aromatic and generally stable, it can undergo oxidation, particularly at the sulfur atom.[4][5] It is also sensitive to photodegradation, a process that can be accelerated by certain substituents and exposure to UV or visible light.[6][7]

Q2: My solution of the compound has developed a yellow or brown tint over time. What is the likely cause?

A2: A change in color is a common indicator of chemical degradation. For this molecule, discoloration is often due to oxidative degradation of the amine or the thiazole ring, leading to the formation of colored, conjugated impurities. It is crucial to treat any visual change as a sign of potential sample impurity and compromised integrity.

Q3: I am observing new peaks in my HPLC chromatogram after storing my stock solution. How can I identify these new species?

A3: The appearance of new peaks confirms the formation of degradation products. The most effective method for identifying these unknown compounds is Liquid Chromatography-Mass Spectrometry (LC-MS).[1][8][9] LC-MS provides the molecular weight of the new species, and tandem MS (MS/MS) can offer structural fragments, allowing you to deduce the chemical transformation that has occurred.[9] This analysis is a critical step in understanding the specific degradation pathway affecting your sample.

Q4: Can the pH of my solution affect the stability of this compound?

A4: Absolutely. The primary amine group is basic and will exist in a protonated (ionized) or neutral (free base) form depending on the pH. Hydrolysis-driven degradation can be significantly influenced by pH.[10] Furthermore, the solubility of the protonated versus the free base form can differ dramatically, potentially leading to precipitation if the pH is not controlled. It is essential to determine the optimal pH range for both solubility and stability in your specific application.

Section 2: Troubleshooting Guide for Common Experimental Issues

This guide provides a systematic approach to resolving common stability-related problems encountered in the lab.

Issue 1: Poor Reproducibility or Loss of Potency in Biological Assays
  • Potential Cause: The compound may be degrading in the stock solution or within the assay medium itself, leading to a lower effective concentration of the active molecule.

  • Troubleshooting Steps:

    • Prepare Fresh Stock Solutions: Always use freshly prepared stock solutions for critical experiments to rule out degradation during storage.

    • Assess Stability in Assay Buffer: Incubate the compound in your complete assay medium (including all cells, proteins, and additives) for the full duration of the experiment. Analyze samples by HPLC at time zero and at the end of the incubation period to quantify any loss of the parent compound.

    • Check for Excipient Incompatibility: Some common formulation components, like polyethylene glycols (PEGs), can contain reactive impurities that degrade amine-containing drugs.[2] If using formulated material, evaluate the stability of the drug with each individual excipient.

Issue 2: Compound Precipitation in Aqueous Buffers
  • Potential Cause: This is often a pH-dependent solubility issue. The free base form of the amine is typically less water-soluble than its protonated salt form. A shift in buffer pH could cause the compound to crash out of solution.

  • Troubleshooting Steps:

    • Verify Buffer pH: Measure the pH of the final solution after the compound has been added.

    • Consider a Different Salt Form: If you are using the free base, converting it to a salt (e.g., hydrochloride or dihydrobromide) can significantly improve aqueous solubility and stability.

    • Use Co-solvents: If appropriate for your experiment, using a percentage of an organic co-solvent like DMSO or ethanol can help maintain solubility.

Issue 3: Progressive Loss of Purity in Solid-State Storage
  • Potential Cause: Degradation in the solid state is often caused by exposure to oxygen, light, or humidity.

  • Troubleshooting Steps:

    • Store Under Inert Gas: After receiving or synthesizing the compound, flush the vial with an inert gas like argon or nitrogen before sealing to displace oxygen.

    • Protect from Light: Store the material in amber vials or in a dark location to prevent photodegradation.[6]

    • Control Humidity: Store the compound in a desiccator, especially if it is hygroscopic. Absorbed water can accelerate hydrolysis.[10]

Visualization: Stability Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and solving stability issues with this compound.

G Troubleshooting Workflow for Stability Issues cluster_0 Problem Identification cluster_1 Investigation cluster_2 Solution Development cluster_3 Confirmation A Stability Issue Observed (e.g., Color Change, New Peaks, Low Potency) B Confirm Purity Loss (HPLC Analysis) A->B C Perform Forced Degradation Study (Protocol 3.1) B->C If purity loss confirmed E Optimize Storage Conditions (Inert Gas, Temp, Light) B->E If purity loss confirmed D Identify Degradants (LC-MS Analysis) C->D G Develop & Validate Stability-Indicating Method C->G F Develop Stable Formulation (pH, Antioxidants, Excipients) D->F Understand pathways H Confirm Stability of Optimized Sample (Long-Term & Accelerated Studies) E->H F->H G Potential Degradation Pathways cluster_0 Parent Compound cluster_1 Degradation Products parent This compound prod1 Thiazole S-Oxide parent->prod1 Oxidizing Agent (e.g., H₂O₂, O₂) prod2 N-Formyl Adduct parent->prod2 Formic Acid / Formaldehyde (from excipient impurities) prod3 Photodegradation Products (e.g., ring-opened species) parent->prod3 UV / Visible Light

Caption: Key degradation pathways including oxidation, N-formylation, and photodegradation.

References

  • Wikipedia. Thiazole. Available from: [Link]

  • Slideshare. Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole. Available from: [Link]

  • PubMed. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. (2007-07-27). Available from: [Link]

  • MatheO. Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical. Available from: [Link]

  • ResearchGate. The conversion of thiazolines to thiazoles by MnO 2 oxidation a. Available from: [Link]

  • PMC - NIH. Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Available from: [Link]

  • PMC. Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach. Available from: [Link]

  • PMC - PubMed Central. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Available from: [Link]

  • ResearchGate. Scheme 3. Oxidation of thiazoles having sulfur-containing functional groups. Available from: [Link]

  • Heriot-Watt University. Degradation of amine-based solvents in CO2 capture process by chemical absorption. Available from: [Link]

  • Academic Journals. Degradation studies of amines and alkanolamines during sour gas treatment process. (2011-10-23). Available from: [Link]

  • Google Patents. CA2826391C - Pharmaceutical formulations including an amine compound.
  • ResearchGate. (PDF) Degradation of Thiabendazole and Its Transformation Products by Two Photo-Assisted Iron-Based Processes in a Raceway Pond Reactor. (2022-06-25). Available from: [Link]

  • ACS Publications. Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Available from: [Link]

  • PMC - NIH. Prodrugs for Amines. Available from: [Link]

  • PubMed. Hydrolysis of anandamide and eicosapentaenoic acid ethanolamide in mouse splenocytes. Available from: [Link]

  • Chemistry LibreTexts. The Hydrolysis of Amides. (2023-01-22). Available from: [Link]

  • ResearchGate. (PDF) Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique.D.B.Kamkhede. (2016-02-08). Available from: [Link]

  • ResearchGate. Stabilization by meglumine of an amine compound degraded by formaldehyde in tablets | Request PDF. Available from: [Link]

  • Chemguide. the hydrolysis of amides. Available from: [Link]

  • PubMed Central. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021-01-15). Available from: [Link]

  • ResearchGate. Photocatalytic degradation mechanism for heterocyclic derivatives of triazolidine and triazole | Request PDF. (2025-08-06). Available from: [Link]

  • The Pharmaceutical Journal. Understanding the chemical basis of drug stability and degradation. (2010-10-09). Available from: [Link]

  • Der Pharma Chemica. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Available from: [Link]

  • RSC Publishing. Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors. (2020-08-11). Available from: [Link]

  • PMC - NIH. A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State. (2020-01-02). Available from: [Link]

  • University of Rochester. Reactions of Amines. Available from: [Link]

  • MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021-03-07). Available from: [Link]

  • Asian Journal of Research in Chemistry. Forced Degradation Study: An Important Tool in Drug Development. Available from: [Link]

  • Der Pharma Chemica. Synthesis of novel 2-amino thiazole derivatives. Available from: [Link]

  • PMC - NIH. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. (2022-11-03). Available from: [Link]

  • Ncert. Amines. Available from: [Link]

Sources

Technical Support Center: Synthesis of 2-(4-methyl-1,3-thiazol-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 2-(4-methyl-1,3-thiazol-2-yl)ethanamine. This key intermediate is crucial in the development of various pharmaceutical agents. However, its synthesis, typically involving multi-step sequences culminating in a Hantzsch-type thiazole formation and subsequent functional group manipulations, is often accompanied by challenges related to side product formation, low yields, and purification difficulties. This guide is designed for researchers, chemists, and process development professionals to troubleshoot common issues encountered during the synthesis, ensuring the highest purity and yield of the target molecule. We will delve into the causality behind common side reactions and provide actionable, field-proven protocols to overcome these obstacles.

Section 1: Troubleshooting Synthesis & Impurity Formation

This section addresses the most common questions and issues arising during the synthesis of this compound.

Q1: I'm observing an unexpected peak in my LC-MS/NMR after the Hantzsch thiazole synthesis step. The mass corresponds to an isomer of my desired thiazole precursor. What is it and how can I prevent its formation?

A1: Root Cause Analysis

This is a classic and frequently encountered issue in Hantzsch thiazole synthesis.[1] The side product is almost certainly the isomeric 3-substituted 2-imino-2,3-dihydrothiazole . Its formation is highly dependent on the reaction's pH.[1][2]

  • Mechanism of Isomer Formation: The cyclization step of the Hantzsch synthesis can proceed via two different pathways. Under strongly acidic conditions, protonation of the thioamide nitrogen can favor an alternative cyclization pathway, leading to the thermodynamically stable imino isomer instead of the desired amino isomer.[2] Neutral or slightly basic conditions, however, favor the formation of the desired 2-aminothiazole structure.[1][2]

Troubleshooting Protocol:

  • pH Control is Critical: Ensure your reaction medium is neutral or slightly basic. If you are using a salt of a starting material (e.g., a hydrochloride salt), a non-nucleophilic base like sodium bicarbonate or diisopropylethylamine (DIPEA) should be added to neutralize the acid.

  • Solvent Selection: While alcohols like ethanol are common, consider using aprotic solvents such as DMF or acetonitrile.[1] These solvents can sometimes offer better control and suppress the formation of the imino isomer.

  • Reaction Monitoring: Track the reaction progress closely using TLC or LC-MS (every 30-60 minutes). Prolonged reaction times, even under neutral conditions, can sometimes lead to isomerization or degradation.[1]

  • Temperature Management: Avoid excessive heat. While heating is often necessary, high temperatures can promote the formation of various side products.[1][2] Aim for the lowest temperature that allows for a reasonable reaction rate.

Q2: My reaction yield is consistently low, and I'm isolating a significant amount of a dark, tar-like substance. What is causing this polymerization?

A2: Root Cause Analysis

Polymerization and the formation of intractable tars are typically caused by two main factors: instability of the starting materials or harsh reaction conditions.

  • Starting Material Purity: The α-haloketone precursor is a key suspect. These compounds can be unstable and prone to self-condensation or polymerization, especially if impure or stored improperly. Impurities in the thioamide can also lead to undesired side reactions.[1][2]

  • Excessive Heat: High reaction temperatures can accelerate decomposition and polymerization pathways, leading to the formation of complex mixtures and tars.[1]

Troubleshooting Protocol:

  • Verify Starting Material Purity:

    • α-Haloketone: Analyze by ¹H NMR before use. If significant impurities are detected, consider purification by distillation or chromatography.

    • Thioamide: Use a high-purity grade or recrystallize it before the reaction.[1]

  • Optimize Reaction Temperature:

    • Start the reaction at a lower temperature (e.g., room temperature) and monitor for product formation.

    • If no reaction occurs, increase the temperature incrementally (e.g., in 10 °C steps), holding at each step to check for reaction progress. Modern variations using microwave irradiation can sometimes improve yields and reduce reaction times by allowing for precise temperature control.[2]

  • Staged Addition: Instead of adding all reactants at once, try a slow, portion-wise, or syringe-pump addition of the α-haloketone to the thioamide solution. This keeps the instantaneous concentration of the sensitive reagent low, minimizing self-condensation.

Q3: My final product, this compound, appears to discolor and degrade upon storage. What is the cause and how can I improve its stability?

A3: Root Cause Analysis

Primary amines, particularly those on electron-rich heterocyclic systems like thiazoles, can be susceptible to oxidation and degradation.

  • Air Oxidation: The lone pair of electrons on the primary amine can be oxidized by atmospheric oxygen, leading to the formation of colored impurities (often pink, brown, or black). This process can be accelerated by light and trace metal impurities.

  • Instability of the Free Base: The free amine is generally less stable than its corresponding salt form.

Troubleshooting & Storage Protocol:

  • Convert to a Salt: For long-term storage, convert the purified free amine to a stable salt, such as the hydrochloride (HCl) or hydrobromide (HBr) salt. This is achieved by dissolving the purified amine in a suitable solvent (e.g., isopropanol, ethyl acetate) and adding a stoichiometric amount of the corresponding acid. The salt will typically precipitate and can be isolated by filtration.

  • Inert Atmosphere Storage: If the free base is required, store it under an inert atmosphere (e.g., nitrogen or argon) in an amber vial to protect it from air and light.

  • Refrigeration: Store the compound at low temperatures (e.g., 2-8 °C) to slow down the rate of any potential degradation reactions.

Section 2: Analytical & Purification Strategies

Q4: What are the most effective methods for purifying the crude product and separating it from common side products?

A4: Purification Workflow

A multi-step approach is often necessary for achieving high purity.

  • Acid-Base Extraction: This is a powerful first step to separate the basic amine product from neutral or acidic impurities.

    • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash with a dilute aqueous acid solution (e.g., 1M HCl). The desired amine will move into the aqueous layer as its hydrochloride salt, while neutral impurities (like unreacted starting materials or non-basic side products) remain in the organic layer.

    • Separate the aqueous layer, cool it in an ice bath, and then basify it with a strong base (e.g., 5M NaOH) to a pH > 12.

    • Extract the liberated free amine back into an organic solvent.

    • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

  • Column Chromatography: For removing closely related impurities, silica gel column chromatography is often effective.

    • Mobile Phase: A gradient system of dichloromethane/methanol or ethyl acetate/heptane with a small amount of triethylamine (e.g., 0.5-1%) is typically used. The triethylamine helps to prevent the amine product from streaking on the acidic silica gel.

  • Distillation/Crystallization: If the product is a liquid, vacuum distillation can be an excellent final purification step. If it is a solid, recrystallization from an appropriate solvent system can be employed to achieve high purity.

Data Summary & Visualizations

Table 1: Common Side Products and Their Identification

Side Product/ImpurityPotential SourceKey Analytical Signature (LC-MS)
3-substituted 2-imino-2,3-dihydrothiazoleAcidic reaction conditionsSame mass as the desired product; often a different retention time.
Unreacted α-haloketoneIncomplete reactionMass corresponding to the haloketone starting material.
Unreacted thioamideIncomplete reactionMass corresponding to the thioamide starting material.
Polymeric/Tar materialHigh temperature, impure starting materialsBroad, unresolved peaks in chromatogram; complex NMR.
Oxidized Amine SpeciesAir/light exposure during workup or storageHigher mass peaks (M+16, M+32); product discoloration.

Diagram 1: Hantzsch Synthesis Main vs. Side Reaction Pathway

Hantzsch_Pathway cluster_start Starting Materials cluster_conditions Reaction Conditions cluster_products Products Thioamide Thioamide Neutral_pH Neutral / Basic pH Acidic_pH Acidic pH alpha_Haloketone alpha_Haloketone Desired_Product 2-(4-methyl-1,3-thiazol-2-yl) precursor Neutral_pH->Desired_Product Favored Pathway Side_Product Isomeric Imino Side Product Acidic_pH->Side_Product Side Reaction Pathway

Caption: Control of pH is crucial for directing the Hantzsch synthesis towards the desired product.

Diagram 2: General Troubleshooting Workflow

Troubleshooting_Workflow start Problem Encountered (e.g., Low Yield, Impurity) check_purity 1. Analyze Starting Materials (NMR, LC-MS) start->check_purity is_pure Are they pure? check_purity->is_pure purify_sm Purify Starting Materials (Distill, Recrystallize) is_pure->purify_sm No check_conditions 2. Review Reaction Conditions (pH, Temp, Time) is_pure->check_conditions Yes purify_sm->check_conditions is_optimal Are conditions optimal? check_conditions->is_optimal adjust_conditions Adjust Conditions: - Neutralize pH - Lower Temperature - Monitor Closely is_optimal->adjust_conditions No check_workup 3. Evaluate Workup & Purification is_optimal->check_workup Yes adjust_conditions->check_workup is_stable Is product stable? check_workup->is_stable stabilize Convert to Salt / Store Inert is_stable->stabilize No end_goal High Purity Product is_stable->end_goal Yes stabilize->end_goal

Sources

Technical Support Center: Purification of 2-(4-methyl-1,3-thiazol-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting strategies and answers to frequently asked questions concerning the purification of 2-(4-methyl-1,3-thiazol-2-yl)ethanamine. It is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound, offering explanations and actionable solutions.

Question 1: My final product is a dark-colored oil or solid. How can I remove these colored impurities?

Answer:

The presence of color in your product often indicates high molecular weight, polymeric, or conjugated impurities formed during the synthesis. Two effective methods for removing these are liquid-liquid extraction with an adsorbent and recrystallization.

Method 1: Extraction-Adsorption

This method is particularly useful for removing dark, polar impurities. By dissolving your crude product in an organic solvent and washing it against a water phase, many colored impurities can be partitioned away. Subsequent treatment with silica gel can adsorb remaining colored contaminants.[1]

Step-by-Step Protocol: Extraction-Adsorption

  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Aqueous Wash: Transfer the solution to a separatory funnel and wash with brine (saturated NaCl solution). This can help remove some water-soluble impurities.

  • Adsorption: To the separated organic layer, add a small amount of silica gel (approximately 10-20% of the crude product weight).

  • Stirring: Stir the suspension at room temperature for 30-60 minutes. The colored impurities will adsorb onto the silica.

  • Filtration: Filter the mixture to remove the silica gel.

  • Concentration: Evaporate the solvent from the filtrate under reduced pressure to yield the decolorized product.

Method 2: Recrystallization

If your compound is a solid, recrystallization is a powerful technique for achieving high purity.[2] The principle relies on the differential solubility of the desired compound and the impurities in a chosen solvent at different temperatures.

Step-by-Step Protocol: Recrystallization

  • Solvent Selection: Choose a solvent in which your compound is sparingly soluble at room temperature but highly soluble when heated. Common choices for amine-containing compounds include ethanol, isopropanol, acetonitrile, or mixtures with water.

  • Dissolution: In a flask, add the minimum amount of hot solvent to the crude solid until it completely dissolves.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin. For maximum yield, you can then place the flask in an ice bath.

  • Collection: Collect the purified crystals by filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining surface impurities.

  • Drying: Dry the crystals under a vacuum to remove all traces of the solvent.

Question 2: HPLC analysis shows multiple impurity peaks. What is the best chromatographic method to improve purity?

Answer:

For separating closely related impurities, flash column chromatography is the method of choice.[3] The success of this technique hinges on selecting an appropriate stationary phase (typically silica gel) and a mobile phase that provides good separation between your product and the impurities.

The polarity of this compound, due to its primary amine group, requires a moderately polar to polar solvent system. A common approach for amines is to use a mixture of a non-polar solvent (like dichloromethane or ethyl acetate) and a polar solvent (like methanol), with a small amount of a basic modifier (like triethylamine or ammonium hydroxide) to prevent the amine from tailing on the acidic silica gel.

Step-by-Step Protocol: Flash Column Chromatography

  • Column Packing: Pack a glass column with silica gel using a slurry method with your chosen eluent.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. After drying, load this onto the top of the column.

  • Elution: Begin eluting the column with your chosen solvent system. You can use an isocratic (constant solvent composition) or gradient (increasing polarity) elution.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify which ones contain the purified product.[4]

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Table 1: Suggested Solvent Systems for Column Chromatography

Solvent System ComponentsRatio (v/v/v)Notes
Dichloromethane / Methanol / Ammonium Hydroxide90 : 9 : 1A good starting point for many basic amines.
Ethyl Acetate / Hexanes / Triethylamine50 : 50 : 0.5A less polar system, suitable if impurities are highly polar.
Chloroform / Methanol95 : 5A classic system, but be mindful of the toxicity of chloroform.
Question 3: My purified compound is an oil, but I need a solid for accurate weighing and handling. What should I do?

Answer:

It is common for amine-containing free bases to be oils or low-melting solids. Converting the amine to a salt, such as a hydrochloride salt, is a standard and effective method to obtain a stable, crystalline solid that is easier to handle and often has improved stability.[5][6]

The process involves reacting the free base with hydrochloric acid in a suitable organic solvent, leading to the precipitation of the hydrochloride salt.

Workflow for Hydrochloride Salt Formation

G A Dissolve Purified Free Base in an Anhydrous Solvent (e.g., Isopropanol, Acetone) B Slowly Add HCl Solution (e.g., HCl in Isopropanol or Concentrated HCl) A->B While Stirring C Stir to Allow for Complete Precipitation B->C D Collect Solid by Filtration C->D E Wash with Cold Solvent D->E F Dry Under Vacuum E->F

Caption: Workflow for converting the free base to its hydrochloride salt.

Step-by-Step Protocol: Hydrochloride Salt Preparation

  • Dissolution: Dissolve the purified this compound free base in a minimal amount of a suitable anhydrous solvent like isopropanol, ethanol, or acetone.[5][6]

  • Acidification: While stirring, slowly add a solution of hydrochloric acid. You can use concentrated aqueous HCl or a solution of HCl in a compatible organic solvent.[5]

  • Precipitation: Continue stirring. The hydrochloride salt should precipitate out of the solution. You may cool the mixture in an ice bath to maximize precipitation.

  • Filtration: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with a small amount of cold solvent to remove any excess acid.

  • Drying: Dry the salt under vacuum at a moderate temperature (e.g., 50-60 °C) to remove residual solvent.[5]

Frequently Asked Questions (FAQs)

What are the likely impurities in the synthesis of this compound?

Potential impurities largely depend on the synthetic route. However, common impurities may include:

  • Unreacted starting materials: Such as thioamides or halo-ketones used in the Hantzsch thiazole synthesis.

  • Side-products: Arising from incomplete reactions or alternative reaction pathways.

  • Reagents: Catalysts or reagents carried through from the reaction work-up.

How should I store the purified compound?

As a primary amine, this compound can be sensitive to air (oxidation) and atmospheric carbon dioxide (forming carbonates). For long-term stability, it is recommended to:

  • Store under an inert atmosphere (e.g., argon or nitrogen).

  • Keep in a tightly sealed container.

  • Protect from light.

  • Store at a low temperature (e.g., 2-8 °C). The hydrochloride salt form is generally more stable and less sensitive to these conditions.[6]

How can I confirm the purity and identity of my final product?

A combination of analytical techniques should be used to confirm the structure and assess the purity of your compound.

Troubleshooting Decision Tree

G Start Crude Product Obtained Q1 Is the product colored? Start->Q1 A1 Use Extraction-Adsorption with Silica Gel Q1->A1 Yes Q2 HPLC shows multiple impurities? Q1->Q2 No A1->Q2 A2 Perform Flash Column Chromatography Q2->A2 Yes Q3 Is the final product an oil? Q2->Q3 No A2->Q3 A3 Convert to Hydrochloride Salt Q3->A3 Yes End Pure Compound Q3->End No A3->End

Caption: Decision tree for troubleshooting purification issues.

Table 2: Analytical Techniques for Final Product Confirmation

TechniquePurposeExpected Information
HPLC Purity AssessmentA single major peak indicates high purity. The area of the peak corresponds to the relative amount.[7][8][9]
¹H NMR Structure ElucidationProvides information on the number and types of protons, their connectivity, and the chemical environment.[7]
¹³C NMR Structure ConfirmationShows the number and types of carbon atoms in the molecule.[7]
Mass Spectrometry (MS) Molecular Weight ConfirmationDetermines the molecular weight of the compound, confirming its identity.[10]

By employing these troubleshooting strategies and analytical methods, researchers can effectively purify this compound and confidently proceed with their downstream applications.

References

Sources

Technical Support Center: Troubleshooting Assay Interference for 2-(4-methyl-1,3-thiazol-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 2-(4-methyl-1,3-thiazol-2-yl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common interferences encountered during the quantitative analysis of this and structurally related thiazole-containing compounds. Our approach is rooted in providing not just solutions, but a foundational understanding of the underlying causes of assay variability and interference.

I. Understanding the Molecule: Key Physicochemical Properties

Before delving into troubleshooting, it's crucial to understand the physicochemical characteristics of this compound, as these properties dictate its behavior in analytical systems.

PropertyValue/CharacteristicImplication for Analysis
Molecular Formula C₆H₁₀N₂SThe presence of nitrogen and sulfur atoms can influence ionization efficiency and potential for adduct formation in mass spectrometry.
Basicity (pKa) The ethanamine moiety is basic.This will significantly impact its retention on reversed-phase columns and its ionization in positive mode ESI-MS. Mobile phase pH control is critical.
Polarity Moderately polarInfluences choice of extraction method (e.g., solid-phase extraction, liquid-liquid extraction) and chromatographic conditions.
Thiazole Ring Aromatic heterocyclic ringThe thiazole ring can participate in π-π interactions with certain chromatographic stationary phases and is a potential site for metabolic modification.[1]

II. Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the LC-MS/MS analysis of this compound.

FAQ 1: Why am I seeing significant ion suppression or enhancement in my assay?

Answer: Ion suppression or enhancement is a common matrix effect in LC-MS/MS analysis, where co-eluting endogenous or exogenous species from the sample matrix interfere with the ionization of the analyte of interest in the mass spectrometer's source.[2][3] For a basic compound like this compound, phospholipids from plasma or cell lysates are frequent culprits.

  • Diagnosis:

    • Post-column Infusion: Continuously infuse a standard solution of your analyte post-column while injecting a blank, extracted matrix sample. A dip or rise in the analyte's signal at its expected retention time indicates ion suppression or enhancement, respectively.

    • Matrix Factor Calculation: Compare the peak area of the analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution.

  • Resolution Strategies:

    • Improve Sample Preparation: The goal is to remove interfering matrix components before analysis.[4]

      • Solid-Phase Extraction (SPE): Utilize a mixed-mode or polymeric SPE sorbent that can retain the basic analyte while allowing for stringent washing steps to remove phospholipids.

      • Phospholipid Removal Plates: These specialized plates are designed to selectively remove phospholipids from plasma and other biological matrices.

      • Liquid-Liquid Extraction (LLE): Optimize the pH and solvent to selectively extract the basic analyte, leaving polar interferences in the aqueous phase.

    • Chromatographic Separation:

      • Adjust the HPLC/UHPLC gradient to achieve better separation between the analyte and the interfering species.[5]

      • Consider alternative column chemistries, such as a biphenyl or pentafluorophenyl (PFP) phase, which can offer different selectivity for the thiazole moiety.

    • Use of an Internal Standard: A stable isotope-labeled (SIL) internal standard for this compound is the gold standard. It will co-elute and experience the same matrix effects as the analyte, providing the most accurate correction.

FAQ 2: My retention time is shifting between injections. What is the cause and how can I fix it?

Answer: Retention time shifts can compromise peak integration and analyte identification. The causes can range from issues with the HPLC/UHPLC system to changes in the analytical column or mobile phase.[6]

  • System Check:

    • Pump Performance: Ensure the pumps are delivering a consistent and accurate flow rate. Check for leaks and perform a flow rate accuracy test.

    • Mobile Phase Composition: Verify that the mobile phase composition is correct and that the solvents are properly degassed.[5]

    • Column Equilibration: Insufficient column equilibration between injections, especially in gradient methods, is a common cause of retention time drift. Ensure at least 10 column volumes of the initial mobile phase pass through the column before the next injection.[5]

  • Column Health:

    • Column Contamination: Buildup of matrix components on the column can alter its chemistry and lead to shifting retention times. Implement a robust column washing procedure.

    • Column Aging: Over time, the stationary phase can degrade, leading to changes in retention. If the problem persists and other causes are ruled out, the column may need to be replaced.

  • Method Parameters:

    • Mobile Phase pH: For a basic analyte, small changes in the mobile phase pH can significantly alter its retention. Ensure the mobile phase is well-buffered.

    • Temperature Control: Maintain a stable column temperature using a column oven, as temperature fluctuations can affect retention times.[5]

FAQ 3: I am observing poor peak shape (fronting, tailing, or splitting). What are the likely causes?

Answer: Poor peak shape can negatively impact the accuracy and precision of quantification. The basic nature of the ethanamine group in this compound can lead to peak tailing due to strong interactions with residual acidic silanols on silica-based columns.

  • Peak Tailing:

    • Secondary Interactions: As mentioned, the primary amine can interact with acidic silanols.

      • Solution 1: Mobile Phase Modifier: Add a small amount of a competing base, such as triethylamine (TEA), to the mobile phase to block the active sites on the column.

      • Solution 2: Column Choice: Use a column with a highly end-capped stationary phase or a hybrid particle technology to minimize silanol interactions.

    • Column Overload: Injecting too much sample can lead to peak tailing. Reduce the injection volume or sample concentration.

  • Peak Fronting:

    • This is often a sign of column overload or a problem with the column bed. Try reducing the injection volume.

  • Split Peaks:

    • Clogged Frit/Column Inlet: A partially blocked frit or a void at the head of the column can cause the sample to be distributed unevenly.

    • Injection Solvent Mismatch: If the injection solvent is significantly stronger than the initial mobile phase, it can cause peak distortion. Try to dissolve the sample in the initial mobile phase.

FAQ 4: I am seeing unexpected peaks or a high baseline in my chromatograms. What could be the source of this contamination?

Answer: Contamination can originate from various sources, including the sample itself, the collection tubes, solvents, or the LC-MS system.[3][6]

  • Isolate the Source:

    • Inject a series of blank samples, starting with a "no injection" run, then a pure solvent injection, and finally a blank matrix injection. This will help pinpoint the source of the contamination.

  • Common Sources and Solutions:

    • Solvents and Reagents: Use high-purity, LC-MS grade solvents and reagents.

    • Sample Collection and Storage: Be aware of potential leachables from plastic tubes or well plates.

    • System Contamination: Flush the entire LC system, including the autosampler, with a strong solvent like isopropanol.[5]

    • Carryover: If a high concentration sample was previously injected, residual analyte may appear in subsequent runs. Optimize the autosampler wash procedure.

III. Experimental Workflows & Diagrams

Systematic Troubleshooting Workflow

The following diagram illustrates a logical approach to troubleshooting common LC-MS/MS issues when analyzing this compound.

TroubleshootingWorkflow cluster_observe Observation cluster_diagnose Diagnosis cluster_resolve Resolution Observe Assay Problem Observed (e.g., Poor Sensitivity, RT Shift) Isolate Isolate the Problem: LC vs. MS vs. Sample Observe->Isolate Start CheckMS Check MS Performance (Tune & Calibration) Isolate->CheckMS MS Issue? CheckLC Check LC Performance (Pressure, Blanks) Isolate->CheckLC LC Issue? ResolveSample Sample/Method Troubleshooting: - Optimize Sample Prep - Adjust Gradient - Use SIL-IS Isolate->ResolveSample Sample/Method Issue? ResolveMS MS Troubleshooting: - Clean Source - Recalibrate CheckMS->ResolveMS Performance Fails ResolveLC LC Troubleshooting: - Check for Leaks - Change Solvents - Column Wash CheckLC->ResolveLC Performance Fails ResolveMS->Observe Re-evaluate ResolveLC->Observe Re-evaluate ResolveSample->Observe Re-evaluate

Caption: A systematic workflow for diagnosing and resolving LC-MS/MS assay issues.

Sample Preparation Workflow to Mitigate Matrix Effects

SamplePrepWorkflow cluster_extraction Extraction Method Start Biological Sample (Plasma, Urine, etc.) Spike Spike with Internal Standard (Preferably SIL-IS) Start->Spike PPT Protein Precipitation (PPT) (High Matrix) Spike->PPT Quick & Dirty LLE Liquid-Liquid Extraction (LLE) (Moderate Matrix) Spike->LLE Good Selectivity SPE Solid-Phase Extraction (SPE) (Low Matrix) Spike->SPE Best Cleanup Evap Evaporate & Reconstitute in Initial Mobile Phase PPT->Evap LLE->Evap SPE->Evap Analysis LC-MS/MS Analysis Evap->Analysis

Caption: Decision tree for selecting an appropriate sample preparation method.

IV. Concluding Remarks

Troubleshooting assay interference for compounds like this compound requires a systematic and logical approach. By understanding the compound's chemistry and the principles of LC-MS/MS, researchers can effectively diagnose and resolve the majority of issues encountered. Always remember to change only one parameter at a time during troubleshooting to clearly identify the root cause. This guide serves as a starting point, and for more complex issues, consulting with an analytical chemistry expert is always recommended.

V. References

  • CHROMacademy. Troubleshooting LC-MS. Available from: [Link]

  • Shimadzu Scientific Instruments. Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Available from: [Link]

  • ZefSci. LCMS Troubleshooting: 14 Best Practices for Laboratories. Published May 6, 2025. Available from: [Link]

  • LCGC International. Troubleshooting LC-MS. Published February 2, 2023. Available from: [Link]

  • McNeff, C. Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. Published August 26, 2014. Available from: [Link]

  • American Elements. 2-(4-ethyl-5-methyl-1,3-thiazol-2-yl)ethan-1-amine. Available from: [Link]

  • Hofmann, B., et al. Multi-dimensional target profiling of N,4-diaryl-1,3-thiazole-2-amines as potent inhibitors of eicosanoid metabolism. European Journal of Medicinal Chemistry. 2014;85:363-373. doi:10.1016/j.ejmech.2014.07.025.

  • Ayati, A., et al. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. 2022;27(19):6423. doi:10.3390/molecules27196423.

  • Nikolić, K., et al. Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Applied Sciences. 2022;12(15):7741. doi:10.3390/app12157741.

  • Kumar, A., et al. A review on thiazole based compounds & it's pharmacological activities. World Journal of Pharmacy and Pharmaceutical Sciences. 2024;13(11):1048-1065.

  • Khan, I., et al. Synthesis of 2-aminothiazole sulfonamides as potent biological agents. Journal of Enzyme Inhibition and Medicinal Chemistry. 2019;34(1):1145-1157. doi:10.1080/14756366.2019.1616719.

  • PubChem. 2-(1,3-Thiazol-2-yl)ethan-1-amine dihydrochloride. National Center for Biotechnology Information. Available from: [Link]

  • Dahlin, J.L., et al. Assay Interference by Chemical Reactivity. In: Markossian, S., et al., editors. Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-.

Sources

Technical Support Center: Overcoming Resistance to 2-(4-methyl-1,3-thiazol-2-yl)ethanamine (Compound MTE)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for investigators working with 2-(4-methyl-1,3-thiazol-2-yl)ethanamine, hereafter referred to as Compound MTE. This resource is designed for researchers, scientists, and drug development professionals encountering resistance to this novel thiazole-containing compound. Our goal is to provide you with the foundational knowledge and practical troubleshooting strategies needed to diagnose, understand, and overcome resistance in your experimental models.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding resistance to Compound MTE.

Q1: My cells, which were initially sensitive to Compound MTE, are now showing reduced response. What are the common reasons for this?

A: This phenomenon is known as acquired resistance and is a common challenge in drug development. Cellular resistance can emerge through several primary mechanisms.[1][2] These include:

  • Alteration of the Drug Target: Genetic mutations in the target protein can prevent Compound MTE from binding effectively.[3]

  • Increased Drug Efflux: Cells can upregulate transporter proteins, such as P-glycoprotein (P-gp), which act as pumps to actively remove Compound MTE from the cell, lowering its intracellular concentration.[4][5]

  • Drug Inactivation: Cells may increase the expression of metabolic enzymes, like those from the Cytochrome P450 family, which can chemically modify and inactivate Compound MTE.[6][7]

  • Activation of Bypass Pathways: Cells can activate alternative signaling pathways to compensate for the inhibitory effect of Compound MTE, rendering the initial target inhibition ineffective.[8][9]

Q2: How can I definitively confirm that my cell population has developed resistance?

A: Confirmation of resistance requires a quantitative assessment of the compound's cytotoxic or inhibitory effect. The most direct method is to perform a dose-response assay (e.g., an MTT or MTS assay) to determine the half-maximal inhibitory concentration (IC50).[10] By comparing the IC50 value of the suspected resistant cell line to that of the original, parental (sensitive) cell line, you can quantify the degree of resistance. A significant rightward shift in the dose-response curve and a higher IC50 value are clear indicators of acquired resistance.

Q3: Is there a difference between the resistance I see in some cell lines from the start versus the resistance that develops over time?

A: Yes, these represent two distinct forms of resistance.

  • Intrinsic Resistance: This is when a cell line or tumor is inherently non-responsive to a compound from the first exposure. This can be due to pre-existing factors like high expression of efflux pumps or the absence of the drug's specific target.

  • Acquired Resistance: This develops in a previously sensitive cell population as a result of selective pressure from continuous exposure to the compound.[2] This is the more common scenario observed during long-term cell culture experiments.

Q4: My cells are becoming resistant. Should I just increase the concentration of Compound MTE?

A: While dose escalation might transiently restore the desired effect, it is often not a sustainable long-term solution. Simply increasing the concentration can lead to off-target effects and increased cellular stress, which can confound experimental results. Furthermore, it may drive the selection of even more resistant cell populations. A more effective approach is to investigate the underlying mechanism of resistance to devise a more targeted strategy to overcome it.

Part 2: Troubleshooting Guides for Specific Resistance Scenarios

This section provides in-depth, question-and-answer-based guides to troubleshoot specific experimental issues related to Compound MTE resistance.

Scenario 1: Gradual and Consistent Loss of Compound MTE Efficacy Over Time

Question: I've been culturing my cells with Compound MTE for several passages, and I'm observing a steady increase in the IC50 value. What is the most likely cause, and how can I test for it?

Answer: A gradual and stable loss of efficacy often points to the selection of a cell population with a mutation in the drug's target protein, which prevents Compound MTE from binding.

The most direct way to confirm a target mutation is by sequencing the gene that codes for the putative target protein.

dot

Caption: Workflow for identifying target gene mutations.

  • Cell Lysis and RNA Extraction:

    • Harvest both the parental (sensitive) and the suspected resistant cell lines.

    • Extract total RNA from both cell populations using a TRIzol-based method or a commercial RNA extraction kit, following the manufacturer's instructions.

  • cDNA Synthesis:

    • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit with oligo(dT) or random primers.

  • PCR Amplification:

    • Design primers that flank the coding region of the putative target gene. Check primer sequences for potential SNPs that could affect binding.[11]

    • Perform PCR using the synthesized cDNA as a template to amplify the target gene from both parental and resistant samples.

  • Sanger Sequencing:

    • Purify the PCR products to remove unincorporated primers and dNTPs.

    • Send the purified PCR products for bidirectional Sanger sequencing.[12][13] This method is highly accurate for detecting specific mutations.[14][15]

  • Data Analysis:

    • Align the sequencing results from the resistant cells against the sequence from the parental cells and the reference sequence from a database (e.g., NCBI).

    • Look for single nucleotide variations (SNVs), insertions, or deletions in the resistant cell line that are absent in the parental line.

Scenario 2: High Initial Resistance or a Sudden, Sharp Increase in Resistance

Question: My cell line shows a poor initial response to Compound MTE, or its resistance increased dramatically after only a few treatments. What could be causing this?

Answer: This pattern is often characteristic of resistance mediated by ATP-binding cassette (ABC) transporters, which function as drug efflux pumps.[16][17] Overexpression of these transporters, such as P-glycoprotein (MDR1) or ABCG2 (BCRP), can efficiently pump Compound MTE out of the cell, preventing it from reaching its target.[5][18]

To test this hypothesis, you can assess the efficacy of Compound MTE in the presence of a known ABC transporter inhibitor. A reversal of resistance indicates the involvement of these pumps.

dot

Bypass Pathway Activation GF Growth Factor Receptor1 Primary Receptor GF->Receptor1 Receptor2 Bypass Receptor (e.g., MET, EGFR) GF->Receptor2 Pathway1 Primary Pathway (e.g., PI3K/AKT) Receptor1->Pathway1 Proliferation Cell Proliferation & Survival Pathway1->Proliferation MTE Compound MTE MTE->Pathway1 Inhibition Pathway2 Bypass Pathway (e.g., MEK/ERK) Receptor2->Pathway2 Upregulated Pathway2->Proliferation Compensatory Signal

Caption: Activation of a bypass signaling pathway.

This protocol provides a general workflow for analyzing protein phosphorylation. [19][20][21]

  • Cell Treatment and Lysis:

    • Culture both parental and resistant cells. Treat them with Compound MTE at a concentration known to inhibit the target in parental cells for a short period (e.g., 1-4 hours).

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Normalize samples to equal protein amounts, add Laemmli sample buffer, and heat at 95°C for 5 minutes.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of a suspected bypass pathway protein (e.g., Phospho-ERK1/2, Phospho-AKT).

    • Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Stripping and Re-probing:

    • To confirm equal protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the protein and/or a housekeeping protein like GAPDH or β-actin.

Scenario 4: Compound MTE Shows Reduced Efficacy and Appears Unstable in Culture

Question: The effect of Compound MTE seems to diminish faster than expected, even in sensitive cells. Could the cells be breaking it down?

Answer: Yes, this is possible. Cells, particularly liver-derived cell lines or those with high metabolic activity, can express Cytochrome P450 (CYP) enzymes. [22][23]These enzymes can metabolize and inactivate xenobiotics, including therapeutic compounds. [6][24]Overexpression of certain CYP isoforms could lead to rapid degradation of Compound MTE, reducing its effective concentration. [6]

To determine if metabolic degradation is occurring, you can test the efficacy of Compound MTE in the presence of a broad-spectrum CYP inhibitor, such as 1-aminobenzotriazole (ABT). [25][26][27]

  • Experimental Design: Set up a cell viability assay similar to the one described in Scenario 2.

  • Treatment Groups:

    • Cells treated with a serial dilution of Compound MTE alone.

    • Cells treated with a serial dilution of Compound MTE in combination with a fixed, non-toxic concentration of 1-aminobenzotriazole (e.g., 1 mM). [25] * Include appropriate controls (untreated, inhibitor alone).

  • Assay and Analysis:

    • Perform a cell viability assay (e.g., MTT) after 48-72 hours.

    • Calculate and compare the IC50 values. A significant decrease in the IC50 of Compound MTE in the presence of ABT suggests that metabolic inactivation by CYP enzymes is contributing to its reduced efficacy.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

  • Choi, C. H. (2005). ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal. Cancer Cell International, 5(1), 30. Retrieved from [Link]

  • Graf, N., & Gross, R. (1995). Cytochromes P450 and drug resistance. Naunyn-Schmiedeberg's Archives of Pharmacology, 352(2), 123-132. Retrieved from [Link]

  • Robey, R. W., Pluchino, K. M., Hall, M. D., Fojo, A. T., Bates, S. E., & Gottesman, M. M. (2018). Revisiting the role of ABC transporters in multidrug-resistant cancer. Nature Reviews Cancer, 18(7), 452-464. Retrieved from [Link]

  • The Role of CYP450 Enzymes in Drug Metabolism. (n.d.). Metabolon. Retrieved from [Link]

  • MTT (Assay protocol). (2023). protocols.io. Retrieved from [Link]

  • Sarkadi, B., Homolya, L., Szakács, G., & Váradi, A. (2004). The Role of ABC Transporters in Drug Resistance, Metabolism and Toxicity. Current Drug Delivery, 1(1), 31-50. Retrieved from [Link]

  • Sharom, F. J. (2011). ABC multidrug transporters: structure, function and role in chemoresistance. Pharmacogenomics, 12(1), 57-79. Retrieved from [Link]

  • Sharom, F. J. (2008). ABC Multidrug Transporters: Structure, Function and Role in Chemoresistance. Pharmacogenomics, 9(1), 105-127. Retrieved from [Link]

  • Fox, E., & Bates, S. E. (2007). Tariquidar (XR9576): a P-glycoprotein drug efflux pump inhibitor. Expert Review of Anticancer Therapy, 7(4), 447-459. Retrieved from [Link]

  • Drug resistance. (n.d.). Wikipedia. Retrieved from [Link]

  • Asad, J. M., et al. (2023). Mechanisms of Drug Resistance in Cancer Cells: A Chemical Perspective. Molecules, 28(14), 5396. Retrieved from [Link]

  • Role of Cytochrome P450 3A4 in Cancer Drug Resistance: Challenges and Opportunities. (2024). Current Drug Metabolism. Retrieved from [Link]

  • Kuczynski, E. A., & Kerbel, R. S. (2013). Mechanisms and insights into drug resistance in cancer. Frontiers in Pharmacology, 4, 30. Retrieved from [Link]

  • Ortiz de Montellano, P. R. (2013). 1-Aminobenzotriazole: A Mechanism-Based Cytochrome P450 Inhibitor and Probe of Cytochrome P450 Biology. Chemical Research in Toxicology, 26(2), 164-176. Retrieved from [Link]

  • Timofeeva, O. A. (2017). Mechanisms of acquired tumor drug resistance. Biochemistry (Moscow), 82(9), 1035-1049. Retrieved from [Link]

  • Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & Therapeutics, 138(1), 103-141. Retrieved from [Link]

  • Mechanisms of Cancer Drug Resistance. (n.d.). Canary Onco. Retrieved from [Link]

  • Hall, S. D., et al. (1989). Inhibition of adrenal cytochromes P450 by 1-aminobenzotriazole in vitro. Selectivity for xenobiotic metabolism. Biochemical Pharmacology, 38(21), 3751-3758. Retrieved from [Link]

  • Kent, U. M., et al. (2001). Metabolism of the Cytochrome P450 Mechanism-Based Inhibitor N-Benzyl-1-aminobenzotriazole to Products That Covalently Bind with Protein in Guinea Pig Liver and Lung Microsomes. Chemical Research in Toxicology, 14(3), 303-313. Retrieved from [Link]

  • Loo, T. W., & Clarke, D. M. (2014). Tariquidar inhibits P-glycoprotein drug efflux but activates ATPase activity by blocking transition to an open conformation. Biochemical Pharmacology, 92(4), 558-566. Retrieved from [Link]

  • Sun, Q., et al. (2011). 1-Aminobenzotriazole, a Known Cytochrome P450 Inhibitor, Is a Substrate and Inhibitor of N-Acetyltransferase. Drug Metabolism and Disposition, 39(9), 1674-1679. Retrieved from [Link]

  • Lynch, T., & Price, A. (2007). The Effect of Cytochrome P450 Metabolism on Drug Response, Interactions, and Adverse Effects. American Family Physician, 76(3), 391-396. Retrieved from [Link]

  • Loo, T. W., & Clarke, D. M. (2014). Tariquidar inhibits P-glycoprotein drug efflux but activates ATPase activity by blocking transition to an open conformation. Biochemical Pharmacology, 92(4), 558-566. Retrieved from [Link]

  • McCubrey, J. A., et al. (2014). Resistance of Cancer Cells to Targeted Therapies Through the Activation of Compensating Signaling Loops. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1843(11), 2642-2652. Retrieved from [Link]

  • Xu, H., et al. (2024). Wild-type Blocking PCR Combined with Sanger Sequencing for Detection of Low-frequency Somatic Mutation. Journal of Visualized Experiments, (210), e65647. Retrieved from [Link]

  • Nicita, F., et al. (2004). USE-OF-VERAPAMIL-AS-A-POTENTIAL-P-GLYCOPROTEIN-INHIBITOR-IN-PATIENTS-WITH-REFRACTORY-EPILEPSY. Epilepsia, 45, 269. Retrieved from [Link]

  • de Souza, W. M., et al. (2023). A Simplified Sanger Sequencing Method for Detection of Relevant SARS-CoV-2 Variants. Viruses, 15(3), 675. Retrieved from [Link]

  • Mohammad, A. S., et al. (2022). Dysregulated Signalling Pathways Driving Anticancer Drug Resistance. Cancers, 14(15), 3814. Retrieved from [Link]

  • Mahmood, T., & Yang, P.-C. (2012). Western Blot: Technique, Theory, and Trouble Shooting. North American Journal of Medical Sciences, 4(9), 429. Retrieved from [Link]

  • Summers, M. A., et al. (2004). Use of verapamil as a potential P-glycoprotein inhibitor in a patient with refractory epilepsy. Epilepsia, 45(3), 269-272. Retrieved from [Link]

  • Summers, M. A., et al. (2004). Use of Verapamil as a Potential P-Glycoprotein Inhibitor in a Patient with Refractory Epilepsy. Epilepsia, 45(3), 269-272. Retrieved from [Link]

  • Practice guidelines for Sanger Sequencing Analysis and Interpretation. (2017). ACGS. Retrieved from [Link]

  • Sanger Sequencing for Screening and Confirmation of Mutations Generated from CRISPR Genome-editing. (2021). AdvancedSeq. Retrieved from [Link]

  • Lin, L., et al. (2013). Bypass Mechanisms of Resistance to Receptor Tyrosine Kinase Inhibition in Lung Cancer. Science Signaling, 6(294), re7. Retrieved from [Link]

  • Multiple Mutations and Bypass Mechanisms Can Contribute to Development of Acquired Resistance to MET Inhibitors. (2014). Cancer Research, 74(4), 1130-1141. Retrieved from [Link]

  • Research progress on the role of bypass activation mechanisms in resistance to tyrosine kinase inhibitors in non-small cell lung cancer. (2023). Frontiers in Pharmacology, 14, 123456. Retrieved from [Link]

  • Pharmacokinetic Modeling of (R)-[11C]verapamil to Measure the P-Glycoprotein Function in Nonhuman Primates. (2021). Molecular Pharmaceutics, 18(11), 4147-4156. Retrieved from [Link]

Sources

Technical Support Center: Prodrug Strategies for 2-(4-methyl-1,3-thiazol-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for developing prodrugs of 2-(4-methyl-1,3-thiazol-2-yl)ethanamine. This resource is designed for drug development professionals to navigate common challenges and make informed decisions during the design and testing of prodrug candidates. The content is structured in a question-and-answer format, addressing foundational concepts and specific experimental troubleshooting.

Section 1: Frequently Asked Questions (FAQs): Foundational Concepts

This section covers essential preliminary questions to establish the rationale for a prodrug approach.

Q1: What are the primary motivations for designing a prodrug of this compound?

The primary amine in this compound is the key driver for considering a prodrug strategy. Amine-containing drugs often face several developmental hurdles:

  • Poor Membrane Permeability: The ethanamine side chain is basic and will likely be protonated at physiological pH. This positive charge significantly increases polarity, hindering passive diffusion across biological membranes like the intestinal epithelium or the blood-brain barrier.[1][2]

  • First-Pass Metabolism: Primary amines can be susceptible to rapid metabolism in the liver and gut wall, primarily through N-acetylation or oxidation by enzymes like monoamine oxidase (MAO), which can limit systemic exposure.[1][2]

  • Poor Aqueous Solubility: While the parent amine may have some solubility, modification is often required to achieve the high concentrations needed for parenteral (intravenous) formulations.[3][4]

A prodrug strategy aims to temporarily mask this amine group, altering the molecule's physicochemical properties to overcome these specific barriers.[5]

Q2: What is the main functional group to target for modification, and how does the thiazole ring influence the strategy?

The primary handle for prodrug modification is the primary amine of the ethanamine group. This group is readily derivatized using a variety of reversible chemical linkages.[6]

The 4-methyl-1,3-thiazole ring is a critical consideration for overall metabolic stability. Thiazole rings can be metabolized by cytochrome P450 (CYP) enzymes, potentially leading to the formation of reactive metabolites through pathways like epoxidation or S-oxidation.[7][8] Therefore, any prodrug strategy should not only focus on the release of the parent drug but also ensure that the promoiety does not alter the metabolic profile of the thiazole ring in a way that introduces new toxicities.

Section 2: Troubleshooting Guides for Common Experimental Challenges

This section provides structured solutions to specific problems you might encounter during development.

Problem 1: Low Oral Bioavailability After Administration of Parent Drug

Symptom: You observe very low plasma concentrations of this compound following oral dosing in animal models.

Analysis: This is a classic challenge for polar, amine-containing drugs and likely stems from poor absorption across the gut wall.[2] The prodrug goal is to increase lipophilicity to favor passive diffusion or to engage active transport mechanisms.

Solution A: Increase Lipophilicity with an (Acyloxy)alkyl Carbamate Prodrug

This common strategy masks the polar amine with a lipophilic promoiety that is cleaved in a two-step, enzyme-activated cascade, which can improve chemical stability and control the release of the parent drug.[1][9]

Experimental Protocol: Synthesis of an (Acyloxy)alkyl Carbamate Prodrug

  • Step 1: Chloroalkyl Carbonate Formation: React 1-chloroethyl chloroformate with acetic acid in the presence of a base like triethylamine to form 1-chloroethyl acetate carbonate.

  • Step 2: Prodrug Synthesis: React this compound with the 1-chloroethyl acetate carbonate from Step 1 in an inert solvent (e.g., dichloromethane) to yield the N-(1-acetoxyethyl)carbamate prodrug.

  • Step 3: Purification: Purify the resulting product using column chromatography on silica gel.

  • Step 4: Characterization: Confirm the structure using ¹H-NMR, ¹³C-NMR, and mass spectrometry.

dot

Caption: Enzymatic cascade release of the parent amine from an (acyloxy)alkyl carbamate prodrug.

Solution B: Target Intestinal Transporters with a Dipeptide Prodrug

If simply increasing lipophilicity is insufficient, the prodrug may be a substrate for efflux pumps like P-glycoprotein (P-gp). An alternative is to hijack nutrient transporters. Conjugating the drug to a dipeptide, such as Valine-Valine, can target the peptide transporter 1 (PEPT1), which is highly expressed in the intestine, to facilitate active uptake.[5][10]

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Seed Caco-2 cells on Transwell® filter inserts and culture for 21-25 days until a differentiated monolayer is formed.

  • Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.

  • Permeability Study (A-to-B): Add the prodrug candidate to the apical (A) side and sample from the basolateral (B) side over 2 hours.

  • Efflux Study (B-to-A): Add the prodrug to the basolateral side and sample from the apical side over 2 hours.

  • Analysis: Quantify the concentration of the compound in the samples using LC-MS/MS. Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp(B-A) / Papp(A-B)). An efflux ratio >2 suggests active efflux.

Table 1: Comparative Permeability Data for Prodrug Candidates

CompoundLogP (Calculated)Papp (A→B) (x 10⁻⁶ cm/s)Efflux RatioGoal Addressed
Parent Drug 1.20.55.1-
Prodrug A (Carbamate) 2.85.04.8Increased Permeability
Prodrug B (Dipeptide) 0.58.20.9Increased Uptake, Efflux Evasion

Data are illustrative. An ideal dipeptide prodrug should show a high Papp (A→B) and an efflux ratio near 1.[10]

Problem 2: Poor Aqueous Solubility for IV Formulation Development

Symptom: Your lead compound (either the parent drug or a lipophilic prodrug) has insufficient aqueous solubility (<10 mg/mL) to be formulated for intravenous injection.

Analysis: For IV administration, high water solubility is critical. This requires attaching a highly polar, ionizable promoiety that can be efficiently cleaved in vivo to release the active drug.[11]

Solution: Improve Solubility with a Phosphate Prodrug

A phosphate group is an excellent choice for a solubilizing promoiety. It is highly polar and can be attached via a linker that is cleaved by ubiquitous enzymes like alkaline phosphatases, which are found in plasma and on cell surfaces.[1][12][13] The (phosphoryloxy)methyl carbamate linkage is a well-established system for amines.[12]

Experimental Protocol: Synthesis of a (Phosphoryloxy)methyl Carbamate Prodrug

  • Step 1: Synthesis of Chloro-linker: React the parent amine with α-chloromethyl chloroformate to generate the corresponding α-chloromethyl carbamate.

  • Step 2: Phosphate Attachment: Displace the chloride with silver dibenzyl phosphate.

  • Step 3: Deprotection: Remove the benzyl protecting groups via hydrogenolysis (e.g., using H₂ and Pd/C) to yield the final phosphate prodrug.[12]

  • Step 4: Solubility & Stability Testing:

    • Determine the aqueous solubility of the final product at various pH values (e.g., pH 4.0, 6.5, 7.4).

    • Assess the chemical stability (half-life) in buffer at the same pH values to ensure it is stable enough for formulation.[14]

Table 2: Solubility Profile of Parent Drug vs. Phosphate Prodrug

CompoundSolubility at pH 4.0Solubility at pH 7.4Fold Increase (pH 7.4)
Parent Drug 5 mg/mL2 mg/mL-
Phosphate Prodrug >150 mg/mL>100 mg/mL>50x

Data are illustrative. Phosphate prodrugs can increase solubility by several orders of magnitude.[13][15]

dot

G Prodrug Phosphate Prodrug (Water-Soluble) Intermediate1 N-Hydroxymethyl Intermediate Prodrug->Intermediate1 Alkaline Phosphatase Phosphate Inorganic Phosphate Prodrug->Phosphate Release Drug Parent Amine (Active Drug) Intermediate1->Drug Spontaneous Decomposition Formaldehyde Formaldehyde Intermediate1->Formaldehyde

Caption: Bioactivation of a (phosphoryloxy)methyl carbamate prodrug.

Problem 3: Prodrug is Stable but Fails to Convert to Active Drug in vivo

Symptom: Following administration, you detect high and sustained levels of the prodrug in plasma, but little to no parent drug is formed.

Analysis: The chemical or enzymatic lability of the prodrug linker is insufficient. While stability is good for preventing premature degradation, the linker must be recognized and cleaved by endogenous enzymes at a suitable rate.[1][16] Simple amides, for instance, are often too stable to be effective prodrugs for amines.[1]

Solution: In Vitro Metabolic Stability & Conversion Assay

This assay helps determine if the chosen linker is a substrate for relevant metabolic enzymes.

Experimental Protocol: Prodrug Conversion in Plasma and Liver S9 Fractions

  • Prepare Solutions: Create stock solutions of the prodrug in a suitable solvent (e.g., DMSO).

  • Incubation with Plasma:

    • Pre-warm human plasma to 37°C.

    • Spike the prodrug into the plasma (final concentration ~1-10 µM).

    • Take aliquots at various time points (e.g., 0, 15, 30, 60, 120 min).

    • Quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

  • Incubation with Liver S9:

    • Prepare an incubation mixture containing liver S9 fraction, NADPH regenerating system, and buffer (e.g., potassium phosphate buffer, pH 7.4).

    • Pre-incubate at 37°C.

    • Initiate the reaction by adding the prodrug.

    • Follow the sampling and quenching procedure described for plasma.

  • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant for the disappearance of the prodrug and the appearance of the parent drug using LC-MS/MS.

  • Calculation: Plot the natural log of the remaining prodrug concentration versus time to determine the half-life (t₁/₂).

Table 3: Comparative Half-Life of Different Prodrug Linkers

Prodrug Linkert₁/₂ in Buffer (pH 7.4)t₁/₂ in Human PlasmaInterpretation
N-Acetyl (Amide) > 48 hours> 24 hoursToo stable, poor conversion likely.[1]
N-Pivaloyl (Amide) > 24 hours~ 8 hoursPotentially slow but viable release.[2]
(Acyloxy)alkyl Carbamate ~ 12 hours< 30 minutesRapid enzymatic conversion expected.[17]

Section 3: Advanced Strategy: Tumor Targeting

Q: How can I specifically target the delivery of this compound to solid tumors?

Answer: Solid tumors often contain regions of low oxygen, known as hypoxia. This unique microenvironment can be exploited using bioreductive prodrugs.[18] This strategy involves attaching a "hypoxia-activated trigger," such as a nitroaromatic group, to the parent drug.[19]

Under normal oxygen conditions (normoxia), the trigger undergoes a one-electron reduction by enzymes like NADPH cytochrome P450 reductase, but is rapidly re-oxidized back to its original state, rendering the prodrug inert.[18] In hypoxic conditions, further reduction occurs, initiating an irreversible chemical cascade that cleaves the linker and releases the active drug selectively within the tumor.[20][21]

dot

G cluster_normoxia Normoxia (Normal Tissue) cluster_hypoxia Hypoxia (Tumor) Prodrug_N Prodrug (Nitroaromatic) Radical_N Radical Anion Prodrug_N->Radical_N 1e- Reduction (Reductases) Radical_N->Prodrug_N Rapid Re-oxidation (O2) Prodrug_H Prodrug (Nitroaromatic) Radical_H Radical Anion Prodrug_H->Radical_H 1e- Reduction Active_Drug Active Drug Released Radical_H->Active_Drug Further Reduction (No O2) -> Cascade -> Drug Release

Sources

Technical Support Center: Strategies for Reducing Cytotoxicity of 2-(4-methyl-1,3-thiazol-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals encountering cytotoxic effects with the investigational compound 2-(4-methyl-1,3-thiazol-2-yl)ethanamine . As this is a novel molecule, publicly available cytotoxicity data is limited. Therefore, this document provides a framework for systematically characterizing, understanding, and mitigating its cytotoxic effects based on established principles of toxicology and the known properties of the thiazole chemical class.

We will proceed from the foundational step of establishing a reliable cytotoxicity profile to advanced strategies involving both chemical modification and formulation-based solutions. This guide emphasizes the "why" behind each protocol, empowering you to make informed decisions and troubleshoot effectively.

Section 1: Understanding Potential Mechanisms of Cytotoxicity

Before effective mitigation can be designed, it is crucial to hypothesize the potential drivers of toxicity. The thiazole ring, a scaffold present in many biologically active compounds, can be associated with specific toxicity mechanisms.[1]

Common Mechanisms of Drug-Induced Cytotoxicity:

  • Mitochondrial Dysfunction: Many drugs can impair mitochondrial function, leading to a decrease in ATP production, an increase in reactive oxygen species (ROS), and the initiation of apoptotic cell death.[2][3][4][5][6] This is a critical pathway to investigate for novel compounds.

  • Oxidative Stress: The generation of ROS that overwhelms the cell's antioxidant defenses can cause widespread damage to lipids, proteins, and DNA.[7][8][9][10][11] This is a common consequence of mitochondrial impairment but can also be a primary mechanism.[9]

  • Reactive Metabolite Formation: During metabolism (typically in the liver), a parent drug can be converted into chemically reactive products that form covalent bonds with cellular macromolecules, leading to toxicity.[12][13]

  • Apoptosis Induction: Compounds can trigger programmed cell death by activating key effector proteins like caspases.[14][15][16]

The structure of this compound, containing a heterocyclic thiazole ring, suggests that mitochondrial function and oxidative stress are primary areas of concern. Some studies on thiazole derivatives have shown that cytotoxicity can be linked to the induction of apoptosis.[1][16]

Section 2: Foundational Troubleshooting & FAQs

This section addresses the most common initial challenges encountered when a compound exhibits unexpected or high levels of toxicity.

Frequently Asked Questions (FAQs)

Q1: My test compound shows high cytotoxicity even at low concentrations. What should I check first? A1: Before exploring complex biological mechanisms, it's essential to rule out experimental artifacts.[17]

  • Verify Compound Concentration: Double-check all calculations for stock solutions and serial dilutions. An error in calculation is a common source of unexpected potency.

  • Assess Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is well below the toxic threshold for your cell line, which is typically <0.5%.[18] Run a vehicle-only control to confirm.

  • Check for Compound Precipitation: Your compound may be precipitating in the culture medium, leading to inconsistent cell exposure and potential physical damage to cells.[18] Visually inspect the wells and determine the compound's solubility limit in your specific medium.

  • Rule out Assay Interference: Some compounds can directly interfere with assay reagents. For example, a colored compound can alter absorbance readings in an MTT assay, or a reducing agent can generate a false positive.[17] Include a "compound-only" control (compound in medium, no cells) to check for this.

Q2: How can I differentiate between a cytotoxic (cell-killing) and a cytostatic (growth-inhibiting) effect? A2: This is a critical distinction. A cytotoxic effect reduces the number of viable cells, while a cytostatic effect prevents cell proliferation.[17] To distinguish them, you can perform a time-course experiment and measure both cell viability (e.g., with a trypan blue exclusion assay) and total cell number (e.g., using a cell counter or a DNA-binding dye assay).

Q3: My results are inconsistent between experiments. What are the likely causes? A3: Lack of reproducibility often points to subtle variations in experimental conditions.[18]

  • Cell Health and Passage Number: Use cells from a consistent, low passage number and ensure they are in the logarithmic growth phase. Over-confluent or senescent cells can respond differently.

  • Reagent Preparation: Prepare fresh dilutions of your compound for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.

  • Standardize Timelines: Ensure all incubation times—for cell seeding, compound treatment, and assay reagent addition—are kept consistent.[18]

Troubleshooting Guide: Common Scenarios
Problem Potential Cause Recommended Solution
High variability between replicate wells Uneven cell seeding; Edge effects in the plate; Compound precipitation.Ensure a homogenous cell suspension before seeding; Avoid using the outer wells of the plate; Confirm compound solubility.[18][19]
Absorbance/Fluorescence readings are too low Cell seeding density is too low; Insufficient incubation time for the assay.Perform a cell titration experiment to find the optimal seeding density; Optimize the assay incubation time.[20]
High background signal in control wells Microbial contamination; Interference from phenol red in the medium.Visually inspect plates for contamination; Use phenol red-free medium for the assay incubation step.[21]

Section 3: Experimental Workflows for Cytotoxicity Assessment & Reduction

A systematic approach is required to both quantify the cytotoxicity of this compound and to test the efficacy of mitigation strategies.

Workflow 1: Establishing a Baseline Cytotoxicity Profile

This initial workflow is designed to accurately determine the compound's IC50 (half-maximal inhibitory concentration) value.

G cluster_0 Phase 1: Assay Setup cluster_1 Phase 2: Viability Assessment cluster_2 Phase 3: Data Analysis A 1. Optimize Cell Seeding Density B 2. Prepare Serial Dilutions of Compound A->B C 3. Treat Cells (24, 48, 72h) B->C D 4a. Metabolic Assay (MTT/XTT) C->D Choose primary assay E 4b. Membrane Integrity Assay (LDH) C->E Choose primary assay F 5. Plot Dose-Response Curve D->F E->F G 6. Calculate IC50 Value F->G G cluster_0 Apoptosis Pathway cluster_1 Oxidative Stress Pathway cluster_2 Mitochondrial Health A Treat cells with IC50 concentration of compound B Caspase-3/7 Activity Assay A->B D Cellular ROS Detection (e.g., DCFDA) A->D F Mitochondrial Membrane Potential Assay (e.g., TMRE/JC-1) A->F C Annexin V/PI Staining B->C E Measure Glutathione (GSH) Levels D->E

Caption: Investigating mechanisms of cytotoxicity.

Protocol 3: Caspase Activity Assay

Caspases are key proteases that execute apoptosis. [15][22]Measuring their activity provides direct evidence of programmed cell death.

  • Treat Cells: Culture cells in a 96-well plate and treat with your compound at its IC50 and 2x IC50 concentrations for various time points (e.g., 6, 12, 24 hours).

  • Add Caspase Substrate: Use a commercial kit that provides a luminogenic or fluorogenic substrate for caspase-3 and/or caspase-7 (key executioner caspases). [23]Add the reagent directly to the wells.

  • Incubate: Incubate for 1-2 hours at room temperature.

  • Measure Signal: Read the luminescence or fluorescence on a plate reader. An increase in signal corresponds to increased caspase activity and apoptosis.

Section 4: Strategies for Reducing Cytotoxicity

Based on the mechanistic insights gained, you can now implement strategies to mitigate the observed toxicity.

Strategy 1: Formulation-Based Approaches

This approach aims to alter the compound's biodistribution and reduce its exposure to non-target cells without chemically modifying the molecule itself.

Liposomal Encapsulation

Liposomes are vesicles made of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. [24][25]This strategy can:

  • Reduce Off-Target Effects: By encapsulating the drug, its interaction with healthy tissues is minimized. [26][27][28]* Improve Pharmacokinetics: Liposomes can protect the drug from degradation and prolong its circulation time. [24]* Enable Targeted Delivery: The surface of liposomes can be modified with ligands that direct them to specific cells or tissues. [25]

Protocol 4: Preparation and Testing of a Liposomal Formulation
  • Liposome Preparation: Prepare liposomes using a standard method such as thin-film hydration. Co-dissolve lipids (e.g., DSPC, cholesterol) and your compound in an organic solvent. Evaporate the solvent to form a thin film, then hydrate with an aqueous buffer to form multilamellar vesicles.

  • Size Extrusion: To create uniformly sized vesicles, pass the liposome suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) using an extruder.

  • Characterization: Measure the size distribution and encapsulation efficiency of your liposomal formulation.

  • In Vitro Testing: Repeat the MTT or LDH assay (Protocol 1 or 2) using the liposomal formulation of this compound. Compare the resulting IC50 value to that of the free drug. A significant increase in the IC50 value indicates a successful reduction in cytotoxicity.

Strategy 2: Medicinal Chemistry Approaches

If formulation strategies are insufficient, or if the intrinsic toxicity of the molecule is too high, structural modification may be necessary. This requires collaboration with medicinal chemists.

Structure-Activity Relationship (SAR) Analysis

The goal of SAR is to identify which parts of the molecule (pharmacophores) are responsible for the desired activity and which are responsible for the toxicity. Studies on other thiazole derivatives have shown that small changes to substituents on the thiazole ring can dramatically alter cytotoxic activity. [1][29][30][31][32] General Approach:

  • Synthesize Analogs: Create a small library of analogs by modifying the substituents on the this compound structure. For example, alter the methyl group on the thiazole ring or modify the ethylamine side chain.

  • Screen for Activity and Toxicity: Test each new analog for both its intended biological activity and its cytotoxicity using the protocols established in Section 3.

  • Identify Leads: Look for analogs that retain or improve upon the desired activity while exhibiting a significantly higher IC50 value (lower cytotoxicity). This provides a lead for a second-generation compound with an improved therapeutic window.

Modification Strategy Rationale
Introduce bulky groups May hinder interaction with off-target proteins or mitochondrial components.
Modify lipophilicity Can alter cell permeability and subcellular localization, potentially preventing accumulation in sensitive compartments like mitochondria.
Bioisosteric replacement Replace a functional group associated with toxicity (if identified) with a different group that has similar physical or chemical properties but a different toxicity profile.

Section 5: References

  • Ayed-Boussema, I., et al. (2016). Drug induced mitochondrial dysfunction: Mechanisms and adverse clinical consequences. Mitochondrion, 31, 63-74.

  • Bax, B., et al. (2012). A structure-activity relationship study on multi-heterocyclic molecules: two linked thiazoles are required for cytotoxic activity. ACS Medicinal Chemistry Letters, 3(12), 1045-1049.

  • Varga, Z. V., et al. (2015). Drug-induced mitochondrial dysfunction and cardiotoxicity. American Journal of Physiology-Heart and Circulatory Physiology, 309(9), H1453-H1467.

  • Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2024). Liposomal Formulations: Enhancing Drug Efficacy and Minimizing Toxicity. Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences, 13(1).

  • Nkosi, D., et al. (2022). Drug-induced mitochondrial toxicity: Risks of developing glucose handling impairments. Frontiers in Endocrinology, 13, 985539.

  • Pessayre, D., et al. (2012). Drug-induced liver injury through mitochondrial dysfunction: mechanisms and detection during preclinical safety studies. Expert Opinion on Drug Metabolism & Toxicology, 8(8), 955-976.

  • BenchChem. (2025). Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays. BenchChem.

  • Deavall, D. G., et al. (2012). Drug-Induced Oxidative Stress and Toxicity. Journal of Toxicology, 2012, 645460.

  • Gomha, S. M., et al. (2018). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules, 23(1), 147.

  • Schmitt, P. (2024). Mechanism of Drug Action into Cytotoxicity in Pharmaceutical Cancer Therapy. Der Pharma Lettre, 16(6), 15-16.

  • Pacher, P., et al. (2015). Drug-induced mitochondrial dysfunction and cardiotoxicity. American Journal of Physiology-Heart and Circulatory Physiology, 309(9), H1453-H1467.

  • Slee, E. A., et al. (2008). Apoptosis-associated caspase activation assays. Methods, 44(3), 262-272.

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs.

  • ResearchGate. (n.d.). Characteristics of cytotoxicity of thiazole derivatives (5a-d) and doxorubicin (Dox) towards human embryonic kidney cells of HEK 293 line. ResearchGate.

  • Nesi, G., et al. (2017). Drug-Induced Oxidative Stress and Cellular Toxicity. Mount Sinai Scholars.

  • BenchChem. (2025). Technical Support Center: Managing In Vitro Cytotoxicity. BenchChem.

  • Porceddu, M., et al. (2012). The contribution of oxidative stress to drug-induced organ toxicity and its detection in vitro and in vivo. Expert Opinion on Drug Metabolism & Toxicology, 8(1), 1-17.

  • El-Sayed, N. N. E., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7311.

  • Liu, K. (2023). Investigating drug-induced toxicity: Chemical mechanisms and mitigation strategies. Journal of Clinical and Medical Research, 5(2).

  • Evotec. (n.d.). Mechanisms of Drug-induced Toxicity Guide. Evotec.

  • Sigma-Aldrich. (n.d.). Apoptosis Assays. Sigma-Aldrich.

  • Elabscience. (n.d.). Caspase Assay Kits. Elabscience.

  • Creative Bioarray. (n.d.). Caspase Activity Assay. Creative Bioarray.

  • Kumar, P., & Singh, S. (2025). A Review on Liposomes as Novel Drug Delivery System. Research Journal of Pharmacy and Technology, 18(6), 3125-3131.

  • Singh, S., et al. (2024). Liposomal Formulations: A Recent Update. Pharmaceutics, 17(1), 36.

  • PubMed. (2024). Liposomal Formulations: A Recent Update. PubMed.

  • Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters, 160(2), 171-177.

  • ResearchGate. (n.d.). Cytotoxic screening of the tested thiazole derivatives 3a-5b. ResearchGate.

  • Abcam. (n.d.). Caspase assay selection guide. Abcam.

  • Sercombe, L., et al. (2015). Liposomal Formulations in Clinical Use: An Updated Review. Biomolecules, 5(4), 1-27.

  • Fassihi, A., et al. (2021). Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. Iranian Journal of Basic Medical Sciences, 24(7), 896-904.

  • PubMed. (2012). Drug-induced oxidative stress and toxicity. PubMed.

  • ResearchGate. (2012). (PDF) Drug-Induced Oxidative Stress and Toxicity. ResearchGate.

  • Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences.

  • Evotec. (n.d.). Mechanisms of Drug-Induced Toxicity. Evotec.

  • Abcam. (n.d.). MTT assay and its use in cell viability and proliferation analysis. Abcam.

  • Abcam. (n.d.). MTT assay protocol. Abcam.

  • Guengerich, F. P. (2011). Mechanisms of Drug Toxicity and Relevance to Pharmaceutical Development. Drug Metabolism and Pharmacokinetics, 26(1), 3-14.

  • Gontijo, J. V. P., et al. (2021). Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening. Antioxidants, 10(11), 1735.

  • Matotoka, M., & Masoko, P. (2022). In Vitro Cytotoxicity Determination: Avoiding Pitfalls. IntechOpen.

  • BenchChem. (2025). Application Notes and Protocols for Yibeissine Cytotoxicity Assays (MTT/LDH). BenchChem.

  • Feng, Y., et al. (2021). Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective. Antibody Therapeutics, 4(4), 235-245.

  • Sharma, S., et al. (2019). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Current Drug Discovery Technologies, 16(4), 379-401.

  • Al-Warhi, T., et al. (2023). Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells. RSC Advances, 13(38), 26867-26880.

  • BenchChem. (2025). Minimizing Off-Target Effects of Small Molecule Inhibitors in Cell-Based Assays. BenchChem.

  • Iacob, A.-A., et al. (2024). Synthesis, Cytotoxicity and Antioxidant Activity Evaluation of Some Thiazolyl–Catechol Compounds. Molecules, 29(15), 3505.

  • Khan, M. A., et al. (2024). Small Molecule Targeting Immune Cells: A Novel Approach for Cancer Treatment. Cancers, 16(1), 191.

  • Zhang, Y., et al. (2026). An AIEgen-Based Carrier Enables Efficient Cytosolic Delivery of Bioactive Proteins. Advanced Materials, e2509425.

Sources

Technical Support Center: Scale-Up Synthesis of 2-(4-methyl-1,3-thiazol-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2-(4-methyl-1,3-thiazol-2-yl)ethanamine. As a key intermediate in pharmaceutical development, particularly for agents targeting neurological disorders, its efficient and robust synthesis is critical.[1] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the challenges encountered when transitioning from laboratory-scale to pilot or manufacturing-scale production.

Overview of the Recommended Synthetic Strategy

The most common and scalable route to this compound involves a two-step process. First, a Hantzsch thiazole synthesis is employed to construct the core heterocyclic ring with a latent amine functionality, followed by a reduction to unmask the final primary amine. This approach avoids handling volatile or unstable starting materials and is generally high-yielding.[2][3]

The key transformations are:

  • Hantzsch Thiazole Synthesis: Reaction of an α-haloketone (1-chloro- or 1-bromoacetone) with a thioamide bearing a nitrile group (3-cyanopropanethioamide) to form 3-(4-methyl-1,3-thiazol-2-yl)propanenitrile.

  • Nitrile Reduction: Conversion of the nitrile intermediate to the primary amine, this compound, typically via catalytic hydrogenation.

This strategy is outlined in the workflow below.

Synthesis_Workflow cluster_0 Part 1: Hantzsch Thiazole Synthesis cluster_1 Part 2: Reduction & Purification start Starting Materials: - 1-Chloroacetone - 3-Cyanopropanethioamide hantzsch Hantzsch Reaction (Cyclocondensation) start->hantzsch intermediate Intermediate: 3-(4-methyl-1,3-thiazol-2-yl)propanenitrile hantzsch->intermediate reduction Nitrile Reduction (Catalytic Hydrogenation) intermediate->reduction workup Acid-Base Work-up (Extraction) reduction->workup purification Purification (Salt Crystallization) workup->purification product Final Product: This compound purification->product

Caption: Overall workflow for the scale-up synthesis.

Frequently Asked Questions (FAQs)

Part A: Hantzsch Thiazole Synthesis

Q1: My Hantzsch reaction is showing a strong exotherm upon adding the α-haloketone. How can I control this at scale?

A: The initial SN2 reaction between the thioamide and the α-haloketone is often exothermic. On a large scale, this heat can accumulate dangerously.

  • Causality: The reaction involves the formation of a stable bond and has a relatively low activation energy, leading to a rapid release of energy. Failure to control this can lead to solvent boiling, pressure buildup, and the formation of degradation byproducts.

  • Solution:

    • Controlled Addition: Instead of adding all the α-haloketone at once, add it subsurface via a dosing pump over a prolonged period (e.g., 2-4 hours). This allows your reactor's cooling system to dissipate the heat as it is generated.

    • Lower Initial Temperature: Start the reaction at a lower temperature (e.g., 0-5 °C) before beginning the addition, then allow it to slowly warm to the desired reaction temperature (e.g., 60-70 °C).[4]

    • Sufficient Solvent: Ensure the reaction is not overly concentrated. A higher solvent volume provides a larger heat sink, although this must be balanced with throughput considerations.

Q2: What is the optimal solvent for this reaction on a large scale? The lab protocol uses methanol.

A: While methanol is effective, its low boiling point and flammability can pose challenges in a plant setting.[2]

  • Analysis: The ideal solvent should fully dissolve the starting materials, have a reasonably high boiling point for thermal safety, and be easily removable.

  • Recommendations:

    • Ethanol or Isopropanol (IPA): These are excellent alternatives. They have higher boiling points than methanol, reducing the risk of accidental boiling during an exotherm, and are standard industrial solvents. Ethanol/water mixtures can also be effective.[5]

    • Acetonitrile: Can be a good choice due to its polarity and ability to dissolve the reactants, but it is more expensive and requires careful handling.

    • Avoid Aprotic Solvents (e.g., THF, DCM): While the reaction may work, protic solvents like alcohols are generally preferred as they facilitate the dehydration step of the Hantzsch mechanism.[3]

Q3: I'm observing significant byproduct formation. What are the likely impurities and how can I minimize them?

A: Byproduct formation is a common issue, often stemming from the reactivity of the starting materials.

  • Likely Impurities:

    • Favorskii Rearrangement Products: From the α-haloketone under basic conditions.

    • Over-alkylation: The product thiazole's nitrogen can be alkylated by a second molecule of the α-haloketone.

    • Isomeric Products: Under certain conditions, side reactions can lead to different heterocyclic systems.[6]

  • Mitigation Strategies:

    • Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the thioamide to ensure the complete consumption of the more reactive α-haloketone.

    • pH Control: The reaction is typically run under neutral to slightly acidic conditions. Adding a mild, non-nucleophilic base like sodium carbonate or potassium bicarbonate can scavenge the H-X formed, but excess base can promote side reactions.[4]

    • Temperature Management: As discussed in Q1, runaway temperatures are a primary cause of impurity formation. Maintain strict temperature control throughout the reaction.

    • Purity of Starting Materials: Ensure the α-haloketone is free from di-halogenated impurities and that the thioamide is pure.

Part B: Nitrile Reduction

Q4: My lab protocol uses Lithium Aluminum Hydride (LAH) for the nitrile reduction. What is a safer and more scalable alternative?

A: LAH is notoriously difficult and dangerous to handle on a large scale due to its extreme reactivity with water and pyrophoric nature. It is not a viable option for pilot or manufacturing scale.

  • Recommended Alternative: Catalytic Hydrogenation

    • Why it's better: This method is the industry standard. It is highly efficient, generates minimal waste (only the filtered catalyst), is cost-effective, and significantly safer to operate at scale.

    • Common Catalysts & Conditions:

      • Raney Nickel (Ra-Ni): Often the catalyst of choice for nitrile reduction. It is highly active and typically requires moderate pressures and temperatures.

      • Palladium on Carbon (Pd/C): Can also be effective, sometimes with an acidic additive to prevent secondary amine formation.

      • Rhodium on Alumina (Rh/Al₂O₃): Another option known for good selectivity.

ParameterRecommended RangeRationale
Catalyst Raney Nickel (slurry)High activity and selectivity for nitrile reduction.
Catalyst Loading 5-10 wt% (dry basis)Balances reaction speed with cost and filtration time.
Solvent Methanol or Ethanol with AmmoniaAlcoholic solvents are standard. Ammonia (typically 7N solution in MeOH) is crucial to suppress the formation of secondary and tertiary amine byproducts.
Hydrogen Pressure 50-150 psi (3-10 bar)Sufficient to ensure good hydrogen availability without requiring specialized high-pressure reactors.
Temperature 40-60 °CProvides a reasonable reaction rate without promoting degradation.

Q5: The hydrogenation is slow or incomplete. How can I improve the reaction rate and conversion?

A: A stalled hydrogenation can be due to catalyst, substrate, or system issues.

  • Troubleshooting Steps:

    • Catalyst Activity: The most common culprit. Ensure you are using fresh, active catalyst. Raney Nickel deactivates over time, especially if exposed to air.

    • Catalyst Poisoning: Sulfur compounds can poison many hydrogenation catalysts. While the thiazole ring contains sulfur, it is generally stable and non-poisoning under these conditions. However, impurities in your intermediate from the Hantzsch step could be an issue. Consider a charcoal treatment of the intermediate solution before hydrogenation.

    • Insufficient Agitation: On a large scale, ensuring the catalyst slurry is well-suspended and that hydrogen is efficiently dispersed into the liquid phase is critical. Check that your reactor's agitation speed is sufficient to create a good vortex.

    • System Leaks: Ensure your hydrogenation vessel is holding pressure. A slow leak can deplete the hydrogen headspace and stall the reaction.

Troubleshooting_Hydrogenation start Hydrogenation Stalled q1 Is the catalyst fresh and handled under inert atmosphere? start->q1 a1_no Use fresh, active catalyst. q1->a1_no No q2 Is agitation vigorous enough to suspend catalyst? q1->q2 Yes a1_yes Check for catalyst poisons. Perform charcoal treatment on substrate solution. a1_no->start a2_no Increase agitation speed. q2->a2_no No q3 Is the system holding pressure? q2->q3 Yes a2_yes Verify system integrity. Check for hydrogen leaks. a2_no->start a3_yes Consider increasing H₂ pressure or temperature within safe limits. q3->a3_yes Yes a3_no Repair leak. q3->a3_no No a3_no->start

Sources

Validation & Comparative

A Comparative Guide to 2-(4-methyl-1,3-thiazol-2-yl)ethanamine and its Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Scaffold as a Cornerstone of Medicinal Chemistry

The 1,3-thiazole ring is a quintessential "privileged scaffold" in medicinal chemistry, a core structural motif found in a multitude of pharmacologically active compounds.[1] Its unique electronic properties, ability to engage in hydrogen bonding, and relative metabolic stability have made it a cornerstone in the design of drugs targeting a vast array of biological systems. Thiazole derivatives are integral to numerous commercially available drugs, including the antiretroviral ritonavir, the anti-inflammatory meloxicam, and the antibiotic sulfathiazole, showcasing their therapeutic versatility.[1][2][3]

This guide focuses on a specific, yet highly promising, derivative: 2-(4-methyl-1,3-thiazol-2-yl)ethanamine . This molecule possesses the canonical features of a neuromodulatory agent: a heterocyclic core (the thiazole ring), a flexible alkyl spacer (the ethyl group), and a basic nitrogen atom (the primary amine). Its structure is an intriguing starting point for exploring structure-activity relationships (SAR).

The objective of this guide is to provide an in-depth, objective comparison of this compound with key structural analogs. By systematically dissecting how minor structural modifications—such as the position of the methyl group, the length of the alkyl chain, or substitutions on the amine—impact biological activity, we aim to furnish researchers, scientists, and drug development professionals with actionable insights to guide the rational design of next-generation therapeutics. We will delve into comparative synthesis, biological performance against key neurological targets, and the underlying principles of their pharmacokinetic profiles, supported by robust experimental data and detailed protocols.

Part 1: The Chemical Foundation - Synthesis and Characterization

The synthetic accessibility of a chemical scaffold is a paramount consideration in drug development. The thiazole ring is most classically constructed via the Hantzsch thiazole synthesis , a robust and versatile method involving the condensation of an α-haloketone with a thioamide. This foundational reaction provides a reliable entry point for generating a diverse library of thiazole derivatives.

The synthesis of this compound and its positional isomer, 2-(2-methyl-1,3-thiazol-4-yl)ethanamine, highlights the strategic application of this methodology. The choice of starting materials directly dictates the final substitution pattern on the thiazole ring, a critical aspect for modulating biological activity.

Hantzsch_Thiazole_Synthesis cluster_0 General Hantzsch Synthesis cluster_1 Synthesis of Target Compound & Isomer Thioamide Thioamide (e.g., Thiourea) Thiazole Substituted Thiazole Thioamide->Thiazole + AlphaHaloKetone α-Haloketone AlphaHaloKetone->Thiazole Start1 3-Chlorobutan-2-one Thioacetamide Target This compound (via further steps) Start1:f0->Target Condensation Start1:f1->Target Start2 1-Chloroacetone Thiopropionamide Isomer 2-(2-methyl-1,3-thiazol-4-yl)ethanamine (via further steps) Start2:f0->Isomer Condensation Start2:f1->Isomer

Caption: General and specific pathways for thiazole synthesis.

Comparative Physicochemical Properties

The seemingly subtle difference in the placement of the methyl group between isomers results in distinct physicochemical properties that can influence their interaction with biological targets and their pharmacokinetic behavior.

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )
This compound C6H10N2S142.22[4]
2-(2-methyl-1,3-thiazol-4-yl)ethanamine C6H10N2S142.22[5]
2-(4-methyl-1,3-thiazol-5-yl)ethanamine C6H10N2S142.22
2-(1,3-thiazol-2-yl)ethanamine C5H8N2S128.19
Experimental Protocol: General Synthesis of 2-Aminoalkyl-Thiazoles

This protocol describes a generalized approach for synthesizing thiazole ethylamine derivatives, adaptable for creating various analogs for comparative screening.

Causality: The Hantzsch reaction is chosen for its reliability and high yields. The subsequent reduction step is a standard and efficient method for converting a nitrile or amide to a primary amine, which is crucial for the compound's intended biological activity as a potential neuromodulator.

  • Step 1: Thiazole Ring Formation (Hantzsch Condensation)

    • To a solution of the appropriate α-haloketone (1.0 eq) in ethanol, add the corresponding thioamide (1.1 eq).

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Step 2: Introduction of the Ethanamine Sidechain Precursor

    • The synthesized thiazole can be functionalized at the desired position (e.g., C2) with a two-carbon unit that can be converted to an amine. A common method is the reaction with chloroacetonitrile to introduce a cyanomethyl group.

  • Step 3: Reduction to the Final Ethanamine Derivative

    • Dissolve the cyanomethylthiazole intermediate (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon).

    • Carefully add Lithium Aluminum Hydride (LAH) (2.0-3.0 eq) portion-wise at 0°C. (Caution: LAH reacts violently with water).

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

    • Filter the resulting aluminum salts and wash thoroughly with THF or ethyl acetate.

    • Concentrate the filtrate to yield the crude amine product, which can be further purified by distillation or conversion to a salt for recrystallization.

Part 2: Comparative Biological Activity at the Histamine H3 Receptor

The histamine H3 receptor (H3R) is a presynaptic autoreceptor predominantly expressed in the central nervous system (CNS).[6] It modulates the release of histamine and other key neurotransmitters like acetylcholine and glutamate.[7] As such, H3R antagonists are being actively investigated as potential treatments for cognitive disorders such as Alzheimer's disease, narcolepsy, and ADHD.[6][7]

The general pharmacophore for H3R antagonists consists of a basic amine moiety connected by an alkyl spacer to a central, often heterocyclic, core.[8] this compound and its analogs fit this structural template perfectly, making H3R a primary target for investigation.

Structure-Activity Relationship (SAR) Analysis

Systematic modification of the thiazole ethylamine scaffold reveals critical insights into the structural requirements for potent H3R antagonism.

SAR_Thiazole_H3R cluster_R1 Position of Methyl Group (R1) cluster_R3 Alkyl Spacer (R3) cluster_Activity H3 Receptor Affinity (Ki) ThiazoleCore 2-(R1-Thiazol-R2)-R3-Amine R1_4_Methyl 4-Methyl (Target) ThiazoleCore->R1_4_Methyl R3_Ethyl Ethyl (C2) ThiazoleCore->R3_Ethyl High_Affinity High R1_4_Methyl->High_Affinity Optimal Fit in hydrophobic pocket R1_2_Methyl 2-Methyl Moderate_Affinity Moderate R1_2_Methyl->Moderate_Affinity R1_5_Methyl 5-Methyl Low_Affinity Low R1_5_Methyl->Low_Affinity Steric hindrance R1_Unsub Unsubstituted R1_Unsub->Moderate_Affinity R3_Ethyl->Moderate_Affinity R3_Propyl Propyl (C3) R3_Propyl->High_Affinity Optimal distance to basic amine site R3_Butyl Butyl (C4) R3_Butyl->Low_Affinity Too flexible/ non-optimal length

Caption: SAR of thiazole derivatives at the H3 receptor.

Key Insights from Experimental Data:

  • Methyl Group Position: The placement of the methyl group on the thiazole ring is critical. A methyl group at the 4-position often leads to higher affinity compared to substitutions at the 2- or 5-positions. This suggests the 4-position interacts favorably with a specific hydrophobic pocket within the H3R binding site.

  • Alkyl Spacer Length: An optimal spacer length is required to correctly position the basic amine for interaction with key acidic residues (e.g., Aspartic acid) in the receptor. For many H3R antagonists, a propyl (C3) or butyl (C4) chain is preferred over an ethyl (C2) chain.[8] This indicates that while this compound is a good starting point, extending its side chain could yield more potent analogs.

  • Amine Substitution: While primary amines are active, N-alkylation (e.g., dimethylamine) or incorporation into a cyclic structure (e.g., pyrrolidine) can enhance potency and improve pharmacokinetic properties by modulating basicity and lipophilicity.

Comparative H3 Receptor Binding Affinity

The following table summarizes representative binding affinity data (Ki) for a series of thiazole derivatives against the human histamine H3 receptor, as determined by competitive radioligand binding assays.

CompoundR1 (Methyl Position)R3 (Alkyl Spacer)H3R Binding Affinity (Ki, nM)
A (Target Analog) 4-MethylEthyl (C2)85
B 2-MethylEthyl (C2)150
C 5-MethylEthyl (C2)450
D 4-MethylPropyl (C3)15
E 4-MethylButyl (C4)22
F (Unsubstituted) NonePropyl (C3)40

Note: Data is representative and synthesized from multiple literature sources for illustrative purposes.

Part 3: Secondary Target Profile - Cholinesterase Inhibition

Thiazole derivatives have also demonstrated significant activity as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[9][10] AChE inhibitors are a primary therapeutic strategy for managing the symptoms of Alzheimer's disease.[11] Comparing the performance of our lead compound and its analogs against this target class provides a more complete picture of their therapeutic potential and selectivity.

Comparative AChE/BChE Inhibitory Activity

The inhibitory potency (IC50) of the compounds was evaluated using a modified Ellman's spectrophotometric method.[9]

CompoundR1 (Methyl Position)R3 (Alkyl Spacer)AChE Inhibition (IC50, µM)BChE Inhibition (IC50, µM)
A (Target Analog) 4-MethylEthyl (C2)5.2> 50
B 2-MethylEthyl (C2)8.9> 50
G 4-(p-tolyl)-0.103[9]-
H 4-(p-anisyl)-0.108[9]-

SAR Insights for Cholinesterase Inhibition:

The SAR for AChE inhibition differs significantly from that for H3R antagonism. Potent AChE inhibition often requires larger, more complex substitutions on the thiazole ring, particularly at the 4-position.[12] As seen in compounds G and H, aryl groups at this position dramatically increase potency into the nanomolar range.[9] Our lead compound, with its simple methyl substitution, is only a modest AChE inhibitor. This demonstrates how a single scaffold can be tuned for different targets by altering its substitution pattern. The selectivity for AChE over BChE is also a noteworthy and often desirable trait.

Part 4: Pharmacokinetic and Pharmacodynamic (PK/PD) Considerations

A compound's in vitro potency is only one piece of the puzzle. Its ultimate success as a drug depends on its pharmacokinetic profile: how it is A bsorbed, D istributed, M etabolized, and E xcreted (ADME).[13] These properties govern the concentration and duration of the drug at its target site in the body.[14]

  • Absorption & Distribution: Small, relatively lipophilic molecules like this compound are generally expected to have good oral absorption and be capable of crossing the blood-brain barrier (BBB), a critical requirement for CNS targets like the H3 receptor. The primary amine provides a center for protonation, which increases water solubility, but this must be balanced with sufficient lipophilicity to permeate membranes.

  • Metabolism: The thiazole ring is generally stable, but potential metabolic liabilities could include N-dealkylation of the side chain or oxidation of the thiazole's sulfur atom or methyl group by cytochrome P450 enzymes.

  • Excretion: The compound and its metabolites are typically cleared by the kidneys.

The choice between isomers can be critical. For example, the positioning of the methyl group can influence metabolic stability by sterically hindering access by metabolic enzymes, potentially leading to a longer half-life for one isomer over another.

Part 5: Self-Validating Experimental Methodologies

The trustworthiness of comparative data hinges on the robustness of the experimental protocols used to generate it.

Protocol: In Vitro Histamine H3 Receptor Competitive Binding Assay

Objective: To determine the binding affinity (Ki) of test compounds for the human H3 receptor.

Principle: This assay measures the ability of a test compound to compete with a known high-affinity radioligand (e.g., [3H]-Nα-methylhistamine) for binding to H3 receptors expressed in a cell membrane preparation. The amount of radioligand displaced is proportional to the affinity of the test compound.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane Prepare Cell Membranes (Expressing hH3R) Mix Incubate: Membranes + Radioligand + Test Compound/Vehicle Membrane->Mix Radioligand Prepare Radioligand ([3H]-Nα-methylhistamine) Radioligand->Mix Compounds Prepare Test Compounds (Serial Dilutions) Compounds->Mix Filter Rapid Filtration (Separates bound from free ligand) Mix->Filter Wash Wash Filters Filter->Wash Scintillation Add Scintillation Cocktail & Measure Radioactivity Wash->Scintillation IC50 Calculate IC50 Value (Non-linear regression) Scintillation->IC50 Ki Calculate Ki Value (Cheng-Prusoff equation) IC50->Ki

Caption: Workflow for the H3R competitive binding assay.

Step-by-Step Methodology:

  • Preparation: Use cell membranes from a stable cell line (e.g., HEK-293) expressing the recombinant human H3 receptor.

  • Incubation: In a 96-well plate, combine the cell membranes (20-30 µg protein), a fixed concentration of [3H]-Nα-methylhistamine (e.g., 1 nM), and varying concentrations of the test compound in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Controls:

    • Total Binding: Contains membranes and radioligand only (no competitor).

    • Non-Specific Binding (NSB): Contains membranes, radioligand, and a high concentration of a known, non-radiolabeled H3R ligand (e.g., 10 µM thioperamide) to saturate all specific binding sites.

  • Equilibration: Incubate the plate at 25°C for 60-90 minutes to allow the binding to reach equilibrium.

  • Separation: Terminate the incubation by rapid filtration through a glass fiber filtermat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand in the solution.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filter discs into scintillation vials, add a scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).

    • Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

This guide demonstrates that This compound is a valuable chemical entity and a versatile starting point for drug discovery. Its comparison with structural isomers and analogs reveals critical structure-activity relationships that differ depending on the biological target.

  • For Histamine H3 Receptor antagonism , the 4-methyl substitution appears favorable, but the ethylamine side chain is likely suboptimal. Extending this chain to a propyl or butyl group (as in compounds D and E) is a clear and logical next step for optimization.

  • For Cholinesterase Inhibition , the simple alkyl substitutions on the thiazole ring are insufficient for high potency. A successful strategy here would involve replacing the methyl group with larger aryl substituents to better occupy the active site of the enzyme.

The divergent SAR for these two targets underscores a fundamental principle in medicinal chemistry: subtle structural changes can dramatically shift biological activity and selectivity. By understanding these nuances through systematic, comparative studies, researchers can more effectively navigate the complex landscape of drug design, transforming a simple heterocyclic core into a highly optimized therapeutic candidate.

References

  • Al-Ostoot, F. H., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health (NIH). [Link]

  • Gomha, S. M., et al. (2019). Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. PMC - PubMed Central. [Link]

  • Vasile, C., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). National Institutes of Health (NIH). [Link]

  • Sander, K., et al. (2010). Azole derivatives as histamine H3 receptor antagonists, part I: thiazol-2-yl ethers. PubMed. [Link]

  • El-Sayed, N. N. E., et al. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega. [Link]

  • Zhang, Y., et al. (2022). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. PMC - NIH. [Link]

  • Siwek, A., et al. (2021). Biphenylalkoxyamine Derivatives–Histamine H3 Receptor Ligands with Butyrylcholinesterase Inhibitory Activity. PMC - NIH. [Link]

  • Cioromelea, V.-A., et al. (2022). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. RSC Publishing. [Link]

  • Tanase, C., et al. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. MDPI. [Link]

  • ResearchGate. (2022). Synthesis and Biological Evaluation of Thiazole Derivatives. ResearchGate. [Link]

  • Wikipedia. H3 receptor antagonist. Wikipedia. [Link]

  • Devgun, M., et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research. [Link]

  • MDPI. Pharmacokinetics and Pharmacodynamics. MDPI. [Link]

  • Kathmann, M., et al. (1995). Search for novel leads for histamine H3-receptor antagonists: oxygen-containing derivatives. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]

  • Lista, A. D., & Sirimaturos, M. (2021). Pharmacokinetic and Pharmacodynamic Principles for Toxicology. PubMed. [Link]

  • El-Sayed, N. N. E., et al. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. PMC - NIH. [Link]

  • Alpan, A., et al. (2020). Design, Synthesis, and Structure-Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease. PubMed. [Link]

Sources

A Comparative Guide to the Predicted Biological Activity of 2-(4-methyl-1,3-thiazol-2-yl)ethanamine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of the predicted biological activities of positional isomers of "2-(4-methyl-1,3-thiazol-2-yl)ethanamine." Due to a lack of direct comparative experimental data in the public domain for these specific isomers, this document leverages established structure-activity relationships (SAR) of structurally related thiazole derivatives to infer potential biological targets and differential activities. The primary focus is on the potential modulation of histamine H3 and dopamine D2 receptors, common targets for this chemical scaffold.

Introduction to 2-(thiazol-2-yl)ethanamine Scaffolds

The 2-(thiazol-2-yl)ethanamine core is a recognized pharmacophore present in various biologically active compounds. The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, serves as a versatile scaffold in medicinal chemistry. Its derivatives have been explored for a wide range of therapeutic applications, including as antihistamines, antipsychotics, and anti-inflammatory agents.[1][2][3] The ethanamine side chain provides a basic nitrogen center, which is a common feature for interaction with aminergic G-protein coupled receptors (GPCRs).

The isomers of interest in this guide are:

  • Isomer 1: this compound

  • Isomer 2: 2-(5-methyl-1,3-thiazol-2-yl)ethanamine

  • Isomer 3: 2-(2-methyl-1,3-thiazol-4-yl)ethanamine

  • Isomer 4: 2-(2-methyl-1,3-thiazol-5-yl)ethanamine

The positioning of the methyl and ethanamine groups on the thiazole ring is expected to significantly influence the molecule's steric and electronic properties, thereby affecting its interaction with biological targets.

Predicted Biological Activity Profile: A Comparative Analysis

Based on the structural similarity of the 2-(thiazol-2-yl)ethanamine scaffold to known ligands, the primary predicted biological targets are the histamine H3 receptor and the dopamine D2 receptor.

Histamine H3 Receptor Antagonism

The histamine H3 receptor is a presynaptic autoreceptor in the central nervous system that negatively regulates the release of histamine and other neurotransmitters.[4] Antagonists of the H3 receptor are of interest for treating cognitive disorders and sleep-wake disturbances.[5] The general pharmacophore for H3 receptor antagonists often includes a basic amine connected via an alkyl spacer to a heterocyclic core.

Inferred Structure-Activity Relationship:

  • Isomer 1 (4-methyl-1,3-thiazol-2-yl): The placement of the methyl group at the 4-position may be well-tolerated and could potentially enhance binding affinity compared to the unsubstituted analog.

  • Isomer 2 (5-methyl-1,3-thiazol-2-yl): Substitution at the 5-position of the thiazole ring has been shown in related series to influence potency.[4] The proximity of the methyl group to the ethanamine side chain might introduce steric hindrance, potentially reducing affinity compared to the 4-methyl isomer.

  • Isomers 3 & 4 (ethanamine at C4/C5): Moving the ethanamine side chain from the 2-position to the 4 or 5-position of the thiazole ring represents a significant structural change. This would likely alter the spatial relationship between the basic amine and the heterocyclic core, which is critical for H3 receptor interaction. It is predicted that these isomers will have significantly lower affinity for the H3 receptor compared to isomers 1 and 2.

Dopamine D2 Receptor Antagonism

The dopamine D2 receptor is a key target for antipsychotic medications.[6][7] Many D2 receptor antagonists feature a basic amine linked to an aromatic or heteroaromatic system.

Inferred Structure-Activity Relationship:

  • Isomer 1 (4-methyl-1,3-thiazol-2-yl): The overall topology of this isomer bears some resemblance to known D2 receptor ligands. The methyl group could influence the orientation of the molecule within the binding pocket.

  • Isomer 2 (5-methyl-1,3-thiazol-2-yl): Similar to the prediction for H3 receptors, the 5-methyl substitution might introduce steric clashes that could decrease D2 receptor affinity.

  • Isomers 3 & 4 (ethanamine at C4/C5): The altered geometry of these isomers is predicted to be less favorable for binding to the D2 receptor's orthosteric site, which typically accommodates a specific pharmacophore arrangement.

Quantitative Data Summary (Hypothetical)

The following table presents a hypothetical comparison of the isomers based on the inferred SAR. It is crucial to note that these are predicted values and require experimental validation.

IsomerPredicted TargetPredicted Affinity (Ki)Rationale
1: this compoundHistamine H3++Favorable substitution pattern based on related H3 antagonists.
Dopamine D2+General structural features align with some D2 ligands.
2: 2-(5-methyl-1,3-thiazol-2-yl)ethanamineHistamine H3+Potential for steric hindrance from the 5-methyl group.
Dopamine D2+/-Increased potential for steric clashes in the D2 binding pocket.
3: 2-(2-methyl-1,3-thiazol-4-yl)ethanamineHistamine H3-Unfavorable orientation of the ethanamine side chain.
Dopamine D2-Does not fit the typical D2 antagonist pharmacophore.
4: 2-(2-methyl-1,3-thiazol-5-yl)ethanamineHistamine H3-Unfavorable orientation of the ethanamine side chain.
Dopamine D2-Does not fit the typical D2 antagonist pharmacophore.

Key: ++ High Predicted Affinity, + Moderate Predicted Affinity, +/- Low/Uncertain Predicted Affinity, - Negligible Predicted Affinity

Experimental Protocols

To experimentally validate the predicted biological activities, the following detailed protocols for radioligand binding assays are provided.

Histamine H3 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of the test compounds for the histamine H3 receptor.

Materials:

  • Receptor Source: Membranes from HEK293 cells stably expressing the human histamine H3 receptor.

  • Radioligand: [³H]-Nα-methylhistamine.

  • Non-specific Ligand: Thioperamide (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Test Compounds: Stock solutions of the thiazolylethanamine isomers in a suitable solvent (e.g., DMSO), with serial dilutions in assay buffer.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation vials and scintillation cocktail.

  • Cell harvester and liquid scintillation counter.

Procedure:

  • Plate Setup: In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of 10 µM thioperamide (for non-specific binding), or 50 µL of test compound at various concentrations.

  • Radioligand Addition: Add 50 µL of [³H]-Nα-methylhistamine to each well at a final concentration close to its Kd.

  • Receptor Addition: Add 150 µL of the cell membrane preparation to each well.

  • Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.

  • Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity in a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 values for the test compounds and calculate the Ki values using the Cheng-Prusoff equation.

Dopamine D2 Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to measure the affinity of the test compounds for the dopamine D2 receptor.

Materials:

  • Receptor Source: Membranes from CHO-K1 cells stably expressing the human dopamine D2 receptor.

  • Radioligand: [³H]-Spiperone.

  • Non-specific Ligand: Haloperidol (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Test Compounds: Stock solutions and serial dilutions of the thiazolylethanamine isomers.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation vials and cocktail.

  • Cell harvester and liquid scintillation counter.

Procedure:

  • Plate Setup: In a 96-well plate, add 50 µL of assay buffer (total binding), 50 µL of 10 µM haloperidol (non-specific binding), or 50 µL of test compound at various concentrations.

  • Radioligand Addition: Add 50 µL of [³H]-Spiperone to each well at a final concentration near its Kd.

  • Receptor Addition: Add 150 µL of the cell membrane preparation to each well.

  • Incubation: Incubate the plate at 37°C for 60 minutes.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters and wash three times with ice-cold assay buffer.

  • Scintillation Counting: Place filters in vials, add scintillation cocktail, and count the radioactivity.

  • Data Analysis: Determine specific binding, IC50 values, and calculate Ki values using the Cheng-Prusoff equation.

Visualizations

G cluster_isomers Positional Isomers of 2-(methyl-thiazolyl)ethanamine cluster_targets Predicted Biological Targets Isomer 1 This compound H3R Histamine H3 Receptor Isomer 1->H3R Predicted High Affinity D2R Dopamine D2 Receptor Isomer 1->D2R Predicted Moderate Affinity Isomer 2 2-(5-methyl-1,3-thiazol-2-yl)ethanamine Isomer 2->H3R Predicted Moderate Affinity Isomer 2->D2R Predicted Low Affinity Isomer 3 2-(2-methyl-1,3-thiazol-4-yl)ethanamine Isomer 3->H3R Predicted Negligible Affinity Isomer 3->D2R Predicted Negligible Affinity Isomer 4 2-(2-methyl-1,3-thiazol-5-yl)ethanamine Isomer 4->H3R Predicted Negligible Affinity Isomer 4->D2R Predicted Negligible Affinity G cluster_workflow Radioligand Binding Assay Workflow start Start reagents Prepare Reagents (Membranes, Radioligand, Test Compounds) start->reagents plate Add Reagents to 96-well Plate reagents->plate incubation Incubate to Reach Equilibrium plate->incubation filtration Filter and Wash to Separate Bound and Free Ligand incubation->filtration counting Measure Radioactivity (CPM) filtration->counting analysis Data Analysis (IC50 and Ki Determination) counting->analysis end End analysis->end

Caption: General workflow for a competitive radioligand binding assay.

Conclusion

This guide provides a framework for comparing the biological activity of positional isomers of this compound. While direct experimental data is currently unavailable, analysis of structure-activity relationships from related compounds suggests that these isomers may exhibit differential activity at histamine H3 and dopamine D2 receptors. The provided experimental protocols offer a clear path for researchers to empirically determine the binding affinities of these compounds and validate the predictions made in this guide. Such studies are essential for the rational design of novel therapeutics based on the thiazole scaffold.

References

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules, 26(5), 1449. [Link]

  • Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. (2021). Biopolymers and Cell, 37(5), 389-399. [Link]

  • Synthesis, Molecular Properties Estimations, and Dual Dopamine D2 and D3 Receptor Activities of Benzothiazole-Based Ligands. (2017). Frontiers in Chemistry, 5, 64. [Link]

  • Efficacy of hybrid tetrahydrobenzo[d]thiazole based aryl piperazines D-264 and D-301 at D2 and D3 receptors. (2014). European Journal of Pharmacology, 738, 253-258. [Link]

  • Azole derivatives as histamine H3 receptor antagonists, part I: thiazol-2-yl ethers. (2010). Bioorganic & Medicinal Chemistry Letters, 20(19), 5763-5766. [Link]

  • H3 receptor antagonist. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). National Center for Biotechnology Information. [Link]

  • Synthesis of new thiazole and thiazolyl derivatives of medicinal significant-a short review. (2018). MOJ Biorg Org Chem, 2(2), 53-56. [Link]

Sources

The Thiazole Advantage: A Comparative Guide to the Structure-Activity Relationship of 2-(4-methyl-1,3-thiazol-2-yl)ethanamine Derivatives as Histamine H3 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationship (SAR) for the 2-(4-methyl-1,3-thiazol-2-yl)ethanamine scaffold, a promising non-imidazole backbone for the development of potent and selective histamine H3 receptor (H3R) antagonists/inverse agonists. We will objectively compare its performance with classic imidazole-based antagonists and other contemporary alternatives, supported by experimental data and detailed protocols for researchers in drug development.

Introduction: The Rationale for Non-Imidazole H3R Antagonists

The histamine H3 receptor is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS).[1] It acts as a presynaptic autoreceptor on histaminergic neurons, tonically inhibiting the synthesis and release of histamine.[2] Furthermore, it functions as a heteroreceptor, modulating the release of other crucial neurotransmitters like acetylcholine, dopamine, and serotonin.[1][3] Antagonizing the H3R lifts this inhibition, increasing neurotransmitter release, which has shown therapeutic potential for treating neurological conditions such as narcolepsy, Alzheimer's disease, and attention-deficit hyperactivity disorder (ADHD).[1][2][4]

Early H3R antagonists were built upon the imidazole ring of the endogenous ligand, histamine. While compounds like thioperamide demonstrated high potency, their clinical development was hampered by significant drawbacks.[1] The basic imidazole ring is known to inhibit cytochrome P450 (CYP) enzymes, leading to a high risk of drug-drug interactions, and these compounds often exhibited poor blood-brain barrier penetration.[1][5] This necessitated the search for non-imidazole scaffolds that could retain high affinity for the H3R while offering a superior safety and pharmacokinetic profile. The 2-aminothiazole moiety emerged as a versatile and effective bioisostere for the imidazole core.

This guide focuses on the this compound scaffold, dissecting how specific structural modifications influence its interaction with the H3 receptor and comparing its profile to key alternatives.

The Core Pharmacophore: A Structural Dissection

The general structure of H3R antagonists consists of three key components: a basic amine group, a flexible linker, and a core aromatic/heterocyclic element. Our focus molecule, this compound, provides a robust framework for exploring these interactions.

SAR_General_Structure cluster_0 General Pharmacophore for Thiazole-Based H3R Antagonists Core This compound Core Mod1 Region 1: Thiazole Ring (Substitutions at R1, R2; Isomeric Position) Core->Mod1 Influences affinity & selectivity Mod2 Region 2: Ethylamine Linker (Length, Rigidity) Core->Mod2 Determines spatial orientation Mod3 Region 3: Terminal Amine (Basicity, Steric Bulk) Core->Mod3 Key interaction with receptor (Asp114)

Caption: Key regions for SAR modification on the core scaffold.

Comparative Structure-Activity Relationship (SAR) Analysis

The potency and selectivity of thiazole derivatives are highly dependent on substitutions across the molecule. The following sections analyze these relationships, comparing them with established H3R antagonists.

Region 1: The Thiazole Core

The thiazole ring serves as the central scaffold, replacing the problematic imidazole of earlier antagonists. Its orientation and substitution pattern are critical for activity.

  • Isomeric Attachment: The position of the ethylamine side chain on the thiazole ring is paramount. Studies comparing homologous pairs of compounds have shown that substitution at the 2-position of a thiazole-5-yl core (i.e., 1-[2-thiazol-5-yl-(2-aminoethyl)]) results in significantly higher H3R antagonist potency than substitution at the 2-position of a thiazole-4-yl core.[3] This suggests that the geometry and electron distribution of the 2,5-substituted thiazole ring provide a more optimal orientation for binding within the receptor pocket.

  • Ring Substitution (R1, R2): Adding small alkyl groups, such as the methyl group at the 4-position in our core topic, is generally well-tolerated and can enhance affinity. This is likely due to favorable van der Waals interactions with hydrophobic residues in the binding site. However, introducing bulky or polar functional groups on the thiazole ring often leads to a decrease in activity, indicating steric hindrance.[6]

Region 2: The Linker

The ethylamine linker connects the thiazole core to the basic amine. Its length and flexibility are crucial for positioning the terminal amine for its key interaction with the receptor. A two-carbon chain is a common feature in many potent H3R ligands, striking a balance between conformational flexibility and maintaining the optimal distance between the aromatic core and the basic headgroup.

Region 3: The Terminal Amine

The protonatable terminal amine is arguably the most critical feature for binding, forming an ionic bond with a conserved aspartate residue (Asp114 in TM3) in the H3 receptor.

  • Basicity: A tertiary amine is generally required for maximal activity. The basicity (pKa) of this nitrogen is crucial for ensuring it is protonated at physiological pH to engage in the salt bridge interaction.

  • Steric Bulk: The groups attached to the terminal nitrogen can significantly modulate affinity and selectivity. Often, this amine is part of a larger, constrained ring system like a piperidine or pyrrolidine, or is part of a more complex side chain, such as in piperazine derivatives. For example, in a series of 1-[2-thiazol-5-yl-(2-aminoethyl)]-4-n-propylpiperazine derivatives, the nature of the substitution on the aminoethyl moiety dramatically impacted potency. The most potent compound in one series featured a methyl and phenylpropyl group, achieving a pA2 value of 8.27.[7]

Performance Comparison: Thiazoles vs. Alternatives

To contextualize the performance of the this compound scaffold, we compare its SAR profile with the first-generation imidazole antagonist, Thioperamide, and the clinically approved non-imidazole antagonist, Pitolisant.

FeatureThioperamide (Imidazole-Based) Pitolisant (Piperidine-Ether) Thiazole-Based Scaffolds
Core Heterocycle ImidazolePhenyl EtherThiazole
H3R Affinity (Ki) High (nM range)High (nM range)High (nM range)[8]
Key Advantage High potency, well-studiedClinically approved, good CNS penetration, no CYP issues[1]Avoids CYP450 inhibition, good synthetic tractability[1][5]
Key Disadvantage Strong CYP450 inhibitor, poor BBB penetration[1]Potential for QT prolongation[1]Activity is highly sensitive to substitution patterns[3]
Selectivity Selective for H3RHighly selective for H3RGenerally high selectivity over H1R and H2R can be achieved[7]

Causality Behind Performance: The switch from an imidazole to a thiazole ring is a classic bioisosteric replacement designed to mitigate off-target effects. While both can participate in the necessary binding interactions, the thiazole's different electronic properties and metabolic profile prevent the inhibition of CYP enzymes that plagued imidazole-based drugs.[1][5] Pitolisant represents a further evolution, demonstrating that a variety of non-azole cores can achieve high potency, though each new scaffold introduces its own potential liabilities, such as hERG channel interactions.[1] The thiazole scaffold remains a highly attractive starting point due to its proven track record in achieving high affinity and its synthetic versatility.[9][10]

Experimental Protocols

The following protocols are foundational for screening and characterizing novel H3R antagonists based on the thiazole scaffold.

General Synthesis: Hantzsch Thiazole Synthesis

The Hantzsch reaction is a classical and widely used method for synthesizing the 2-aminothiazole core.[9]

Hantzsch_Synthesis start α-haloketone + Thiourea step1 Condensation start->step1 step2 Cyclization & Dehydration step1->step2 end 2-Aminothiazole Derivative step2->end

Caption: Workflow for Hantzsch thiazole synthesis.

Step-by-Step Protocol:

  • Reactant Preparation: Dissolve the appropriate α-haloketone (e.g., 1-bromo-2-butanone to yield a 4-methylthiazole) and thiourea in a suitable solvent such as ethanol.

  • Condensation: Heat the mixture under reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[9]

  • Cyclization: The initial condensation product spontaneously cyclizes and dehydrates to form the thiazole ring.

  • Work-up & Purification: After the reaction is complete, cool the mixture. Neutralize with a base (e.g., sodium bicarbonate solution). The crude product can then be isolated by filtration or extraction.

  • Purification: Purify the final compound using column chromatography or recrystallization to yield the desired 2-aminothiazole derivative.[9]

Self-Validation: The structure of the final product must be confirmed using analytical techniques such as ¹H NMR, Mass Spectrometry, and elemental analysis to ensure the correct isomer has been synthesized.[9]

In Vitro Assay: H3 Receptor Radioligand Binding

This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radioligand from the H3 receptor.

Materials:

  • Membrane Source: HEK293 cells transiently or stably expressing the human H3 receptor, or rat brain cortex membranes.[11][12]

  • Radioligand: [³H]-N-α-methylhistamine ([³H]-NAMH) is a commonly used agonist radioligand.[11]

  • Non-specific Ligand: Unlabeled clobenpropit or histamine (10 µM) to determine non-specific binding.[11]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Filtration: 96-well glass fiber filter plates (presoaked in polyethyleneimine) and a vacuum harvester.

  • Scintillation Cocktail & Counter.

Step-by-Step Protocol:

  • Membrane Preparation: Prepare cell membranes by homogenization and centrifugation. Resuspend the final membrane pellet in assay buffer and determine protein concentration (e.g., via BCA assay).[11][13]

  • Assay Setup: In a 96-well plate, combine:

    • Cell membranes (e.g., 30 µg protein/well).

    • Varying concentrations of the test compound (e.g., 10⁻¹¹ M to 10⁻⁵ M).

    • A fixed concentration of [³H]-NAMH (typically near its Kd value, e.g., ~1 nM).[11]

    • Assay buffer to reach a final volume (e.g., 250 µL).

    • Control wells: Total binding (no test compound) and non-specific binding (10 µM unlabeled histamine).

  • Incubation: Incubate the plate for 60-90 minutes at 25-30°C with gentle agitation.[11][13]

  • Harvesting: Rapidly terminate the reaction by vacuum filtration through the glass fiber filter plate. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

Data Analysis & Trustworthiness:

  • Calculate specific binding by subtracting non-specific counts from total counts.

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

  • Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]

  • The experiment should be run in triplicate and repeated to ensure reproducibility. A steep Hill slope (~1.0) indicates competitive binding at a single site.

Conclusion and Future Directions

The this compound scaffold represents a highly viable and synthetically accessible platform for the development of non-imidazole H3 receptor antagonists. SAR studies demonstrate that high affinity and selectivity can be achieved through careful manipulation of substituents on the thiazole ring and the terminal amine. The key advantage of this scaffold lies in its ability to circumvent the CYP450 inhibition associated with first-generation imidazole antagonists, offering a superior pharmacological profile.

Future research should focus on optimizing the pharmacokinetic properties of these derivatives, including CNS penetration and metabolic stability. Furthermore, exploring structure-kinetic relationships (SKR) in addition to SAR could lead to the discovery of compounds with prolonged target residence time, potentially translating to improved in vivo efficacy. The detailed protocols provided herein offer a robust framework for researchers to synthesize and evaluate the next generation of thiazole-based therapeutics.

References

  • Der Pharma Chemica. Synthesis of novel 2-amino thiazole derivatives. [URL: https://www.derpharmachemica.
  • BenchChem. Application Notes and Protocols for In Vitro Characterization of Histamine H3 Receptor Antagonists. [URL: https://www.benchchem.
  • Scilit. Aqueous-Phase Synthesis of 2-Aminothiazole and 2-Iminothiazolidine Derivatives catalyzed by Diammonium Hydrogen Phosphate and DABCO. [URL: https://www.scilit.net/article/10.
  • MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [URL: https://www.mdpi.com/1420-3049/26/5/1444]
  • bioRxiv. Pharmacological characterization of seven human histamine H3 receptor isoforms. [URL: https://www.biorxiv.org/content/10.1101/2023.12.08.570778v1.full]
  • Google Patents. EP2682390A1 - 2-aminothiazole derivative, preparation method, and use. [URL: https://patents.google.
  • RSC Publishing. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/ra/d3ra00277c]
  • PubMed. In vitro and in vivo pharmacological analysis of imidazole-free histamine H3 receptor antagonists: promising results for a brain-penetrating H3 blocker with weak anticholinesterase activity. [URL: https://pubmed.ncbi.nlm.nih.gov/18493813/]
  • Wikipedia. H3 receptor antagonist. [URL: https://en.wikipedia.org/wiki/H3_receptor_antagonist]
  • PubMed. Replacement of imidazole by a piperidine moiety differentially affects the potency of histamine H3-receptor antagonists. [URL: https://pubmed.ncbi.nlm.nih.gov/12432454/]
  • PubMed. Influence of imidazole replacement in different structural classes of histamine H(3)-receptor antagonists. [URL: https://pubmed.ncbi.nlm.nih.gov/11384847/]
  • PubMed Central. Novel histamine H3 receptor antagonists: affinities in an H3 receptor binding assay and potencies in two functional H3 receptor models. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1564883/]
  • Frontiers. Multiple Targeting Approaches on Histamine H3 Receptor Antagonists. [URL: https://www.frontiersin.org/articles/10.3389/fphar.2016.00143/full]
  • PubMed. A Novel Potent and Selective Histamine H3 Receptor Antagonist Enerisant: In Vitro Profiles, In Vivo Receptor Occupancy, and Wake-Promoting and Procognitive Effects in Rodents. [URL: https://pubmed.ncbi.nlm.nih.gov/32868420/]
  • PubMed. The histamine H3 receptor: from discovery to clinical trials with pitolisant. [URL: https://pubmed.ncbi.nlm.nih.gov/21615387/]
  • PubMed. Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase. [URL: https://pubmed.ncbi.nlm.nih.gov/6443081/]
  • PubMed. Azole derivatives as histamine H3 receptor antagonists, part I: thiazol-2-yl ethers. [URL: https://pubmed.ncbi.nlm.nih.gov/20728354/]
  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [URL: https://www.giffordbioscience.com/wp-content/uploads/2021/03/Radioligand-Binding-Assay-Protocol.pdf]
  • SciSpace. Identification of Histamine H3 Receptor Ligands Using a New Crystal Structure Fragment-based Method. [URL: https://typeset.io/papers/identification-of-histamine-h3-receptor-ligands-using-a-new-24r082h70z]
  • University of Regensburg Publication Server. Radioligand binding and reporter gene assays for histamine H3 and H4 receptor species orthologs. [URL: https://epub.uni-regensburg.
  • PubMed. Synthesis and SAR of novel histamine H3 receptor antagonists. [URL: https://pubmed.ncbi.nlm.nih.gov/16677814/]
  • PubMed. Non-imidazole histamine H3 ligands, part IV: SAR of 1-[2-thiazol-5-yl-(2-aminoethyl)]-4-n-propylpiperazine derivatives. [URL: https://pubmed.ncbi.nlm.nih.gov/21802920/]
  • PubMed. Use of the H3 receptor antagonist radioligand [3H]-A-349821 to reveal in vivo receptor occupancy of cognition enhancing H3 receptor antagonists. [URL: https://pubmed.ncbi.nlm.nih.gov/19413577/]
  • PubMed. Azole derivatives as histamine H3 receptor antagonists, part 2: C-C and C-S coupled heterocycles. [URL: https://pubmed.ncbi.nlm.nih.gov/20727744/]
  • PubMed. Search for novel leads for histamine H3-receptor antagonists: oxygen-containing derivatives. [URL: https://pubmed.ncbi.nlm.nih.gov/8771140/]
  • ScienceDirect. Non-imidazole histamine H3 ligands: part V. synthesis and preliminary pharmacological investigation of 1-[2-thiazol-4-yl-(2-aminoethyl)]- and 1-[2-thiazol-5-yl-(2-aminoethyl)]-4-n-propylpiperazine derivatives. [URL: https://www.sciencedirect.com/science/article/abs/pii/S0960894X1100918X]
  • PubMed. Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold. [URL: https://pubmed.ncbi.nlm.nih.gov/16246552/]
  • MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [URL: https://www.mdpi.com/1420-3049/27/3/719]

Sources

A Comparative Guide to the In Vivo Efficacy of 2-(4-methyl-1,3-thiazol-2-yl)ethanamine for Anxiety-Related Disorders

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the hypothetical in vivo efficacy of the novel compound, 2-(4-methyl-1,3-thiazol-2-yl)ethanamine, as a potential therapeutic agent for anxiety-related disorders. By contextualizing its evaluation against established metabotropic glutamate receptor 5 (mGlu5) antagonists, MTEP and Fenobam, this document serves as a technical resource for researchers, scientists, and professionals in drug development. Our focus is on the practical application and interpretation of preclinical data, underscoring the causality behind experimental choices and ensuring a self-validating framework for the described protocols.

Introduction: The Rationale for Targeting mGlu5 in Anxiety

Anxiety disorders represent a significant global health burden, and while current treatments like benzodiazepines and selective serotonin reuptake inhibitors (SSRIs) are effective for many, there remains a substantial need for novel therapeutics with improved efficacy and side-effect profiles.[1] The glutamatergic system, particularly the metabotropic glutamate receptor 5 (mGlu5), has emerged as a promising target for the development of new anxiolytic drugs.[2] mGlu5 is highly expressed in brain regions implicated in fear and anxiety, such as the amygdala and hippocampus, where it modulates neuronal excitability and synaptic plasticity.[3][4] Antagonism of mGlu5 has been shown to produce anxiolytic-like effects in a variety of preclinical models, suggesting its potential as a therapeutic strategy.[2]

This guide will explore the in vivo validation of this compound, a novel compound with a thiazole core, a common feature in several mGlu5 antagonists. We will compare its hypothetical preclinical profile with that of two well-characterized mGlu5 antagonists: 3-((2-methyl-1,3-thiazol-4-yl)ethynyl)pyridine (MTEP) and Fenobam.

Mechanism of Action: mGlu5 Antagonism in Anxiety

Metabotropic glutamate receptor 5 is a G-protein coupled receptor that, upon activation by glutamate, initiates a signaling cascade through Gαq, leading to the activation of phospholipase C (PLC) and the subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC). In the context of anxiety, the overactivity of this pathway in key brain circuits is thought to contribute to heightened fear responses and anxiety states.

Negative allosteric modulators (NAMs) and antagonists of mGlu5, such as MTEP and Fenobam, bind to a site on the receptor distinct from the glutamate binding site, preventing its activation and subsequent downstream signaling.[1] This action is hypothesized to dampen the excessive neuronal activity in anxiety-related brain regions, thereby producing an anxiolytic effect.

mGlu5_Signaling_Pathway Glutamate Glutamate mGlu5 mGlu5 Receptor Glutamate->mGlu5 Binds Gq Gαq mGlu5->Gq Activates Anxiolytic_Effect Reduced Neuronal Excitability (Anxiolytic Effect) mGlu5->Anxiolytic_Effect PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Neuronal_Excitation Neuronal Excitation & Synaptic Plasticity Ca_release->Neuronal_Excitation PKC->Neuronal_Excitation Anxiolytic Anxiolytic Compound (e.g., this compound) Anxiolytic->mGlu5 Inhibits

Caption: Simplified mGlu5 signaling pathway and the inhibitory action of anxiolytic antagonists.

Comparative In Vivo Efficacy

The anxiolytic potential of a novel compound is typically assessed in a battery of behavioral tests in rodents. These models are designed to elicit anxiety-like behaviors that can be modulated by anxiolytic drugs.[5][6][7] For our comparative analysis, we will consider three widely used and validated models: the Elevated Plus Maze (EPM), the Marble Burying Test, and the Fear-Potentiated Startle (FPS) test.

The following table summarizes the hypothetical in vivo efficacy data for this compound in comparison to established data for MTEP and Fenobam.

Parameter This compound (Hypothetical Data) MTEP Fenobam Reference
Elevated Plus Maze (EPM)
Effective Dose Range (mg/kg, i.p.)3 - 303 - 1010 - 30[1][8]
Metric% Increase in time spent in open arms% Increase in time spent in open arms% Increase in time spent in open arms
Observed EffectDose-dependent increase, with a maximal effect at 10 mg/kgSignificant increase in open arm explorationDemonstrated anxiolytic activity
Marble Burying Test
Effective Dose Range (mg/kg, i.p.)5 - 20Not widely reported for this specific assay30[9]
Metric% Reduction in the number of marbles buriedN/AReduction in burying behavior
Observed EffectSignificant, dose-dependent reduction in marble buryingN/AActive in reducing compulsive-like digging
Fear-Potentiated Startle (FPS)
Effective Dose Range (mg/kg, i.p.)10 - 303 - 1010 - 30[10][11]
Metric% Reduction of the potentiated startle responseAttenuation of the fear responseReduction in conditioned fear
Observed EffectDose-dependent reduction in the fear-potentiated startle amplitudeReduces the expression of conditioned fearAnxiolytic effects observed in preclinical models
CNS Safety Profile
Motor Impairment (Rotarod)No significant impairment at effective anxiolytic dosesMinimal motor effects at anxiolytic dosesNo impairment on motor coordination[9]
SedationNot observed at doses up to 30 mg/kgLow sedative potential compared to benzodiazepinesDevoid of GABAergic activity, thus no sedation[1]

Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed and standardized protocols are essential.

Elevated Plus Maze (EPM)

The EPM test is a widely used model to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[12][13][14][15]

Protocol:

  • Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.[15]

  • Acclimation: Animals are habituated to the testing room for at least 60 minutes prior to the experiment.[14]

  • Drug Administration: The test compound, vehicle, or a positive control (e.g., diazepam) is administered intraperitoneally (i.p.) 30 minutes before the test.

  • Procedure: Each animal is placed in the center of the maze, facing an open arm, and allowed to explore freely for 5-10 minutes.[13][14]

  • Data Collection: The session is recorded by an overhead camera, and software is used to automatically track the animal's movement.[14]

  • Parameters Measured:

    • Time spent in the open and closed arms.

    • Number of entries into the open and closed arms.

    • Total distance traveled (as a measure of general locomotor activity).

  • Interpretation: Anxiolytic compounds are expected to increase the time spent in and the number of entries into the open arms, without significantly affecting total locomotor activity.[12]

Marble Burying Test

This test is used to model anxiety-related and compulsive-like behaviors in rodents.[16][17][18][19]

Protocol:

  • Apparatus: A standard rodent cage filled with 5 cm of clean bedding, with 20 marbles evenly spaced on the surface.[17]

  • Acclimation: Animals are habituated to the testing room for at least 30 minutes.[17]

  • Drug Administration: The test compound or vehicle is administered i.p. 30 minutes prior to the test.

  • Procedure: Each animal is placed in the cage and left undisturbed for 30 minutes.[16][17]

  • Data Collection: At the end of the session, the number of marbles that are at least two-thirds buried is counted.[17]

  • Interpretation: Anxiolytic and anti-compulsive drugs are expected to decrease the number of marbles buried.[16]

Fear-Potentiated Startle (FPS)

The FPS paradigm is a measure of conditioned fear, where an initially neutral stimulus (e.g., a light) is paired with an aversive stimulus (e.g., a mild footshock).[10][11] The startle response to a loud noise is then measured in the presence and absence of the conditioned stimulus.

Protocol:

  • Apparatus: A startle chamber equipped with a sensor to measure the whole-body startle response.

  • Training (Day 1): Animals are placed in the chamber and presented with several pairings of a conditioned stimulus (CS; e.g., a 3.7-second light) and an unconditioned stimulus (US; e.g., a 0.5-second footshock).[20]

  • Testing (Day 2): The test compound or vehicle is administered i.p. 30 minutes before testing. Animals are placed back in the chamber, and their startle response to a loud acoustic stimulus is measured during presentations of the CS and in its absence.[10]

  • Data Collection: The amplitude of the startle response is recorded for each trial.

  • Interpretation: The difference in startle amplitude between CS-present and CS-absent trials is the measure of fear-potentiated startle. Anxiolytic compounds are expected to reduce this difference.

Experimental Workflow for In Vivo Validation

The following diagram illustrates a typical workflow for the in vivo validation of a novel anxiolytic compound.

in_vivo_workflow cluster_preclinical Preclinical In Vivo Validation Compound_Selection Novel Compound Synthesis and In Vitro Screening PK_Studies Pharmacokinetic Studies (Dose Selection, Brain Penetration) Compound_Selection->PK_Studies Efficacy_Models Behavioral Efficacy Models (EPM, Marble Burying, FPS) PK_Studies->Efficacy_Models Safety_Pharmacology CNS Safety Pharmacology (Motor Function, Sedation) Efficacy_Models->Safety_Pharmacology Data_Analysis Data Analysis and Comparison with Benchmarks Safety_Pharmacology->Data_Analysis Go_NoGo Go/No-Go Decision for Further Development Data_Analysis->Go_NoGo

Caption: A streamlined workflow for the preclinical in vivo validation of a novel anxiolytic compound.

CNS Safety Pharmacology: A Critical Consideration

A crucial aspect of developing any CNS-active compound is a thorough evaluation of its safety profile.[21][22][23][24] The core battery of safety pharmacology studies for a CNS drug candidate includes assessments of motor coordination, general activity, and potential for sedation.[23][24] The Irwin test or a functional observational battery (FOB) is often employed to systematically assess these parameters.[21][22] For a novel anxiolytic, it is critical to demonstrate a separation between the doses that produce the desired anxiolytic effect and those that cause unwanted side effects like motor impairment or sedation. This therapeutic window is a key determinant of the compound's potential for clinical success.

Conclusion and Future Directions

The hypothetical in vivo profile of this compound, when compared to the established mGlu5 antagonists MTEP and Fenobam, suggests its potential as a novel anxiolytic agent. The presented data, while illustrative, underscores the importance of a systematic and comparative approach to preclinical drug development. The detailed protocols and workflow provide a framework for the rigorous in vivo validation of such compounds.

Future studies should aim to further characterize the compound's mechanism of action, including receptor occupancy studies to correlate target engagement with behavioral efficacy.[25][26] Additionally, exploring its potential in other CNS-related indications where mGlu5 is implicated, such as depression and fragile X syndrome, could broaden its therapeutic applications.[3][9] A comprehensive toxicological evaluation will also be necessary before advancing to clinical trials.

References

  • Elevated plus maze protocol. (2023). protocols.io.
  • Graeff, F. G., & Guimarães, F. S. (1999). Animal models of anxiety and anxiolytic drug action. Psychopharmacology, 142(3), 227–241.
  • Komada, M., Takao, K., & Miyakawa, T. (2014). Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. Bio-protocol, 4(16), e1195.
  • UCSF IACUC. (2024).
  • MedChemExpress. (n.d.).
  • Montana, M. C., Cavallone, D. L., Botterman, K. N., & Gereau, R. W. (2009). The Metabotropic Glutamate Receptor Subtype 5 Antagonist Fenobam Is Analgesic and Has Improved in Vivo Selectivity Compared with the Prototypical Antagonist 2-Methyl-6-(phenylethynyl)-pyridine. Journal of Pharmacology and Experimental Therapeutics, 330(3), 834–843.
  • Wikipedia. (n.d.). Marble burying.
  • Komada, M., Takao, K., & Miyakawa, T. (2008). Elevated Plus Maze for Mice. Journal of Visualized Experiments, (22), 1088.
  • Montana, M. C., Cavallone, D. L., Botterman, K. N., & Gereau, R. W. (2009). The Metabotropic Glutamate Receptor Subtype 5 Antagonist Fenobam Is Analgesic and Has Improved in Vivo Selectivity Compared with the Prototypical Antagonist 2-Methyl-6-(phenylethynyl)-pyridine.
  • Bourin, M. (2015). Animal models for screening anxiolytic-like drugs: a perspective. Dialogues in Clinical Neuroscience, 17(3), 295–303.
  • Gasior, M., Unger, R. J., & Wieronska, J. M. (2007). mGlu1 and mGlu5 receptor antagonists lack anticonvulsant efficacy in rodent models of difficult-to-treat partial epilepsy. Epilepsy Research, 75(2-3), 105–116.
  • Mouse Metabolic Phenotyping Centers. (2024). Marbles burying test.
  • Rook, J. M., Noetzel, M. J., & Pouliot, W. A. (2013). Biased mGlu5 positive allosteric modulators provide in vivo efficacy without potentiating mGlu5 modulation of NMDAR currents. Neuron, 86(4), 1029–1040.
  • Millan, M. J. (2003). The age of anxiety: role of animal models of anxiolytic action in drug discovery. British Journal of Pharmacology, 139(1), 1–15.
  • protocols.io. (2024). Marble Burying.
  • Angoa-Pérez, M., Kane, M. J., & Briggs, D. I. (2013). Marble Burying and Nestlet Shredding as Tests of Repetitive, Compulsive-like Behaviors in Mice. Journal of Visualized Experiments, (82), 50978.
  • Bio-protocol. (2020). Marble burying test.
  • JETIR. (2024). Experimental Models for Screening Anxiolytic Activity.
  • Anderson, J. J., Rao, S. P., & Di, L. (2003). In vivo receptor occupancy of mGlu5 receptor antagonists using the novel radioligand [3H]3-methoxy-5-(pyridin-2-ylethynyl)pyridine). European Journal of Pharmacology, 473(1), 35–40.
  • Varty, G. B., & Higgins, G. A. (1995). Pharmacological validation of a novel animal model of anticipatory anxiety in mice. Psychopharmacology, 120(3), 299–310.
  • Montana, M. C., & Gereau, R. W. (2011). Metabotropic Glutamate Receptor 5 Antagonism with Fenobam: Examination of Analgesic Tolerance and Side Effect Profile in Mice. Pharmacology, 88(5-6), 269–278.
  • NC3Rs. (2016). Animal models for CNS safety pharmacology under the spotlight.
  • Horii, Y., & Oi, C. (2018). [Current state of and challenges in in vivo central nervous system evaluation in safety pharmacology studies-Topic overview and initiatives of the Japanese Safety Pharmacology Society]. Nihon yakurigaku zasshi. Folia pharmacologica Japonica, 151(1), 2–6.
  • Davis, M. (2006). Phasic vs Sustained Fear in Rats and Humans: Role of the Extended Amygdala in Fear vs Anxiety. Neuropsychopharmacology, 31(12), 2575–2595.
  • Lindsley, C. W., & Conn, P. J. (2013). Relationship between In Vivo Receptor Occupancy and Efficacy of Metabotropic Glutamate Receptor Subtype 5 Allosteric Modulators with Different In Vitro Binding Profiles. Molecular Pharmacology, 83(5), 1024–1032.
  • JETIR. (n.d.). Experimental Models for Screening Anxiolytic Activity.
  • Porter, J. H., & Wiley, J. L. (2005). Fenobam: A Clinically Validated Nonbenzodiazepine Anxiolytic Is a Potent, Selective, and Noncompetitive mGlu5 Receptor Antagonist with Inverse Agonist Activity. Journal of Pharmacology and Experimental Therapeutics, 315(2), 711–721.
  • Vargas, H. M., & Porsolt, R. D. (2015). A multi-site comparison of in vivo safety pharmacology studies conducted to support ICH S7A & B regulatory submissions. Journal of Pharmacological and Toxicological Methods, 75, 1–8.
  • D'Souza, M. S., & Markou, A. (2013). Metabotropic glutamate receptor 5 as a target for the treatment of depression and smoking: robust preclinical data but inconclusive clinical efficacy.
  • Vivotecnia. (n.d.).
  • Davis, M. (2001). Fear-potentiated startle in rats. Current Protocols in Neuroscience, Chapter 8, Unit 8.11A.
  • Janjušević, M., & Mitrović, N. (2022). MTEP, a Selective mGluR5 Antagonist, Had a Neuroprotective Effect but Did Not Prevent the Development of Spontaneous Recurrent Seizures and Behavioral Comorbidities in the Rat Lithium–Pilocarpine Model of Epilepsy. International Journal of Molecular Sciences, 23(1), 543.
  • bioRxiv. (2018). Pharmacokinetics, Side Effects, and Anti-Hyperalgesic Efficacy of The Mglu5 Antagonist Fenobam.
  • Gamallo, A., & Palumbo, P. A. (2010). Oxytocin Reduces Background Anxiety in a Fear-Potentiated Startle Paradigm. Neuropsychopharmacology, 35(10), 2049–2059.
  • Zalevsky, A., & Farhadi, L. (2021). In silico Screening and Behavioral Validation of a Novel Peptide, LCGA-17, With Anxiolytic-Like Properties. Frontiers in Pharmacology, 12, 664971.
  • Nair, H. P., & Gonzalez, L. E. (2014). Developmental rodent models of fear and anxiety: from neurobiology to pharmacology. Pharmacology, Biochemistry, and Behavior, 122, 147–160.
  • Wieronska, J. M., & Pilc, A. (2008). The selective mGlu5 receptor antagonist MTEP, similar to NMDA receptor antagonists, induces social isolation in rats. Pharmacology, Biochemistry, and Behavior, 90(4), 601–607.
  • Rook, J. M., & Lindsley, C. W. (2015). Biased mGlu5-Positive Allosteric Modulators Provide In Vivo Efficacy without Potentiating mGlu5 Modulation of NMDAR Currents. Neuron, 86(4), 1029–1040.
  • Morin, N., & Grégoire, L. (2010). Effect of the metabotropic glutamate receptor type 5 antagonists MPEP and MTEP in parkinsonian monkeys. European Journal of Pharmacology, 644(1-3), 88–95.
  • Frontiers. (2025). A High-Throughput Behavioral Assay for Screening Novel Anxiolytics in Larval Zebrafish.
  • Charles River Laboratories. (n.d.). Safety Pharmacology Studies.
  • Savic, M. M., & Cook, J. M. (2019). Novel Benzodiazepine-Like Ligands with Various Anxiolytic, Antidepressant, or Pro-Cognitive Profiles. Frontiers in Pharmacology, 10, 70.
  • Request PDF. (2025).
  • Meloni, E. G., & Davis, M. (2004). Fear-Potentiated Startle in Rats Is Mediated by Neurons in the Deep Layers of the Superior Colliculus/Deep Mesencephalic Nucleus of the Rostral Midbrain through the Glutamate Non-NMDA Receptors. Journal of Neuroscience, 24(17), 4210–4219.
  • Hamilton, A., & Gentry, C. (2016). Targeting the Type 5 Metabotropic Glutamate Receptor: A Potential Therapeutic Strategy for Neurodegenerative Diseases?. Frontiers in Neuroscience, 10, 295.
  • ResearchGate. (n.d.). Examples of preclinical efficacy of selected mGlu 5 and mGlu 1 tool compounds.

Sources

A Comparative Analysis of 2-(4-methyl-1,3-thiazol-2-yl)ethanamine and Standard Histamine Receptor Agonists

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers and Drug Development Professionals

Introduction

The thiazole nucleus is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1][2] The structural motif of 2-(4-methyl-1,3-thiazol-2-yl)ethanamine, featuring a 2-aminoethyl-thiazole core, suggests a potential interaction with biogenic amine receptors. This guide provides a comparative analysis of this compound with standard histamine receptor agonists, based on the established activity of structurally related molecules. Notably, substituted 4- and 5-(2-aminoethyl)thiazoles have been identified as potent histamine H2-receptor agonists.[3][4][5] A key example is Amthamine, 2-amino-5-(2-aminoethyl)-4-methylthiazole, which demonstrates high potency and selectivity for the H2 receptor, in some cases exceeding that of histamine itself.[3][6] This guide will therefore explore the potential of this compound as a histamine receptor agonist, comparing its theoretical efficacy and mechanism of action with established standards like histamine and Amthamine.

Mechanisms of Action: A Tale of Two Receptors

Histamine exerts its diverse physiological effects through four subtypes of G-protein coupled receptors (GPCRs): H1, H2, H3, and H4.[7] The primary focus of this comparison will be on the H1 and H2 receptors, which are well-characterized and have significant therapeutic relevance.

Histamine H1 Receptor Signaling Pathway

The H1 receptor primarily couples to the Gq/11 family of G-proteins.[8] Agonist binding initiates a conformational change in the receptor, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[8] This cascade ultimately results in various cellular responses, including smooth muscle contraction and increased vascular permeability.[8][9]

H1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Agonist (e.g., Histamine) H1R Histamine H1 Receptor (GPCR) Agonist->H1R Binds & Activates Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release (from ER) IP3->Ca2 Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Response Cellular Response Ca2->Response Leads to PKC->Response Leads to

Caption: Histamine H1 Receptor Signaling Pathway.
Histamine H2 Receptor Signaling Pathway

In contrast, the H2 receptor is coupled to the Gs protein.[10][11] Agonist binding activates the Gαs subunit, which in turn stimulates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP).[10][11] cAMP acts as a second messenger, activating Protein Kinase A (PKA), which then phosphorylates downstream targets to elicit cellular responses, most notably the secretion of gastric acid.[10][11]

H2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Agonist (e.g., Histamine, Amthamine) H2R Histamine H2 Receptor (GPCR) Agonist->H2R Binds & Activates Gs Gs Protein H2R->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Gastric Acid Secretion) PKA->Response Phosphorylates Targets

Caption: Histamine H2 Receptor Signaling Pathway.

Comparative In Vitro Pharmacology

The following tables summarize hypothetical experimental data for this compound in comparison to standard histamine receptor agonists. This data is illustrative and would need to be confirmed through rigorous experimentation.

Table 1: Histamine H1 Receptor Binding Affinity and Functional Potency
CompoundBinding Affinity (Ki, nM)Functional Potency (EC50, nM) - Calcium Mobilization
Histamine2570[9]
Betahistine150500
This compound >10,000>10,000

Higher Ki and EC50 values indicate lower affinity and potency, respectively.

Table 2: Histamine H2 Receptor Binding Affinity and Functional Potency
CompoundBinding Affinity (Ki, nM)Functional Potency (EC50, nM) - cAMP Accumulation
Histamine100920[12]
Amthamine30400[13]
Dimaprit8003600[12]
This compound 50650

Lower Ki and EC50 values indicate higher affinity and potency, respectively.

Based on the structural similarities to known H2 agonists, it is hypothesized that this compound will exhibit selective and potent agonism at the H2 receptor, with negligible activity at the H1 receptor.

Experimental Protocols

To empirically determine the pharmacological profile of this compound, the following experimental protocols are recommended.

Protocol 1: Histamine H1 Receptor Radioligand Binding Assay

This assay determines the binding affinity of a test compound for the H1 receptor by measuring its ability to compete with a radiolabeled ligand.[14][15]

Radioligand_Binding_Workflow Start Start: H1R-expressing cell membranes Incubate Incubate with [³H]mepyramine (Radioligand) and varying concentrations of Test Compound Start->Incubate Separate Separate bound from free radioligand (e.g., filtration) Incubate->Separate Measure Measure radioactivity of bound ligand (Scintillation Counting) Separate->Measure Analyze Data Analysis: - Competition binding curve - Calculate IC50 - Calculate Ki (Cheng-Prusoff) Measure->Analyze End End: Determine Binding Affinity (Ki) Analyze->End

Caption: Workflow for a radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare membranes from cells expressing the human histamine H1 receptor (e.g., HEK293 cells).[14]

  • Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of [³H]mepyramine (a radiolabeled H1 antagonist) and a range of concentrations of the test compound.[14][15]

  • Equilibration: Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioactivity.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve. The IC50 (the concentration of test compound that inhibits 50% of specific radioligand binding) is determined from this curve. The Ki (binding affinity) is then calculated using the Cheng-Prusoff equation.[14]

Protocol 2: Histamine H2 Receptor cAMP Functional Assay

This assay measures the ability of a test compound to stimulate the production of cyclic AMP (cAMP) in cells expressing the H2 receptor, providing a measure of its functional potency.[12][16]

Step-by-Step Methodology:

  • Cell Culture: Culture cells stably expressing the human histamine H2 receptor (e.g., CHO-K1 or HEK293 cells).[16]

  • Cell Plating: Seed the cells into a 96-well plate and allow them to adhere overnight.

  • Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.[17]

  • Agonist Stimulation: Add varying concentrations of the test compound or a standard agonist (e.g., Amthamine) to the wells and incubate for a defined period (e.g., 10-30 minutes at 37°C).[16]

  • Cell Lysis: Lyse the cells to release the intracellular cAMP.

  • cAMP Detection: Quantify the amount of cAMP in each well using a competitive immunoassay, such as TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) or ELISA.[16]

  • Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration to generate a dose-response curve. The EC50 (the concentration of agonist that produces 50% of the maximal response) is determined from this curve, indicating the compound's potency.

Conclusion

Based on the established structure-activity relationships of 2-aminoethyl-thiazole derivatives, this compound is a promising candidate for investigation as a selective histamine H2 receptor agonist. The experimental protocols outlined in this guide provide a robust framework for characterizing its binding affinity and functional potency. A direct comparison with standard agonists such as histamine and Amthamine will be crucial in determining its potential as a novel pharmacological tool or therapeutic agent. Future studies should also investigate its activity at H3 and H4 receptors to fully elucidate its selectivity profile.

References

  • Eriks, J. C., van der Goot, H., Sterk, G. J., & Timmerman, H. (1992). Histamine H2-receptor agonists. Synthesis, in vitro pharmacology, and qualitative structure-activity relationships of substituted 4- and 5-(2-aminoethyl)thiazoles. Journal of Medicinal Chemistry, 35(17), 3239–3246. [Link]

  • Eurofins. (n.d.). H2 Human Histamine GPCR Cell Based Agonist & Antagonist cAMP LeadHunter Assay. Retrieved from [Link]

  • Innoprot. (n.d.). Histamine H1 Receptor Assay. Retrieved from [Link]

  • van der Goot, H., Bast, A., & Timmerman, H. (1990). 4- or 5- (omega-aminoalkyl) thiazoles and derivatives; new selective H2-receptor agonists. Advances in Experimental Medicine and Biology, 266, 279–288. [Link]

  • Wifling, D., Löffler, K., Löffel, K., LINDNER, E., & Seifert, R. (2015). Label-free versus conventional cellular assays: Functional investigations on the human histamine H1 receptor. Naunyn-Schmiedeberg's Archives of Pharmacology, 388(10), 1069–1083. [Link]

  • Coruzzi, G., Adami, M., Bertaccini, G., & Timmerman, H. (1993). The New Potent and Selective Histamine H2 Receptor Agonist Amthamine as a Tool to Study Gastric Secretion. General Pharmacology: The Vascular System, 24(2), 435–439. [Link]

  • Eurofins. (n.d.). H2 Human Histamine GPCR Cell Based Agonist cAMP LeadHunter Assay - FR. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (1992). Histamine H2-receptor agonists. Synthesis, in vitro pharmacology, and qualitative structure-activity relationships of substituted 4- and 5-(2-aminoethyl)thiazoles. [Link]

  • De-Wilde, A., Peeters, L., Timmermans, J. P., & Snyders, D. (2023). Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways. International Journal of Molecular Sciences, 24(23), 17006. [Link]

  • Eiser, N. M., Mills, J., & Snashall, P. D. (1987). Comparison of the Effects of Histamine H1- And H2-receptor Agonists on Large and Small Airways in Normal and Asthmatic Subjects. British Journal of Diseases of the Chest, 81(2), 155–169. [Link]

  • de Graaf, C., Lenselink, E. B., Beuming, T. T., & IJzerman, A. P. (2012). Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics. Journal of Medicinal Chemistry, 55(11), 5084–5094. [Link]

  • El-Shazly, A. E., El-Shazly, M., & Al-Sarraf, H. (2000). Histamine H2 receptors mediate the inhibitory effect of histamine on human eosinophil degranulation. Inflammation Research, 49(6), 284–290. [Link]

  • Geyer, R., Le, Q. M., Igel, P., & Seifert, R. (2020). NanoBRET binding assay for histamine H2 receptor ligands using live recombinant HEK293T cells. Scientific Reports, 10(1), 1–13. [Link]

  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service. Retrieved from [Link]

  • Davio, C. A., Monczor, F., & Fernandez, N. (2015). Physiological implications of biased signaling at histamine H2 receptors. Frontiers in Pharmacology, 6, 13. [Link]

  • Popiołek, Ł., & Biernasiuk, A. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1466. [Link]

  • Monroe, E. W. (1996). Clinical Comparison of Histamine H1-receptor Antagonist Drugs. Journal of the American Academy of Dermatology, 35(4), 616–620. [Link]

  • Wang, Y., Li, M., Wang, X., Wang, Y., & Chen, L. (2022). Design, synthesis, and pharmacological evaluation of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs as novel glutaminase 1 inhibitors. European Journal of Medicinal Chemistry, 243, 114686. [Link]

  • Wang, Z., & Zhang, Y. (2023). Combination of H1 and H2 Histamine Receptor Antagonists: Current Knowledge and Perspectives of a Classic Treatment Strategy. International Journal of Molecular Sciences, 24(13), 10834. [Link]

  • Gurupadayya, B. M., Gopal, M., Padmashali, B., & Manohara, Y. N. (2008). Synthesis and Pharmacological Evaluation of Azetidin-2-ones and Thiazolidin-4-ones Encompassing Benzothiazole. Indian Journal of Pharmaceutical Sciences, 70(5), 572–577. [Link]

  • Wikipedia. (n.d.). H1 antagonist. Retrieved from [Link]

  • Al Yami, M. S., Al-Harthi, S. E., Al-Dhafiri, T. A., Al-Qahtani, A. A., Al-Shahrani, F. M., & Al-Shahrani, A. A. (2023). Comparing the Safety and Efficacy of Proton Pump Inhibitors and Histamine-2 Receptor Antagonists in the Management of Patients With Peptic Ulcer Disease: A Systematic Review. Cureus, 15(8), e44318. [Link]

  • Asif, M. (2026). Synthesis, and Pharmacological Evaluation of Novel 2-Amino-1,3,4-Oxadiazole Derivatives. ResearchGate. [Link]

  • Glamočić, A., Stojković, S., Soković, M., & Stanojković, T. (2022). 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. Molecules, 27(19), 6524. [Link]

  • Fathy, U. (2024). Thiazole derivatives: prospectives and biological applications. Journal of Applied Pharmaceutical Science, 14(5), 1-20. [Link]

  • Oniga, O., Oniga, I., & Pop, C. (2020). Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. Molecules, 25(18), 4153. [Link]

  • Pop, C. E., Oniga, O., & Oniga, I. (2022). Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. Molecules, 27(18), 5897. [Link]

Sources

A Researcher's Guide to Cross-Validating the Bioactivity of 2-(4-methyl-1,3-thiazol-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the exploration of novel chemical entities is the cornerstone of therapeutic innovation. This guide provides a comprehensive framework for the cross-validation of the predicted bioactivity of the compound 2-(4-methyl-1,3-thiazol-2-yl)ethanamine . While direct experimental data for this specific molecule is not extensively published, its structural motifs, particularly the thiazole ring and the ethylamine side chain, are prevalent in a variety of bioactive molecules.[1][2][3][4][5][6][7][8][9] This guide, therefore, proposes a logical, multi-faceted approach to hypothesize and rigorously test its biological function, with a focus on its potential interaction with histamine receptors—a family of G-protein coupled receptors (GPCRs).

Foundational Rationale: Why Histamine Receptors?

The chemical architecture of this compound bears a resemblance to histamine, the endogenous ligand for histamine receptors. The ethylamine group is a key pharmacophoric feature for recognition by these receptors. Thiazole-containing compounds have been investigated for a wide array of biological activities, including anti-inflammatory and antimicrobial properties, which can be modulated by histamine receptor signaling.[5][7][9] Consequently, a primary hypothesis is that this compound may act as a modulator of one or more histamine receptor subtypes (H1, H2, H3, H4).

To provide a robust comparative analysis, we will benchmark the bioactivity of our target compound against established histamine receptor modulators:

  • Histamine: The natural agonist for all histamine receptors.

  • Diphenhydramine: A first-generation H1 receptor antagonist (inverse agonist).

  • Cimetidine: An H2 receptor antagonist.

  • Imetit: A potent H3 receptor agonist.

  • VUF 8430: A selective H4 receptor agonist.

Experimental Cross-Validation: A Multi-Assay Approach

A tiered experimental strategy is proposed to elucidate the potential bioactivity of this compound, moving from broad screening to more specific functional characterization.

Initial Screening: Receptor Binding Assays

The initial step is to determine if the compound physically interacts with histamine receptors. Radioligand binding assays are a classic and reliable method for this purpose.

Experimental Protocol: Radioligand Displacement Assay

  • Preparation of Membranes: Utilize commercially available cell lines stably expressing each of the human histamine receptor subtypes (H1R, H2R, H3R, H4R). Homogenize the cells and prepare a crude membrane fraction.

  • Radioligand Incubation: Incubate the prepared membranes with a known radiolabeled antagonist for each receptor subtype (e.g., [3H]-mepyramine for H1R, [3H]-tiotidine for H2R, [3H]-Nα-methylhistamine for H3R, and [3H]-histamine for H4R).

  • Competitive Binding: Perform competitive binding experiments by adding increasing concentrations of this compound or the unlabeled reference compounds.

  • Detection and Analysis: Separate the bound and free radioligand by rapid filtration. Measure the radioactivity of the filters using liquid scintillation counting. Determine the concentration of the test compound that displaces 50% of the specific binding of the radioligand (IC50).

Functional Characterization: Second Messenger and Cellular Assays

Should binding be confirmed, the next logical step is to assess the functional consequence of this interaction—does the compound act as an agonist, antagonist, or inverse agonist?

Histamine Receptor Signaling Pathways

Histamine receptors are GPCRs that couple to different G proteins, leading to distinct downstream signaling cascades.[10]

  • H1 Receptor: Couples to Gq, leading to the activation of phospholipase C (PLC) and subsequent increase in intracellular calcium ([Ca2+]i).[10][11]

  • H2 Receptor: Couples to Gs, stimulating adenylyl cyclase and leading to an increase in cyclic AMP (cAMP).[10]

  • H3 and H4 Receptors: Couple to Gi/o, inhibiting adenylyl cyclase and causing a decrease in cAMP.[10]

Experimental Protocol: In Vitro Functional Assays

  • Calcium Mobilization Assay (for H1R activity):

    • Load H1R-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • Stimulate the cells with varying concentrations of this compound.

    • Measure the change in fluorescence intensity, which corresponds to changes in intracellular calcium levels.[11]

    • To test for antagonistic activity, pre-incubate the cells with the test compound before stimulating with histamine.

  • cAMP Accumulation Assay (for H2R, H3R, and H4R activity):

    • Use HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA-based cAMP assay kits.[12]

    • For H2R agonism, treat H2R-expressing cells with the test compound and measure the increase in cAMP.

    • For H3R/H4R agonism, first stimulate the cells with forskolin (an adenylyl cyclase activator) and then treat with the test compound to measure the inhibition of cAMP production.

    • For antagonism, pre-incubate the cells with the test compound before adding the respective receptor agonist.

Data Presentation: Comparative Bioactivity Profile

The results from these assays should be compiled into a clear, comparative table.

CompoundH1R Binding (IC50, nM)H1R Functional Activity (EC50/IC50, nM)H2R Binding (IC50, nM)H2R Functional Activity (EC50/IC50, nM)H3R Binding (IC50, nM)H3R Functional Activity (EC50/IC50, nM)H4R Binding (IC50, nM)H4R Functional Activity (EC50/IC50, nM)
This compoundExperimental ValueExperimental ValueExperimental ValueExperimental ValueExperimental ValueExperimental ValueExperimental ValueExperimental Value
HistamineReference ValueReference ValueReference ValueReference ValueReference ValueReference ValueReference ValueReference Value
DiphenhydramineReference ValueReference ValueN/AN/AN/AN/AN/AN/A
CimetidineN/AN/AReference ValueReference ValueN/AN/AN/AN/A
ImetitN/AN/AN/AN/AReference ValueReference ValueN/AN/A
VUF 8430N/AN/AN/AN/AN/AN/AReference ValueReference Value

Computational Cross-Validation: In Silico Insights

Computational methods provide a powerful and cost-effective means to complement experimental findings, offering insights into the molecular interactions that govern bioactivity.[13][14]

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing an estimation of the binding affinity.

Computational Protocol: Molecular Docking Study

  • Receptor Preparation: Obtain the 3D structures of the human histamine receptors from the Protein Data Bank (PDB) or utilize homology models if crystal structures are unavailable. Prepare the receptor structures by adding hydrogen atoms, assigning partial charges, and defining the binding pocket.

  • Ligand Preparation: Generate the 3D conformation of this compound and the reference compounds. Assign appropriate protonation states and charges.

  • Docking Simulation: Use a validated docking program (e.g., AutoDock Vina, Schrödinger's Glide) to dock the ligands into the defined binding site of each receptor.

  • Analysis: Analyze the predicted binding poses and docking scores. The docking score provides a qualitative estimate of binding affinity. Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and key amino acid residues in the binding pocket.

Machine Learning Models for GPCR-Ligand Interaction Prediction

Machine learning models trained on large datasets of known GPCR-ligand interactions can predict the likelihood of a novel compound binding to a specific receptor.[15][16]

Computational Protocol: Machine Learning-Based Prediction

  • Feature Extraction: Convert the chemical structure of this compound into a numerical representation (molecular fingerprints or descriptors).

  • Model Application: Input the generated features into a pre-trained machine learning model for GPCR-ligand binding prediction. Several such models are publicly available or can be developed in-house.

  • Prediction and Confidence Score: The model will output a prediction of binding to various GPCRs, often with an associated confidence score or probability. A high score for one or more histamine receptors would support the experimental findings.

Data Presentation: Computational Cross-Validation Summary

CompoundPredicted H1R Binding Affinity (Docking Score)Predicted H2R Binding Affinity (Docking Score)Predicted H3R Binding Affinity (Docking Score)Predicted H4R Binding Affinity (Docking Score)Machine Learning Prediction (Binding/No Binding)
This compoundCalculated ValueCalculated ValueCalculated ValueCalculated ValuePredicted Outcome
HistamineCalculated ValueCalculated ValueCalculated ValueCalculated ValueReference Outcome
DiphenhydramineCalculated ValueN/AN/AN/AReference Outcome
CimetidineN/ACalculated ValueN/AN/AReference Outcome
ImetitN/AN/ACalculated ValueN/AReference Outcome
VUF 8430N/AN/AN/ACalculated ValueReference Outcome

Synthesizing the Evidence: A Self-Validating System

Caption: Cross-validation workflow for bioactivity assessment.

Conclusion

This guide outlines a rigorous, multi-pronged strategy for the de novo bioactivity characterization of this compound. By integrating established in vitro pharmacological assays with modern in silico predictive methods, researchers can efficiently and confidently elucidate the biological function of this and other novel chemical entities. This systematic approach not only provides a robust validation of the primary hypothesis but also has the potential to uncover unexpected activities, thereby accelerating the journey from compound synthesis to therapeutic application.

References

  • Vertex AI Search. (2020).
  • ACS Publications. (2020). Accurate Prediction of GPCR Ligand Binding Affinity with Free Energy Perturbation | Journal of Chemical Information and Modeling. [Link]

  • PubMed. (2001). Histamine receptor assays. [Link]

  • PubMed. (2018). Prediction of GPCR-Ligand Binding Using Machine Learning Algorithms. [Link]

  • NIH. (2018). Prediction of GPCR-Ligand Binding Using Machine Learning Algorithms - PMC. [Link]

  • Oxford Academic. (n.d.). Revolutionizing GPCR–ligand predictions: DeepGPCR with experimental validation for high-precision drug discovery | Briefings in Bioinformatics. [Link]

  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service. [Link]

  • Innoprot. (n.d.). Histamine H1 Receptor Assay - Innoprot GPCR Functional Assays. [Link]

  • YouTube. (2021). Computational Methods of Drug Discovery and Design with Dr. Glen Kellogg. [Link]

  • Oxford Academic. (n.d.). decision-theoretic approach to the evaluation of machine learning algorithms in computational drug discovery | Bioinformatics. [Link]

  • Innovative Research. (n.d.). Human Histamine Receptor H1 ELISA Kit. [Link]

  • Carolina Digital Repository. (n.d.). Validation approaches for computational drug repurposing: a review. [Link]

  • Patsnap Synapse. (2025). What are computational methods in drug discovery?. [Link]

  • PubMed. (1991). Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase. [Link]

  • NIH. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors - PMC. [Link]

  • ResearchGate. (n.d.). Bioactive (thiazol-2-yl)amine derivatives.. [Link]

  • NIH. (n.d.). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC. [Link]

  • (n.d.). 2-(4-Methyl-1,3-thiazol-5-yl)ethanamine dihydrobromide.
  • ResearchGate. (2022). Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. [Link]

  • PubChem. (n.d.). 2-(Dimethyl-1,3-thiazol-2-yl)ethan-1-amine | C7H12N2S | CID 9079481. [Link]

  • (2025). 2-[4-(2-Thienyl)-1,3-thiazol-2-yl]ethanenitrile in Heterocyclic Synthesis of Biological Interist.
  • MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

  • AMERICAN ELEMENTS. (n.d.). 2-(4-ethyl-5-methyl-1,3-thiazol-2-yl)ethan-1-amine. [Link]

  • PharmaCompass.com. (n.d.). 2-[({2-[(DIMETHYLAMINO)METHYL]-1,3-THIAZOL-4-YL}METHYL)SULFANYL]ETHANAMINE. [Link]

  • NIH. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

  • MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]

  • NIH. (n.d.). Methyl 2-(2-amino-1,3-thiazol-4-yl)-2-[(Z)-methoxycarbonylmethoxyimino]ethanoate. [Link]

  • PubChem. (2026). N-ethyl-N-methyl-2-(1,3-thiazol-4-yl)ethanamine. [Link]

  • (n.d.). 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine.
  • PubChem. (n.d.). amine. [Link]

Sources

A Senior Application Scientist's Guide: 2-(4-methyl-1,3-thiazol-2-yl)ethanamine vs. Its Oxazole Isostere in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Bioisosterism

In the landscape of modern drug discovery, the principle of bioisosterism—the substitution of atoms or groups with other atoms or groups that retain similar physical or chemical properties to produce broadly similar biological effects—is a cornerstone of lead optimization. This guide provides an in-depth comparison of 2-(4-methyl-1,3-thiazol-2-yl)ethanamine and its direct oxazole isostere, 2-(4-methyl-1,3-oxazol-2-yl)ethanamine. While direct comparative data on these specific molecules is sparse, this analysis synthesizes established principles and experimental data from closely related analogs to provide a robust framework for decision-making in medicinal chemistry programs.

The replacement of a thiazole's sulfur atom with an oxazole's oxygen atom is a classic isosteric substitution.[1] Though seemingly minor, this change can profoundly impact a molecule's electronic character, metabolic stability, and interaction with biological targets, offering a powerful tool to refine a compound's pharmacokinetic and pharmacodynamic profile.[2]

G Thiazole This compound (Sulfur Heterocycle) Oxazole 2-(4-methyl-1,3-oxazol-2-yl)ethanamine (Oxygen Isostere) Thiazole->Oxazole Bioisosteric Replacement (S for O)

Caption: Bioisosteric relationship between the thiazole and oxazole cores.

Part 1: Physicochemical and Electronic Profile Comparison

The fundamental differences between sulfur and oxygen dictate the distinct properties of the thiazole and oxazole rings. These differences are critical in modulating a drug candidate's behavior.

Aromaticity and Stability: Thiazole is considered more aromatic than oxazole.[3][4] The greater ability of sulfur's d-orbitals to participate in delocalization results in a more stable and less reactive ring system. This has significant implications for metabolic stability. Oxazole rings, being less aromatic, can be more susceptible to degradation, such as the Wasserman rearrangement, particularly in the presence of singlet oxygen.[5] Conversely, the increased stability of the thiazole ring may be advantageous for developing drugs with a longer half-life.[5]

Basicity and Hydrogen Bonding: The pKa of the conjugate acid of oxazole is approximately 0.8, making it a very weak base.[6] In contrast, thiazole is significantly more basic, with a pKa of around 2.5. This three-fold difference in basicity is crucial. A more basic center like thiazole is more likely to be protonated at physiological pH, which can influence solubility, cell permeability, and potential interactions with acidic residues in a protein binding pocket. The lower basicity of the oxazole ring can be strategically employed to mitigate unwanted interactions with off-target proteins, such as hERG, or to improve oral bioavailability by reducing cationic charge.

Lipophilicity and Conformation: The sulfur atom in thiazole is larger and more polarizable than the oxygen in oxazole, which can influence lipophilicity (LogP) and molecular conformation. While the LogP differences for this specific pair are not extensively documented, the electronic nature of the oxazole ring can alter stacking interactions with aromatic residues in a binding site, as observed in studies of isosteric largazole analogs.[7]

PropertyThiazole CoreOxazole CoreRationale & Implication in Drug Design
Aromaticity HigherLowerThiazoles generally exhibit greater chemical and metabolic stability.[3][5]
Basicity (pKa) ~2.5~0.8Oxazoles are significantly less basic, reducing potential for protonation and associated off-target effects.[6]
Reactivity Less reactive; stableMore diene-like; participates in Diels-Alder reactions.[4]Oxazoles offer unique synthetic handles but may have higher intrinsic reactivity.
H-Bonding Nitrogen is a hydrogen bond acceptor.Nitrogen is a hydrogen bond acceptor.Both can engage in similar H-bond interactions via the ring nitrogen.
Metabolic Stability Generally higherCan be more susceptible to ring opening.[5]Thiazole is often preferred where metabolic stability is a key concern.

Part 2: Synthesis and Experimental Protocols

The accessibility of a chemical scaffold is a critical consideration. Both thiazole and oxazole rings are readily synthesized, though the specific routes and starting materials differ.

Protocol 1: Synthesis of this compound

The Hantzsch thiazole synthesis and its variations are the most common and robust methods for creating the thiazole core. A plausible route to the target compound involves the reaction of a thioamide with an α-haloketone, followed by functional group manipulation.

G cluster_0 Hantzsch Thiazole Synthesis A 3-oxobutanethioamide C 2-(chloromethyl)-4-methylthiazole A->C Cyclocondensation B 1,2-dichloroethyl ethyl ether B->C D 2-(azidomethyl)-4-methylthiazole C->D Azide Substitution E Target Thiazole D->E Reduction (e.g., H2/Pd)

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology:

  • Cyclocondensation: To a solution of 3-oxobutanethioamide (1.0 eq) in ethanol, add 1,2-dichloroethyl ethyl ether (1.1 eq).

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the resulting crude 2-(chloromethyl)-4-methylthiazole via column chromatography.

  • Azide Substitution: Dissolve the chloromethyl intermediate (1.0 eq) in dimethylformamide (DMF) and add sodium azide (1.5 eq).

  • Stir the reaction at 60°C for 3 hours. After cooling, pour the mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield 2-(azidomethyl)-4-methylthiazole.

  • Reduction: Dissolve the azide intermediate in methanol and add Palladium on carbon (10 mol%).

  • Hydrogenate the mixture under a balloon of H2 gas at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction through Celite®, and concentrate the filtrate to yield the final product, this compound.

Protocol 2: Synthesis of 2-(4-methyl-1,3-oxazol-2-yl)ethanamine

The oxazole isostere can be prepared using several methods, including the Robinson-Gabriel synthesis, which involves the cyclodehydration of a 2-acylamino-ketone.[8]

G cluster_1 Robinson-Gabriel Synthesis F 3-aminobutan-2-one G N-(3-oxobutan-2-yl)acetamide F->G Acylation (Ac₂O) H 2,4-dimethyloxazole G->H Cyclodehydration (H₂SO₄) I 2-(bromomethyl)-4-methyloxazole H->I Radical Bromination (NBS) J Target Oxazole I->J Amine Substitution (NH₃)

Caption: Synthetic workflow for 2-(4-methyl-1,3-oxazol-2-yl)ethanamine.

Step-by-Step Methodology:

  • Acylation: To a solution of 3-aminobutan-2-one hydrochloride (1.0 eq) in pyridine at 0°C, add acetic anhydride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 3 hours. Quench with ice water and extract the product with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate and brine, then dry over anhydrous sodium sulfate and concentrate to obtain crude N-(3-oxobutan-2-yl)acetamide.[8]

  • Cyclodehydration: Add the crude acetamide to concentrated sulfuric acid at 0°C. Stir for 1-2 hours until TLC indicates consumption of the starting material.

  • Carefully pour the mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution. Extract the product, 2,4-dimethyloxazole, with diethyl ether and purify.

  • Bromination & Substitution: The subsequent steps to elaborate the ethylamine side chain would involve functionalization of the 2-methyl group, for example, via radical bromination followed by displacement with an amino-group synthon. This multi-step process highlights a potential difference in synthetic tractability compared to the thiazole route.

Part 3: Biological Activity - A Case Study in Histamine H₃ Receptor Antagonism

The ethylamine moiety on a heterocyclic core is a common pharmacophore for ligands of biogenic amine receptors. Thiazole-containing compounds, in particular, are known potent antagonists of the Histamine H₃ receptor (H₃R), a key target in the central nervous system for treating cognitive and sleep disorders.[9][10]

Comparative studies of thiazole and oxazole derivatives as H₃R ligands reveal that the choice of heterocycle has a dramatic impact on potency. In one study, thiazole-based ligands exhibited potent, nanomolar binding affinities, whereas the corresponding oxadiazole (a related oxazole isostere) analogs were almost inactive.[11] This suggests that the electronic properties and/or the hydrogen bonding capacity of the thiazole's sulfur atom may be crucial for optimal receptor interaction.[11] Another study comparing VEGFR-2 inhibitors found that the thiazole analog was significantly more potent, attributing this to a stabilizing N→S interaction that the oxazole ring cannot replicate.[2]

Compound SeriesTargetThiazole Analog Activity (Ki or IC₅₀)Oxazole/Oxadiazole Analog ActivityKey Finding
Azole-based Ligands [11]Histamine H₃ ReceptorPotent (nanomolar range)Almost InactiveThe thiazole core appears essential for high-affinity H₃R binding.
VEGFR-2 Inhibitors [2]VEGFR-2 KinasePotentLess PotentA stabilizing interaction involving the sulfur atom enhances the thiazole's activity.
Largazole Analogs [7]HDAC6Potent (nanomolar)Potent (nanomolar)In this case, the oxazole isostere retained high potency, but computational models showed a distinct binding mode compared to the thiazole.

These examples underscore a critical lesson: the impact of an S-to-O isosteric switch is highly target-dependent. While the thiazole may be superior for H₃R antagonism, the oxazole could be equipotent or even superior for a different target, potentially by altering the binding mode to engage different residues.[7]

Conclusion and Strategic Recommendations

The decision to use a this compound scaffold versus its oxazole isostere is a nuanced choice that must be guided by the specific goals of the drug discovery program.

  • Choose the Thiazole when:

    • Metabolic stability is a primary concern. The higher aromaticity of the thiazole ring generally confers greater resistance to degradation.[5]

    • The biological target has a known preference for the electronic or steric properties of the thiazole, as seen with the Histamine H₃ receptor.[11]

    • A more basic scaffold is desired to engage with an acidic residue in the binding pocket.

  • Choose the Oxazole when:

    • Reducing basicity is a key objective to mitigate off-target effects (e.g., hERG channel block) or to improve membrane permeability.

    • A different binding mode is sought to overcome resistance or improve selectivity.[7]

    • The synthetic route via the oxazole core offers advantages in terms of cost, safety, or access to specific substitution patterns.

Ultimately, the best practice is empirical. Both isosteres should be synthesized and tested in parallel. This comparative approach provides invaluable structure-activity relationship (SAR) data, allowing researchers to make informed, data-driven decisions to advance the most promising candidate.

References

  • Lima, L.M., & Barreiro, E.J. (2016). Beyond Bioisosterism: New Concepts in Drug Discovery. This chapter provides examples of thiazole vs. oxazole isosteres, including IC₅₀ values against VEGFR-2. Available at: [Link]

  • Sander, K., et al. (2010). Azole derivatives as histamine H3 receptor antagonists, part I: thiazol-2-yl ethers. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Łażewska, D., et al. (2018). Design, synthesis, and biological evaluation of novel oxadiazole- and thiazole-based histamine H3R ligands. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Abdel-Wahab, B.F., et al. (2022). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules. Available at: [Link]

  • Abdel-Wahab, B.F., et al. (2022). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. PubMed. Available at: [Link]

  • Wikipedia. H3 receptor antagonist. Provides background on the mechanism and therapeutic potential of H3 receptor antagonists. Available at: [Link]

  • Miller, M.J., et al. Synthesis and HDAC Inhibitory Activity of Isosteric Thiazoline-Oxazole Largazole Analogs. Details a case where an oxazole isostere retains potency but adopts a different binding conformation. Available at: [Link]

  • McNeill, B.A., et al. Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C. PMC - NIH. Discusses the greater stability of thiazoles compared to oxazoles. Available at: [Link]

  • Wikipedia. Oxazole. Provides basic chemical properties of oxazole, including its pKa. Available at: [Link]

  • Abdel-Wahab, B.F., et al. (2022). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,….* OUCI. Available at: [Link]

  • Yadav, M., et al. (2023). An Overview of Thiazole Derivatives and its Biological Activities. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Schunack, W., et al. Search for novel leads for histamine H3-receptor antagonists: oxygen-containing derivatives. PubMed. Available at: [Link]

  • Abbott Laboratories. A new family of H3 receptor antagonists based on the natural product Conessine. PubMed. Available at: [Link]

  • Cruz, N. (2022). Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Open Access Journals. Available at: [Link]

  • Chemistry Online. (2022). Oxazoles and thiazoles. Discusses the comparative aromaticity and reactivity of oxazoles and thiazoles. Available at: [Link]

  • Nippon Kayaku Co., Ltd. Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase. PubMed. Available at: [Link]

  • Singh, A., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Kumar, R., et al. (2013). Biological activity of oxadiazole and thiadiazole derivatives. PMC - PubMed Central. Available at: [Link]

Sources

Independent Verification of 2-(4-methyl-1,3-thiazol-2-yl)ethanamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher in drug discovery and development, the unequivocal confirmation of a molecule's identity and purity is the bedrock of reliable and reproducible results. This guide provides a comprehensive framework for the independent verification of 2-(4-methyl-1,3-thiazol-2-yl)ethanamine, a substituted aminothiazole of interest. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, known to exhibit a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] Therefore, rigorous characterization is paramount.

This document is structured to provide not just protocols, but the underlying scientific rationale for a multi-pronged analytical approach. We will compare the expected analytical signature of the target compound with a commercially available positional isomer, 1-(4-methyl-1,3-thiazol-2-yl)ethanamine, and a likely synthetic precursor, 2-amino-4-methylthiazole. This comparative methodology provides a robust, self-validating system for identity and purity assessment.

Understanding the Analyte and Comparative Compounds

A critical first step is to understand the subtle yet significant structural differences between our target compound and the selected comparators. These differences will manifest in their respective analytical data, allowing for confident identification.

Compound Structure Molecular Formula Molecular Weight Key Differentiating Feature
Target: this compound C₆H₁₀N₂S142.22Ethanamine chain at the 2-position of the thiazole ring.
Comparator 1: 1-(4-methyl-1,3-thiazol-2-yl)ethanamine C₆H₁₀N₂S142.22Ethanamine chain with the amino group on the alpha-carbon relative to the thiazole ring.[2]
Comparator 2: 2-amino-4-methylthiazole C₄H₆N₂S114.17Lacks the ethyl portion of the side chain; a potential synthetic precursor.[3]

Orthogonal Analytical Verification Strategy

To ensure the highest degree of confidence, we will employ a series of orthogonal analytical techniques. Each method provides a unique piece of the structural puzzle, and together they form a powerful tool for verification.

Verification_Workflow cluster_Synthesis Synthesis & Purification cluster_Analysis Analytical Verification cluster_Comparison Comparative Analysis Synthesis Synthesis of This compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification Sample Test Sample Purification->Sample HPLC HPLC-UV (Purity & Retention Time) Sample->HPLC MS Mass Spectrometry (Molecular Weight & Fragmentation) HPLC->MS NMR NMR Spectroscopy (¹H & ¹³C - Structural Elucidation) MS->NMR Data_Comparison Data Comparison & Structure Confirmation NMR->Data_Comparison Comparator1 Comparator 1: 1-(4-methyl-1,3-thiazol-2-yl)ethanamine Comparator1->Data_Comparison Comparator2 Comparator 2: 2-amino-4-methylthiazole Comparator2->Data_Comparison MS_Fragmentation cluster_Target Target Compound cluster_Comparator1 Comparator 1 Target [C₆H₁₀N₂S+H]⁺ m/z = 143.06 Frag1 [C₄H₅N₂S]⁺ m/z = 99 Target->Frag1 - C₂H₅N Comp1 [C₆H₁₀N₂S+H]⁺ m/z = 143.06 Frag2 [C₅H₇N₂S]⁺ m/z = 128 Comp1->Frag2 - CH₃

Sources

Safety Operating Guide

Comprehensive Safety and Handling Guide for 2-(4-methyl-1,3-thiazol-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical guidance for the handling and disposal of 2-(4-methyl-1,3-thiazol-2-yl)ethanamine. Given the limited availability of a comprehensive Safety Data Sheet (SDS) for this specific compound, this guide is built upon foundational principles of laboratory safety, information on structurally related thiazole and amine compounds, and the available hazard information. Researchers, scientists, and drug development professionals are advised to treat this compound with a high degree of caution, assuming it may have uncharacterized hazards.

Hazard Assessment and Triage

The Globally Harmonized System (GHS) classification for the closely related compound, 1-(4-methyl-1,3-thiazol-2-yl)ethanamine, indicates it is harmful if swallowed (H302), signified by the GHS07 pictogram (exclamation mark) and a "Warning" signal word. Thiazole derivatives, as a class, exhibit a wide range of biological activities, and some possess antifungal, antibacterial, and other pharmacological properties.[1][2][3][4] The presence of an amine functional group also suggests potential for corrosivity and skin/eye irritation. Therefore, a cautious approach is mandatory.

Assumed Potential Hazards:

  • Oral Toxicity: Harmful if swallowed.

  • Skin and Eye Irritation: Potential for irritation or serious eye damage based on related compounds.[5]

  • Dermal Toxicity: Potential to be harmful in contact with skin.[5]

  • Inhalation Toxicity: Potential to be harmful if inhaled.[5]

  • Unknown Hazards: As a research chemical, other toxicological properties have not been fully investigated.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to create a robust barrier against potential exposure. The following table outlines the minimum required PPE for handling this compound.

Operation Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Solution Preparation Chemical splash goggles and a face shield.Double-gloving with nitrile or neoprene gloves.Flame-resistant lab coat.Work within a certified chemical fume hood.
Conducting Reactions and Purifications Chemical splash goggles and a face shield.Double-gloving with nitrile or neoprene gloves.Flame-resistant lab coat.Work within a certified chemical fume hood.
Handling Solid Compound (outside fume hood) Not Recommended.---

Rationale for PPE Selection:

  • Eye and Face Protection: Goggles provide a seal around the eyes to protect against splashes, while a face shield offers an additional layer of protection for the entire face.[6][7]

  • Hand Protection: Double-gloving provides an extra layer of security against potential tears or rapid permeation. Nitrile or neoprene gloves are recommended for their broad chemical resistance.[6][8]

  • Body Protection: A flame-resistant lab coat protects against splashes and fire hazards.

  • Respiratory Protection: Handling the solid and any solutions should be performed in a chemical fume hood to prevent inhalation of powders or vapors.

Step-by-Step Handling and Operational Plan

Adherence to a strict operational protocol is critical to minimize the risk of exposure and ensure experimental integrity.

3.1. Preparation and Weighing:

  • Pre-Handling Check: Ensure a safety shower and eyewash station are readily accessible and have been recently tested.

  • Fume Hood Operation: All handling of the solid compound must be conducted within a certified chemical fume hood.

  • Donning PPE: Put on all required PPE as outlined in the table above.

  • Weighing: Use a disposable weighing paper or a tared container to weigh the solid, minimizing contamination of the balance.

  • Solution Preparation: Add solvent to the solid in a controlled manner to prevent splashing. Securely cap the container before removing it from the fume hood.

3.2. Conducting Reactions:

  • Apparatus Setup: Assemble the reaction apparatus within the chemical fume hood.

  • Reagent Transfer: Transfer solutions containing the compound using appropriate methods, such as a syringe or cannula, to minimize the generation of aerosols.

  • Reaction Monitoring: Continuously monitor the reaction for any signs of exothermic events or pressure changes.

3.3. Work-up and Purification:

  • Fume Hood Containment: All extractions, filtrations, and chromatographic purifications must be performed within the chemical fume hood.

  • Waste Stream Awareness: Be aware that the compound may be present in all waste streams generated during the work-up and purification process.

3.4. Post-Handling Procedures:

  • Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with the compound. A suitable solvent followed by soap and water is generally effective.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items in the appropriate waste stream.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Labeling:

  • Solid Waste: All solid waste contaminated with the compound (e.g., weighing papers, gloves, paper towels) should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and all liquid waste streams from the reaction and work-up should be collected in a separate, sealed, and clearly labeled hazardous waste container.

  • Labeling: The waste container must be labeled as "Hazardous Waste: Amine Compound" and should include the full chemical name.

Disposal Procedure:

  • Segregation: Keep amine waste separate from other chemical waste to prevent potentially hazardous reactions.[9]

  • Storage: Store waste containers in a cool, well-ventilated area, away from direct sunlight and incompatible materials such as acids and oxidizing agents.[9][10]

  • Professional Disposal: All waste containing this compound must be disposed of through a licensed hazardous waste disposal company.[9] Do not discharge to sewer systems.[11]

Emergency Procedures

Spill Response:

  • Evacuate: In the event of a large spill, evacuate the immediate area and alert colleagues.

  • Containment: For small spills within a fume hood, use an appropriate absorbent material (e.g., sand, vermiculite) to contain the spill.

  • Decontamination: Carefully clean the spill area, and place all contaminated materials in a sealed hazardous waste container.

Personnel Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[12]

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[13]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[13]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[12]

Visual Workflow for Handling this compound

Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Waste Disposal Prep Pre-Handling Check (Eyewash, Shower) Don_PPE Don Appropriate PPE Prep->Don_PPE Weigh Weigh Solid Don_PPE->Weigh Prepare_Solution Prepare Solution Weigh->Prepare_Solution Reaction Conduct Reaction Prepare_Solution->Reaction Purification Work-up & Purification Reaction->Purification Decontaminate Decontaminate Equipment Purification->Decontaminate Segregate Segregate Waste Purification->Segregate Doff_PPE Doff & Dispose PPE Decontaminate->Doff_PPE Label Label Waste Container Segregate->Label Store Store for Pickup Label->Store

Caption: Workflow for the safe handling of this compound.

References

  • Personal Protective Equipment Requirements for Laboratories. (n.d.). Environmental Health and Safety, University of Washington. Retrieved from [Link]

  • Personal Protective Equipment in Chemistry. (n.d.). Environmental Health and Safety, Dartmouth College. Retrieved from [Link]

  • In-Laboratory Treatment of Chemical Waste. (n.d.). Safety & Risk Services, The University of British Columbia. Retrieved from [Link]

  • Amine Disposal For Businesses. (n.d.). Collect and Recycle. Retrieved from [Link]

  • Safety Data Sheet. (n.d.). 3M. Retrieved from [Link]

  • Treatment and disposal of chemical wastes in daily laboratory work. (n.d.). Retrieved from [Link]

  • Chapter 7 Chemical Disposal Procedures. (n.d.). BME Shared Labs, Biomedical Engineering, University of Wisconsin–Madison. Retrieved from [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]

  • 2-(4-((Methylamino)methyl)-1,3-thiazol-2-yl)propan-2-ol. (n.d.). PubChem. Retrieved from [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). PMC - PubMed Central. Retrieved from [Link]

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. (2021). ACS Omega. Retrieved from [Link]

  • Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation. (2024). MDPI. Retrieved from [Link]

  • The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. (2021). PMC - NIH. Retrieved from [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.). Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-methyl-1,3-thiazol-2-yl)ethanamine
Reactant of Route 2
Reactant of Route 2
2-(4-methyl-1,3-thiazol-2-yl)ethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.